(E)-LHF-535
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[4-[(E)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNZTRPIBJSUIX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C/C4=CC=C(C=C4)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E)-LHF-535: A Deep Dive into its Mechanism of Action as a Potent Arenavirus Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
(E)-LHF-535 is a promising small-molecule antiviral agent currently in clinical development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2] This technical guide provides an in-depth exploration of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its characterization.
Core Mechanism: Inhibition of Viral Entry
This compound functions as a viral entry inhibitor , specifically targeting the arenavirus envelope glycoprotein (GP) complex.[2][3] This glycoprotein is essential for the virus to enter host cells. The mechanism is analogous to that of its predecessor, ST-193, but with enhanced potency.[4]
The arenavirus entry process is a multi-step cascade:
-
Receptor Binding: The GP1 subunit of the viral envelope glycoprotein binds to a specific receptor on the surface of the host cell.[4]
-
Endocytosis: The virus is then internalized into the host cell within an endosome.
-
pH-Dependent Fusion: As the endosome acidifies, the GP2 subunit of the glycoprotein undergoes a critical conformational change. This change facilitates the fusion of the viral membrane with the endosomal membrane, releasing the viral contents into the cytoplasm.[4]
This compound is thought to bind to the GP2 subunit, stabilizing its pre-fusion conformation. This action prevents the pH-dependent conformational rearrangements necessary for membrane fusion, effectively trapping the virus within the endosome and preventing the initiation of infection.[2]
Quantitative Data: Potency and Pharmacokinetics
This compound has demonstrated potent antiviral activity against a broad spectrum of arenaviruses. Its efficacy is highlighted by low nanomolar to sub-nanomolar IC50 and EC50 values in various in vitro assays.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Lassa Virus (various strains) | Lentiviral Pseudotype Infectivity | - | 0.1 - 0.3 nM (IC50) | [5] |
| Lassa Virus | - | - | <1 µM (EC50) | [6] |
| Machupo Virus | - | - | <1 µM (EC50) | [6] |
| Junin Virus | - | - | <1 µM (EC50) | [6] |
| VSVg Virus | - | - | 1-10 µM (EC50) | [6] |
Pharmacokinetic studies in both preclinical models and human clinical trials have shown that this compound is well-tolerated and exhibits properties consistent with a once-daily oral therapeutic.[7]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Study Type | Dose | Cmax | Tmax | Half-life | Reference |
| Human | Phase 1a (Single Ascending Dose) | 0.3 - 40 mg/kg (oral) | Dose-dependent increase | 2 - 4 hours | Long | [4][8] |
| Human | Phase 1b (Multiple Ascending Dose) | 450, 900, 1125 mg/day (14 days, oral) | Dose-dependent increase | 2 - 4 hours | Long | [4][8] |
| Guinea Pig | Preclinical | 50 mg/kg (intraperitoneal) | 2637 ng/mL | 5 hours | - | [9] |
Experimental Protocols
The characterization of this compound's antiviral activity relies on key in vitro and in vivo experiments. Below are detailed methodologies for two of the most critical assays.
Lentiviral Pseudotype Infectivity Assay
This assay is a safe and effective method to study viral entry mediated by the glycoproteins of highly pathogenic viruses without the need for high-containment facilities.
Objective: To determine the concentration of this compound that inhibits 50% of viral entry (IC50) mediated by arenavirus glycoproteins.
Methodology:
-
Plasmid Preparation: Three plasmids are required:
-
A lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP).
-
A plasmid expressing the arenavirus glycoprotein (e.g., Lassa virus GP).
-
A packaging plasmid providing the necessary lentiviral proteins for particle assembly.
-
-
Cell Culture and Transfection:
-
HEK293T cells are seeded in 10 cm tissue culture plates.
-
The three plasmids are co-transfected into the HEK293T cells using a suitable transfection reagent (e.g., PEI).
-
-
Pseudovirus Production and Harvest:
-
The transfected cells produce lentiviral particles pseudotyped with the arenavirus glycoprotein.
-
The supernatant containing the pseudovirus is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.
-
-
Infectivity Assay:
-
Target cells (e.g., Vero) are seeded in 96-well plates.
-
The pseudovirus is pre-incubated with serial dilutions of this compound for 1 hour.
-
The virus-compound mixture is then added to the target cells.
-
-
Data Analysis:
-
After 48-72 hours of incubation, the reporter gene expression is quantified (e.g., by measuring luciferase activity or GFP-positive cells).
-
The IC50 value is calculated by fitting the dose-response curve.
-
Virus Yield Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles.
Objective: To quantify the reduction in infectious virus titer in the presence of this compound.
Methodology:
-
Cell Infection:
-
Vero E6 cells are seeded in multi-well plates.
-
Cells are infected with the live arenavirus (e.g., Junin virus) at a specific multiplicity of infection (MOI).
-
-
Compound Treatment:
-
Immediately after infection, the cells are treated with serial dilutions of this compound.
-
-
Incubation:
-
The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-10 days, depending on the virus).
-
-
Supernatant Harvest:
-
The cell culture supernatant, containing newly produced virus particles, is harvested.
-
-
Virus Titeration:
-
The amount of infectious virus in the supernatant is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.
-
-
Data Analysis:
-
The reduction in virus titer in the treated samples is compared to the untreated control to determine the efficacy of this compound.
-
Conclusion
This compound is a potent and specific inhibitor of arenavirus entry, targeting the viral envelope glycoprotein GP2 to prevent membrane fusion. Its strong in vitro activity across multiple pathogenic arenaviruses, coupled with a favorable pharmacokinetic profile, underscores its potential as a much-needed therapeutic for Lassa fever and other arenaviral hemorrhagic fevers. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and development of this and other novel antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. LHF-535 | Antiviral | Virus Protease | TargetMol [targetmol.com]
- 7. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PMC [pmc.ncbi.nlm.nih.gov]
(E)-LHF-535: A Technical Guide to its Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-LHF-535, the E-isomer of the potent antiviral compound LHF-535, is a promising small-molecule inhibitor targeting arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans. This technical guide provides an in-depth overview of the antiviral spectrum of LHF-535, its mechanism of action, and the key experimental protocols used in its evaluation. LHF-535 has demonstrated potent in vitro activity against a range of arenaviruses, including Lassa, Junin, and Machupo viruses, and has shown protective efficacy in animal models of arenavirus infection. Its mechanism as a viral entry inhibitor, specifically targeting the viral glycoprotein, makes it a strong candidate for further development as a therapeutic for Lassa fever and other arenaviral diseases.
Introduction
Lassa fever, caused by the Lassa virus, is a significant public health concern in West Africa, responsible for a substantial number of infections and deaths annually.[1] Currently, there are no approved vaccines, and treatment options are limited.[2] LHF-535 has emerged as a leading antiviral candidate for treating Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][3] It is an optimized analog of the previously characterized benzimidazole derivative ST-193, which also acts as an arenavirus entry inhibitor.[2] This guide summarizes the current knowledge on the antiviral activity and properties of this compound.
Antiviral Spectrum and Potency
LHF-535 exhibits potent and broad-spectrum activity against arenaviruses. Its efficacy has been primarily evaluated using in vitro assays, with EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values in the low nanomolar to sub-micromolar range.
Table 1: In Vitro Antiviral Activity of LHF-535
| Virus | Assay Type | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference(s) |
| Lassa Virus | Virus Yield Reduction | Vero | <1 µM (EC50) | >10 µM | >10 | [4] |
| Lassa Virus (Josiah, Lineage IV) | Lentiviral Pseudotype | 293T | 0.1 - 0.3 nM (IC50) | >10 µM (Vero) | >33,333 - 100,000 | [5] |
| Lassa Virus (LP, Lineage I) | Lentiviral Pseudotype | 293T | 17 nM (IC50) | >10 µM (Vero) | >588 | [5] |
| Junin Virus | Virus Yield Reduction | Vero | <1 µM (EC50) | >10 µM | >10 | [4] |
| Junin Virus (Candid#1 vaccine strain) | Virus Yield Reduction | Vero | >10 µM (EC50) | >10 µM | - | [6] |
| Machupo Virus | Virus Yield Reduction | Vero | <1 µM (EC50) | >10 µM | >10 | [4] |
| Tacaribe Virus | Virus Yield Reduction | Vero | Not Reported | Not Reported | Not Reported | [5][6] |
| Vesicular Stomatitis Virus (VSVg) | Virus Yield Reduction | Vero | 1-10 µM (EC50) | >10 µM | 1-10 | [4] |
Note: The Selectivity Index (SI) is calculated as CC50/EC50 or CC50/IC50. A higher SI value indicates a more favorable safety profile. The CC50 value in Vero cells was reported to be >10 µM.[7] For the lentiviral pseudotype assays, the SI was calculated using the Vero CC50 value as a conservative estimate.
Mechanism of Action
LHF-535 is a viral entry inhibitor that specifically targets the arenavirus envelope glycoprotein (GP).[1][3] The GP complex is composed of three subunits: the receptor-binding subunit (GP1), the transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[3] LHF-535 is thought to bind to the GP complex and stabilize its pre-fusion conformation. This stabilization prevents the pH-dependent conformational changes in the GP2 subunit that are necessary for the fusion of the viral and endosomal membranes, thereby blocking the entry of the virus into the host cell cytoplasm.[3]
Caption: Mechanism of action of this compound as a viral entry inhibitor.
Experimental Protocols
The antiviral activity of LHF-535 has been primarily characterized using two key in vitro assays: the lentiviral pseudotype infectivity assay and the virus-yield reduction assay.
Lentiviral Pseudotype Infectivity Assay
This assay provides a safe and quantitative method to screen for inhibitors of viral entry. It utilizes a replication-defective lentiviral core (e.g., from HIV-1) pseudotyped with the envelope glycoproteins of the arenavirus of interest.
Methodology:
-
Pseudovirus Production:
-
Co-transfect producer cells (e.g., HEK293T) with three plasmids:
-
A plasmid encoding the lentiviral backbone with a reporter gene (e.g., luciferase or GFP).
-
A packaging plasmid providing the necessary lentiviral structural and enzymatic proteins (e.g., Gag-Pol).
-
A plasmid expressing the arenavirus glycoprotein of interest.
-
-
Harvest the supernatant containing the pseudotyped viral particles 48-72 hours post-transfection.
-
-
Infectivity Assay:
-
Seed target cells (e.g., 293T) in 96-well plates.
-
Pre-incubate the pseudovirus with serial dilutions of LHF-535 for 1 hour at 37°C.
-
Add the virus-drug mixture to the target cells.
-
After 48-72 hours of incubation, measure the reporter gene expression (e.g., luciferase activity or GFP-positive cells).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus-only control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
Virus-Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles from infected cells.
Methodology:
-
Cell Infection:
-
Seed a suitable cell line (e.g., Vero cells) in multi-well plates.
-
Infect the cells with the wild-type arenavirus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add a culture medium containing serial dilutions of LHF-535.
-
-
Virus Harvest:
-
Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).
-
Collect the cell culture supernatant, which contains the progeny virus.
-
-
Virus Titer Determination:
-
Determine the titer of the infectious virus in the harvested supernatant using a plaque assay or TCID50 (50% tissue culture infectious dose) assay on a fresh monolayer of susceptible cells.
-
-
Data Analysis:
-
Calculate the reduction in virus titer for each drug concentration compared to the untreated control.
-
Determine the EC50 value, the concentration of the compound that reduces the virus yield by 50%.
-
Cytotoxicity Assay
To determine the selectivity of the antiviral compound, its cytotoxicity is assessed in the same cell line used for the antiviral assays.
Methodology:
-
Cell Treatment:
-
Seed the cells (e.g., Vero or 293T) in 96-well plates.
-
Expose the cells to serial dilutions of LHF-535 for the same duration as the antiviral assay.
-
-
Viability Assessment:
-
Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
In Vivo Efficacy
The in vivo efficacy of LHF-535 has been evaluated in animal models of arenavirus infection, demonstrating its potential as a therapeutic agent.
-
Tacaribe Virus Mouse Model: In AG129 mice (lacking interferon-α/β and -γ receptors), daily oral administration of LHF-535 at doses of 10 or 30 mg/kg protected the mice from a lethal challenge with Tacaribe virus.[5] Treatment also significantly reduced viral titers in the plasma, spleen, and liver.[5]
-
Lassa Virus Guinea Pig Model: In a lethal guinea pig model of Lassa fever, LHF-535 administered once daily protected all animals from lethality, even when treatment was initiated up to 3 days after infection.[8]
Logical Workflow for Antiviral Evaluation
The evaluation of a potential antiviral compound like this compound follows a structured workflow from initial discovery to preclinical development.
References
- 1. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of antiviral therapeutics in animal models of Lassa fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Unveiling the Target of (E)-LHF-535: A Technical Guide to a Promising Arenavirus Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-LHF-535 is a potent, orally bioavailable small-molecule antiviral agent demonstrating significant promise for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses. This technical guide provides an in-depth overview of the target identification and mechanism of action of this compound. Through a combination of virological assays, resistance studies, and preclinical evaluations, the arenavirus envelope glycoprotein (GP) has been unequivocally identified as the primary target of this compound. This compound acts as a viral entry inhibitor, effectively preventing the fusion of the viral and host cell membranes, a critical step in the viral lifecycle. This document details the experimental methodologies employed to elucidate its target and mechanism, presents key quantitative data, and visualizes the associated biological pathways and experimental workflows.
Introduction
Lassa fever, a viral hemorrhagic fever endemic to West Africa, poses a significant public health threat with limited therapeutic options. This compound, the E-isomer of LHF-535, has emerged as a leading candidate antiviral.[] It is an optimized analog of the benzimidazole derivative ST-193 and exhibits broad-spectrum activity against arenaviruses.[2][3] This guide serves as a comprehensive resource for understanding the scientific foundation of this compound's antiviral activity, with a focus on its molecular target and mechanism of action.
Target Identification: The Arenavirus Envelope Glycoprotein
The primary molecular target of this compound is the arenavirus envelope glycoprotein (GP) complex.[][3] This complex is essential for viral entry into host cells and is composed of three subunits: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2).[2][3] this compound is believed to bind to and stabilize the pre-fusion conformation of the GP complex, thereby preventing the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes.[2][3]
Evidence for GP being the direct target of this compound is primarily derived from functional assays and the characterization of drug-resistant viral variants.
Quantitative Data Summary
The antiviral activity and pharmacokinetic properties of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Efficacy of this compound against Arenavirus Pseudotypes
| Virus Pseudotype | EC₅₀ (μM) | Reference |
| Lassa virus (various strains) | <1 | [] |
| Machupo virus | <1 | [] |
| Junin virus | <1 | [] |
| Vesicular Stomatitis Virus (VSVg) | 1-10 | [] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Virus | Dose | Outcome | Reference |
| AG129 Mice | Tacaribe virus | 10 mg/kg/day (oral) | Protection from lethal dose | [2] |
| Guinea Pigs | Lassa virus (Josiah) | 50 mg/kg/day (once-daily) | 100% protection from lethality | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Humans (Phase 1a/1b Trials)
| Study Type | Dose Range | Key Findings | Reference |
| Single Ascending Dose | 0.3 to 40 mg/kg (oral) | Well-tolerated, rapid absorption, long half-life | [4] |
| Multiple Ascending Dose | 450, 900, or 1125 mg/day (14 days) | Well-tolerated, exposures predicted to suppress viral replication | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to identify and characterize the target of this compound.
Lentiviral Pseudotype Infectivity Assay
This assay is a primary tool for evaluating the inhibitory effect of this compound on viral entry in a BSL-2 setting.
Objective: To determine the concentration of this compound that effectively inhibits viral entry mediated by the arenavirus glycoprotein.
Methodology:
-
Cell Seeding: Seed 293T cells in 96-well plates at a density that will result in 80-90% confluency on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Pseudovirus Preparation: Produce lentiviral particles pseudotyped with the arenavirus glycoprotein of interest (e.g., Lassa virus GP). These particles typically contain a reporter gene, such as luciferase or green fluorescent protein (GFP).
-
Infection: Pre-incubate the serially diluted this compound with the lentiviral pseudoparticles for 1 hour at 37°C. Following incubation, add the mixture to the pre-seeded 293T cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout: Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, measure fluorescence using a plate reader or flow cytometer.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Generation of this compound-Resistant Viruses
This method is critical for confirming the viral target of a drug and identifying potential resistance mutations.
Objective: To select for and characterize arenavirus variants that are resistant to this compound.
Methodology:
-
Cell Culture: Culture Vero cells (or another susceptible cell line) in the presence of a low concentration of this compound (typically at or slightly above the EC₅₀).
-
Viral Inoculation: Infect the cells with the wild-type arenavirus (e.g., Tacaribe virus) at a low multiplicity of infection (MOI).
-
Serial Passage: After several days, or when cytopathic effect (CPE) is observed, harvest the supernatant containing the progeny virus.
-
Dose Escalation: Use the harvested virus to infect fresh Vero cells in the presence of a slightly higher concentration of this compound.
-
Repeat Passaging: Repeat this serial passage process, gradually increasing the concentration of this compound with each passage.
-
Isolation of Resistant Clones: Once a virus population that can replicate efficiently in the presence of high concentrations of this compound is established, isolate individual viral clones through plaque purification.
-
Phenotypic Characterization: Determine the EC₅₀ of this compound for the resistant clones and compare it to the wild-type virus.
-
Genotypic Characterization: Extract viral RNA from the resistant clones and perform sequencing of the glycoprotein gene to identify mutations that confer resistance.
Direct Binding Assay (Hypothetical Protocol)
While not explicitly detailed in the provided search results for this compound, a direct binding assay would provide definitive evidence of the drug-target interaction. Surface Plasmon Resonance (SPR) is a common technique for this purpose.
Objective: To quantitatively measure the direct binding affinity of this compound to the arenavirus glycoprotein.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified, recombinant arenavirus glycoprotein (or the GP2 subunit) onto a sensor chip surface.
-
Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time as this compound binds to the immobilized glycoprotein. This change is proportional to the mass of bound analyte.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Visualizations
Diagrams are provided to illustrate key concepts in the target identification and mechanism of action of this compound.
Caption: Lassa Virus Entry Pathway and Inhibition by this compound.
Caption: Logical Workflow for this compound Target Identification.
Conclusion
References
(E)-LHF-535: A Technical Guide to Lassa Virus Entry Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (E)-LHF-535, a potent small-molecule inhibitor of Lassa virus (LASV) entry. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of antiviral therapeutics. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical pathways and workflows.
Introduction to Lassa Virus Entry and the Role of this compound
Lassa virus, a member of the Arenaviridae family, is the causative agent of Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa.[1] The entry of LASV into host cells is a complex, multi-step process mediated by the viral glycoprotein complex (GPC), making it a prime target for antiviral intervention.[1][2]
The LASV GPC is a trimer composed of three subunits: the receptor-binding glycoprotein 1 (GP1), the transmembrane fusion glycoprotein 2 (GP2), and a stable signal peptide (SSP).[1][2][3] The entry process begins with the binding of GP1 to the cellular receptor α-dystroglycan (α-DG) on the cell surface.[2][4] Following this initial attachment, the virus is internalized into the host cell via a macropinocytosis-like pathway.[2][5][6]
Once inside the endosomal compartment, the acidic environment triggers a conformational change in the GPC. This leads to a receptor switch, where GP1 dissociates from α-DG and binds to the lysosomal-associated membrane protein 1 (LAMP1), an intracellular receptor.[2][7] This second binding event is crucial for inducing further conformational changes in GP2, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral ribonucleoprotein complex into the cytoplasm.[1][6][7]
This compound is a potent, orally bioavailable small-molecule antiviral agent that specifically targets the LASV entry process.[8][9] It is an optimized analog of the earlier benzimidazole derivative ST-193.[3][9][10] The proposed mechanism of action for LHF-535 involves binding to the GPC and stabilizing its pre-fusion conformation.[6][9] This stabilization is thought to occur through interactions with the SSP-GP2 interface, preventing the pH-dependent conformational rearrangements of GP2 that are essential for membrane fusion.[9][10] By locking the GPC in its pre-fusion state, LHF-535 effectively blocks viral entry and subsequent replication.
Quantitative Data: In Vitro and In Vivo Efficacy
The antiviral activity of this compound has been extensively evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency of LHF-535 against Lassa Virus and Other Arenaviruses
| Virus Strain/Pseudotype | Lineage | Assay Type | IC50 (nM) | Reference |
| Lassa virus (Josiah) | IV | Lentiviral Pseudotype | 0.1 - 0.3 | [5] |
| Lassa virus (GA391) | IV | Lentiviral Pseudotype | 0.1 - 0.3 | [5] |
| Lassa virus (Pinneo) | IV | Lentiviral Pseudotype | 0.1 - 0.3 | [5] |
| Lassa virus (LP) | I | Lentiviral Pseudotype | 17 | [5] |
| Lassa virus (Z-148) | II | Lentiviral Pseudotype | 0.1 - 0.3 | [5] |
| Lassa virus (CSF) | III | Lentiviral Pseudotype | 0.1 - 0.3 | [5] |
| Junin virus (Candid#1) | N/A | Virus Yield Reduction | >1000 | [11] |
| Junin virus (Romero) | N/A | Virus Yield Reduction | Potent Inhibition | [11] |
| Machupo virus | N/A | Not Specified | <1000 | [8] |
| VSVg | N/A | Lentiviral Pseudotype | 1000 - 10000 | [8] |
IC50 (50% inhibitory concentration) values represent the concentration of LHF-535 required to inhibit viral entry or replication by 50%.
Table 2: In Vivo Efficacy of LHF-535 in Animal Models
| Animal Model | Virus | LHF-535 Dose | Treatment Initiation | Outcome | Reference |
| AG129 Mice | Tacaribe virus | 10 mg/kg/day (oral) | 0.5 hours pre-challenge | 100% survival | [5] |
| AG129 Mice | Tacaribe virus | 10 mg/kg/day (oral) | 24, 48, or 72 hours post-challenge | Increased survival | [5][10] |
| Guinea Pigs | Lassa virus | 50 mg/kg/day (oral) | 1 or 3 days post-inoculation | 100% survival, reduced viremia | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
Lentiviral Pseudotype Infectivity Assay
This assay is used to quantify the inhibitory effect of LHF-535 on viral entry mediated by the glycoproteins of different arenaviruses in a BSL-2 setting.
Materials:
-
HEK293T cells
-
Lentiviral vector encoding a reporter gene (e.g., Luciferase or GFP)
-
Expression plasmid for the desired arenavirus glycoprotein (GPC)
-
Expression plasmid for the Vesicular Stomatitis Virus glycoprotein (VSV-G) as a control
-
Transfection reagent
-
Target cells (e.g., Vero E6)
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Luciferase assay reagent (if applicable)
-
Plate reader for luminescence or fluorescence
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector, the arenavirus GPC expression plasmid, and a packaging plasmid.
-
For the control, co-transfect with the lentiviral vector and the VSV-G expression plasmid.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudotyped lentiviral particles.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
-
Infectivity Assay:
-
Plate target cells (e.g., Vero E6) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the diluted LHF-535.
-
Add the pseudovirus-containing supernatant to the wells.
-
Incubate the plates for 48-72 hours.
-
-
Data Analysis:
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
If using a GFP reporter, measure fluorescence using a plate reader or by flow cytometry.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve using a suitable software.
-
Virus Yield Reduction Assay
This assay measures the ability of LHF-535 to inhibit the replication of authentic, infectious arenaviruses in a BSL-4 laboratory.
Materials:
-
Vero E6 cells
-
Authentic Lassa virus or other arenaviruses
-
This compound
-
Cell culture medium (e.g., MEM) with 2% FBS
-
96-well plates
-
Reagents for virus titration (e.g., plaque assay or TCID50 assay)
Protocol:
-
Infection and Treatment:
-
Plate Vero E6 cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of LHF-535 in cell culture medium.
-
Infect the cell monolayers with the arenavirus at a specific multiplicity of infection (MOI), for example, 0.1.
-
After a 1-hour adsorption period, remove the inoculum and wash the cells.
-
Add the medium containing the different concentrations of LHF-535.
-
Incubate the plates for the desired period (e.g., 4-10 days, depending on the virus).[12]
-
-
Virus Quantification:
-
Data Analysis:
-
Calculate the reduction in virus yield for each LHF-535 concentration compared to the untreated control.
-
Determine the 90% effective concentration (EC90), the concentration of LHF-535 that reduces the virus yield by 90%.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the Lassa virus entry pathway, the mechanism of LHF-535 inhibition, and the workflow of the key experimental assays.
Lassa Virus Entry Pathway
References
- 1. Lassa virus glycoprotein complex review: insights into its unique fusion machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 7. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LHF-535 | Antiviral | Virus Protease | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
(E)-LHF-535: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of (E)-LHF-535, a potent antiviral agent with significant potential for the treatment of arenaviral hemorrhagic fevers. The information is intended for professionals in the fields of medicinal chemistry, virology, and drug development.
Introduction
This compound is the (E)-isomer of the broader compound LHF-535, a small-molecule inhibitor of arenavirus entry.[1] It has demonstrated high potency against several pathogenic arenaviruses, including Lassa, Machupo, and Junin viruses.[1] The primary mechanism of action of LHF-535 is the inhibition of viral entry into host cells by targeting the viral envelope glycoprotein (GP).[2][3] Given the significant morbidity and mortality associated with diseases like Lassa fever and the lack of approved therapeutics, this compound represents a promising candidate for further development.[4][5]
Synthesis of this compound
A detailed, step-by-step synthetic protocol for this compound is not publicly available in peer-reviewed literature. However, based on the known structure of LHF-535, which is a substituted benzimidazole with a vinyl linkage, a plausible synthetic route can be proposed. The synthesis would likely involve the formation of the benzimidazole core, followed by a stereoselective olefination reaction to install the (E)-vinyl group.
The IUPAC name for a closely related isomer has been identified as (Z)-2-(4-(2-(1-(4-Isopropoxyphenyl)-1H-benzo[d]imidazol-5-yl)vinyl)phenyl)propan-2-ol. This highlights the importance of stereochemistry in the synthesis of LHF-535. Achieving the desired (E) configuration would likely require specific stereoselective synthesis techniques (e.g., a specific type of Wittig or Horner-Wadsworth-Emmons reaction) or the separation of E/Z isomers via chromatography.
Physicochemical Characterization
Comprehensive physicochemical data for this compound are not fully available in the public domain. The table below summarizes the known properties of LHF-535.
| Property | Data | Reference |
| IUPAC Name | (E)-2-(4-(2-(1-(4-Isopropoxyphenyl)-1H-benzo[d]imidazol-5-yl)vinyl)phenyl)propan-2-ol | |
| Chemical Formula | C27H28N2O2 | [6] |
| Molecular Weight | 412.53 | [6] |
| CAS Number | 1450929-77-7 | [6] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO | [6] |
Analytical Methods for Characterization:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and separation of isomers.
-
Mass Spectrometry (MS): For confirmation of molecular weight and structural elucidation through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis and confirmation of the (E)-isomer stereochemistry.
Mechanism of Action and Biological Activity
This compound is a potent viral entry inhibitor that specifically targets the envelope glycoprotein (GP) complex of arenaviruses. This complex consists of three subunits: GP1 (receptor-binding), GP2 (transmembrane fusion), and the stable signal peptide (SSP).
This compound is thought to bind to the GP complex and stabilize its pre-fusion conformation. This prevents the pH-dependent conformational changes in the GP2 subunit that are necessary for the fusion of the viral and endosomal membranes.[3] By blocking membrane fusion, this compound effectively traps the virus within the endosome, preventing the release of its genetic material into the host cell cytoplasm and thereby halting infection.
Antiviral Potency
The antiviral activity of LHF-535 has been quantified against various arenaviruses.
| Virus | EC50 (µM) | Reference |
| Lassa | <1 | [1] |
| Machupo | <1 | [1] |
| Junin | <1 | [1] |
| VSVg | 1-10 | [1] |
| Assay Type | Virus Pseudotype | IC50 (nM) | Reference |
| Pseudovirus Infection | LASVpv | 3.04 | [7] |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in both preclinical animal models and human clinical trials, demonstrating a favorable profile for LHF-535.
Preclinical Pharmacokinetics (Guinea Pig Model)
| Parameter | Value (50 mg/kg, intraperitoneal) | Reference |
| Cmax | 2637 ng/mL | [4] |
| Tmax | 5 h | [4] |
| AUC0–24h | 31.7 µg·h/mL | [4] |
Human Pharmacokinetics (Phase I Trials)
LHF-535 has been evaluated in Phase I clinical trials and was found to be safe and well-tolerated in healthy adults.[8][9]
| Study Type | Dosing Regimen | Key Findings | Reference |
| Single Ascending Dose | 0.3 mg/kg to 40 mg/kg (oral) | Rapid absorption and a long half-life, with exposures predicted to be therapeutically relevant.[9] | [9] |
| Multiple Ascending Dose | 450 mg, 900 mg, or 1,125 mg daily for 14 days (oral) | Well-tolerated with a safety profile comparable to placebo.[9] | [9] |
Experimental Protocols
Antiviral Activity Assays
Lentiviral Pseudotype Infectivity Assay:
This assay is a common method to evaluate inhibitors of viral entry in a BSL-2 setting.
-
Pseudovirus Production: Co-transfect HEK293T cells with a lentiviral backbone plasmid (encoding a reporter like luciferase), a packaging plasmid, and a plasmid expressing the arenavirus GP of interest.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in cell culture medium.
-
Infection: Seed target cells in 96-well plates. Pre-incubate the cells with the diluted compound for 1-2 hours before adding the pseudovirus-containing supernatant.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout: Measure the reporter gene expression (e.g., luminescence for luciferase).
-
Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Virus-Yield Reduction Assay:
-
Infection: Infect a monolayer of susceptible cells (e.g., Vero) with the wild-type arenavirus in the presence of various concentrations of this compound.
-
Incubation: After a defined incubation period (e.g., 24-48 hours), harvest the cell culture supernatant.
-
Titration: Determine the viral titer in the harvested supernatant using a plaque assay.
-
Analysis: Calculate the EC50, the concentration of the compound that reduces the viral titer by 50% compared to the untreated control.
In Vivo Efficacy Studies (Guinea Pig Model)
-
Animal Model: Use a susceptible strain of guinea pigs (e.g., Strain 13 or Hartley).
-
Infection: Challenge the animals with a lethal dose of Lassa virus.
-
Treatment: Administer this compound or a vehicle control at a predetermined dose and schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Monitor the animals for clinical signs of illness (weight loss, fever) and survival over a period of several weeks.
-
Viremia Determination: Collect blood samples at various time points to measure viral load by plaque assay or RT-qPCR.
Pharmacokinetic Analysis
-
Sample Collection: Collect blood samples from treated animals or human subjects at multiple time points after drug administration.
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Extract LHF-535 from the plasma, typically by protein precipitation.
-
Separate the analyte using reverse-phase HPLC.
-
Detect and quantify LHF-535 using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Condition-Controlled Divergent Selective Synthesis of (Z)-N-Vinyl and N-Allenyl Benzimidazoles by Pd- or Bi-Catalyzed Direct N-Alkenylation Reactions. | Semantic Scholar [semanticscholar.org]
- 5. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular Synthesis of N-Vinyl Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
(E)-LHF-535: A Technical Guide to a Promising Arenavirus Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-LHF-535 is a potent, orally bioavailable small molecule inhibitor of arenavirus entry, currently under investigation as a therapeutic agent for Lassa fever and other viral hemorrhagic fevers. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a summary of its antiviral activity, pharmacokinetic profile, and detailed descriptions of relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of antiviral therapeutics.
Chemical Structure and Properties
This compound is the (E)-isomer of the bis-substituted benzimidazole derivative LHF-535. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(4-((E)-2-(1-(4-isopropoxyphenyl)-1H-benzo[d]imidazol-5-yl)vinyl)phenyl)propan-2-ol |
| Molecular Formula | C27H28N2O2 |
| Molecular Weight | 412.53 g/mol |
| CAS Number | 1450929-77-7 |
| SMILES | CC(C)(O)c1ccc(/C=C/c2ccc3c(c2)n(c4ccc(OC(C)C)cc4)cn3)cc1 |
| InChIKey | DBNZTRPIBJSUIX-WAYWQWQTSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Note: Specific quantitative data for properties such as melting point, boiling point, and pKa are not publicly available.
Mechanism of Action: Arenavirus Entry Inhibition
This compound is a direct-acting antiviral that targets the envelope glycoprotein (GP) of arenaviruses, preventing viral entry into host cells.[1] The arenavirus GP is a trimeric complex composed of three subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).[1]
The proposed mechanism of action involves the following steps:
-
The GP1 subunit of the virus binds to a host cell surface receptor.
-
The virus-receptor complex is internalized into the host cell via endocytosis.
-
The acidic environment of the endosome triggers a conformational change in GP2, leading to the fusion of the viral and endosomal membranes.
-
This fusion event releases the viral ribonucleoprotein complex into the cytoplasm, initiating infection.
This compound is thought to bind to a pocket within the GP complex, stabilizing the prefusion conformation of the SSP-GP2 interface.[1] This stabilization prevents the pH-dependent conformational changes in GP2 that are necessary for membrane fusion, thereby trapping the virus in the endosome and blocking infection.
Caption: Mechanism of arenavirus entry and inhibition by this compound.
Biological Activity
In Vitro Antiviral Activity
The antiviral potency of LHF-535 has been evaluated against a panel of arenaviruses using various in vitro assays, primarily lentiviral pseudotype infectivity assays and virus-yield reduction assays.
Table 3: In Vitro Antiviral Activity of LHF-535
| Virus | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Lassa Virus (various lineages) | Pseudotype Infectivity | - | Sub-nanomolar IC50 | [2] |
| Junin Virus | Pseudotype Infectivity | - | <1 µM EC50 | |
| Machupo Virus | Pseudotype Infectivity | - | <1 µM EC50 | |
| Vesicular Stomatitis Virus (VSVg) | Pseudotype Infectivity | - | 1-10 µM EC50 | |
| Junin Virus (pathogenic strain) | Virus-Yield Reduction | - | Potent inhibition | [2] |
| Candid#1 (Junin vaccine strain) | Virus-Yield Reduction | - | No significant inhibition | [2] |
In Vivo Efficacy
The in vivo efficacy of LHF-535 has been demonstrated in multiple animal models of arenavirus infection.
Table 4: In Vivo Efficacy of LHF-535
| Animal Model | Virus Challenge | Dosing Regimen | Outcome | Reference |
| AG129 Mice | Tacaribe virus | 10 or 30 mg/kg/day, oral | Protection from lethal challenge; reduced viral titers in plasma, spleen, and liver. Effective as a post-exposure therapeutic. | [3] |
| Guinea Pigs | Lassa virus (Josiah strain) | 50 mg/kg/day, intraperitoneal | Protection from lethality; reduced viremia and clinical signs. | [1] |
| Guinea Pigs | Junín virus (Romero strain) | 50 mg/kg/day, intraperitoneal (in combination with favipiravir) | Synergistic protection from lethal infection. |
Pharmacokinetics and Safety
Phase 1 clinical trials in healthy adult volunteers have provided initial data on the safety and pharmacokinetic profile of LHF-535.[4]
Table 5: Summary of Phase 1 Clinical Trial Findings for LHF-535
| Study Design | Dosing | Key Findings | Reference |
| Single Ascending Dose | 0.3 mg/kg to 40 mg/kg, oral | Well-tolerated; rapid absorption; long half-life. | [4] |
| Multiple Ascending Dose | 450, 900, or 1,125 mg/day for 14 days, oral | Well-tolerated; exposures predicted to be sufficient for viral suppression. | [4] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.
Synthesis of Bis-Substituted Benzimidazoles (General Procedure)
A specific, detailed synthesis protocol for this compound is not publicly available. However, a general method for the synthesis of similar bis-substituted benzimidazole derivatives involves the following key steps.
Caption: General workflow for the synthesis of bis-substituted benzimidazoles.
Step 1: Condensation to form the 2-substituted benzimidazole core. This is typically achieved through a Phillips condensation reaction, where an o-phenylenediamine derivative is condensed with a carboxylic acid derivative (or its corresponding aldehyde or orthoester) in the presence of an acid catalyst (e.g., 4N HCl) with heating.
Step 2: N-substitution of the benzimidazole ring. The resulting 2-substituted benzimidazole is then reacted with an appropriate alkyl or aryl halide in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to yield the final 1,2-disubstituted benzimidazole product.
Purification: The final product is typically purified by recrystallization or column chromatography.
Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Lentiviral Pseudotype Infectivity Assay
This assay is commonly used to assess the activity of viral entry inhibitors in a BSL-2 setting.
Caption: Workflow for a lentiviral pseudotype infectivity assay.
Methodology:
-
Production of Pseudotyped Viral Particles: HEK293T cells are co-transfected with plasmids encoding:
-
A lentiviral backbone (e.g., HIV-1) containing a reporter gene (e.g., luciferase or GFP).
-
The arenavirus envelope glycoprotein (GP) of interest.
-
Lentiviral packaging components (gag, pol, rev). The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection.[5]
-
-
Infectivity Assay:
-
Target cells (e.g., Vero E6) are seeded in 96-well plates.
-
Cells are pre-incubated with serial dilutions of this compound for a short period.
-
A standardized amount of the pseudotyped virus is added to the wells.
-
After 48-72 hours of incubation, the level of infection is quantified by measuring the expression of the reporter gene (e.g., luminescence for luciferase, fluorescence for GFP).[6]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic regression model.
Virus-Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious virus particles.[7]
Methodology:
-
Infection: Confluent monolayers of susceptible cells (e.g., Vero) are infected with the arenavirus at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound.
-
Incubation: The infected cells are incubated for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest: The cell culture supernatant, containing progeny virions, is harvested.
-
Titration: The amount of infectious virus in the harvested supernatant is quantified by plaque assay or TCID50 assay on fresh cell monolayers.[7]
-
Data Analysis: The effective concentration that reduces the virus yield by 50% (EC50) is determined.
Pharmacokinetic Analysis in Clinical Trials
The pharmacokinetic properties of LHF-535 in humans were evaluated in Phase 1 clinical trials.[4]
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies in healthy volunteers.[4]
-
Drug Administration: Oral administration of LHF-535 or placebo.
-
Sample Collection: Serial blood samples are collected at predetermined time points after dosing. Plasma is separated and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of LHF-535 are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (terminal half-life)
-
Conclusion
This compound is a promising antiviral candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. Its potent in vitro and in vivo activity, favorable pharmacokinetic profile, and well-defined mechanism of action make it a strong candidate for further clinical development. The experimental protocols and data presented in this guide provide a valuable resource for the scientific community engaged in the research and development of novel antiviral therapies.
References
- 1. d-nb.info [d-nb.info]
- 2. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Inhibition of Arenaviruses by Combinations of Orally Available Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
(E)-LHF-535: A Technical Guide to In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of (E)-LHF-535, a potent small-molecule inhibitor of arenavirus entry. The information presented herein is intended to support research and development efforts targeting arenavirus-induced hemorrhagic fevers.
Core Efficacy Data
This compound demonstrates broad-spectrum antiviral activity against a range of arenaviruses. Its efficacy is primarily attributed to its role as a viral entry inhibitor. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Potency of this compound Against Various Arenaviruses
| Virus | Assay Type | Cell Line | Potency Metric | Value | Reference(s) |
| Lassa Virus (LASV) | Lentiviral Pseudotype Infectivity Assay | Vero E6 | IC50 | 0.1-0.3 nM | [1] |
| Lassa Virus (LASV) | Not Specified | Not Specified | EC50 | <1 µM | [2] |
| Machupo Virus (MACV) | Not Specified | Not Specified | EC50 | <1 µM | [2] |
| Junin Virus (JUNV) | Not Specified | Not Specified | EC50 | <1 µM | [2] |
| VSVg Virus | Not Specified | Not Specified | EC50 | 1-10 µM | [2] |
Table 2: In Vitro Activity of LHF-535 Against a Panel of Pseudotyped Arenaviruses
| Pseudotyped Virus | Relative Potency (Compared to ST-193) |
| Lassa Virus (LASV) | ~2-6 fold higher |
| Junin Virus (JUNV) | ~2-6 fold higher |
| Machupo Virus (MACV) | ~2-6 fold higher |
| Tacaribe Virus (TCRV) | ~2-6 fold higher |
| Chapare Virus (CHAPV) | ~2-6 fold higher |
| Sabia Virus (SABV) | ~2-6 fold higher |
Data synthesized from narrative descriptions in cited literature.[3]
Mechanism of Action: Arenavirus Entry Inhibition
This compound is an analog of the benzimidazole derivative ST-193 and functions by inhibiting the entry of arenaviruses into host cells.[4] The arenavirus entry process is a multi-step mechanism mediated by the viral envelope glycoprotein complex (GPC).[4] This complex consists of a receptor-binding subunit (GP1), a transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[4]
The key steps in arenavirus entry and the inhibitory action of this compound are as follows:
-
Receptor Binding: The GP1 subunit of the viral GPC binds to a specific receptor on the surface of the host cell.[4]
-
Endocytosis: Following receptor binding, the virus particle is internalized into the host cell via endocytosis.[4]
-
pH-Dependent Fusion: Within the endosome, the acidic environment triggers a conformational change in the GP2 subunit. This change is essential for the fusion of the viral and endosomal membranes.[4]
-
Inhibition by this compound: this compound is thought to bind to and stabilize the pre-fusion conformation of the SSP-GP2 complex.[4] This stabilization prevents the necessary conformational rearrangement of GP2, thereby inhibiting membrane fusion and the subsequent release of the viral contents into the cytoplasm.[4]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the efficacy of this compound are provided below.
Lentiviral Pseudotype Infectivity Assay
This assay is a common method to assess the activity of viral entry inhibitors in a safe and reproducible manner. It utilizes replication-deficient lentiviral particles that have been modified to express the envelope glycoprotein of the arenavirus of interest and a reporter gene (e.g., luciferase or green fluorescent protein).
Materials:
-
HEK293T cells (or other suitable packaging cell line)
-
Lentiviral packaging and transfer plasmids
-
Plasmid encoding the arenavirus glycoprotein of interest
-
Transfection reagent
-
Target cells expressing the appropriate viral receptor
-
This compound compound
-
Luciferase assay reagent (or flow cytometer for GFP)
-
Cell culture medium and supplements
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral packaging plasmid, the transfer plasmid encoding the reporter gene, and the plasmid expressing the arenavirus glycoprotein.
-
Incubate the cells for 48-72 hours to allow for the production of pseudoviral particles.
-
Harvest the supernatant containing the pseudoviruses and clarify by centrifugation and filtration.
-
-
Infectivity Assay:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Incubate the pseudovirus with the different concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.
-
Add the virus-compound mixture to the target cells.
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
Measure the reporter gene expression (e.g., luciferase activity or percentage of GFP-positive cells).
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable curve.
-
Virus-Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles from infected cells.
Materials:
-
Vero E6 cells (or other permissive cell line)
-
Authentic arenavirus stock
-
This compound compound
-
Cell culture medium and supplements
-
Plaque assay reagents (e.g., agarose, neutral red or crystal violet)
Protocol:
-
Infection and Treatment:
-
Seed Vero E6 cells in multi-well plates.
-
Infect the cells with the arenavirus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).
-
-
Virus Quantification:
-
Harvest the cell culture supernatant at the end of the incubation period.
-
Determine the viral titer in the supernatant using a plaque assay. This involves infecting a fresh monolayer of Vero E6 cells with serial dilutions of the harvested supernatant and counting the number of plaques that form after a suitable incubation period.
-
-
Data Analysis:
-
Calculate the reduction in viral titer for each concentration of this compound compared to the untreated control.
-
Determine the concentration of the compound that reduces the virus yield by a specific amount (e.g., 90% or 99%).
-
Visualizations
The following diagrams illustrate the arenavirus entry pathway and the experimental workflow for the lentiviral pseudotype infectivity assay.
Caption: Arenavirus entry pathway and the point of inhibition by this compound.
Caption: Workflow for the lentiviral pseudotype infectivity assay.
References
- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
(E)-LHF-535: A Technical Guide to its Discovery and Development as a Potent Arenavirus Entry Inhibitor
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of (E)-LHF-535, a promising antiviral candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers.
Introduction and Discovery
This compound is the E-isomer of LHF-535, a small-molecule antiviral agent that emerged from a medicinal chemistry campaign to optimize a class of benzimidazole derivatives.[][2] It is an analog of the previously identified arenavirus entry inhibitor, ST-193.[2][3] The development of LHF-535 was aimed at improving upon the antiviral potency, pharmacokinetic properties, and broad-spectrum activity of its predecessors.[3] It is specifically being developed as a therapeutic for Lassa fever, a disease with significant morbidity and mortality in West Africa for which there are no approved vaccines or therapeutics.[3][4]
LHF-535 targets the arenavirus envelope glycoprotein (GP), a key component for viral entry into host cells, making it a first-in-class antiviral candidate.[4][5][6] Initial synthesis of LHF-535 was performed by Adesis, Inc. and later by PharmaCore, Inc. using a previously disclosed method.[4][6]
Mechanism of Action
LHF-535 functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein complex (GPC).[4][5] The GPC is comprised of three subunits: a receptor-binding subunit (GP1), a transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[3][6]
The viral entry process involves several steps:
-
Receptor Binding: The GP1 subunit binds to a specific receptor on the host cell surface, such as α-dystroglycan (α-DG).[5]
-
Endocytosis: Following binding, the virus is taken into the host cell via endocytosis.[3][6]
-
pH-Dependent Fusion: Inside the endosome, a drop in pH triggers a conformational rearrangement in the GP2 subunit.[3]
-
Membrane Fusion: This structural change facilitates the fusion of the viral envelope with the endosomal membrane, releasing the viral contents into the cytoplasm.[3][6]
LHF-535 is believed to bind to the GPC and stabilize its pre-fusion conformation.[4][6] This action prevents the critical pH-dependent conformational changes in GP2 that are necessary for membrane fusion, thus effectively blocking the virus from entering the host cell and initiating infection.[4][6]
Caption: Mechanism of LHF-535 inhibiting arenavirus entry.
Preclinical Development
LHF-535 has undergone extensive preclinical evaluation to determine its potency, spectrum of activity, and in vivo efficacy.
LHF-535 has demonstrated potent, broad-spectrum activity against various arenaviruses.[][5] Using lentiviral pseudotype infectivity assays, it was shown to have sub-nanomolar potency against viral envelope glycoproteins from all four lineages of the Lassa virus.[6] An exception was noted for the LP strain (lineage I), which was about 100-fold less sensitive due to a V434I amino acid substitution in the GP2 subunit.[6][7]
| Virus | EC50 (µM) |
| Lassa virus (LASV) | <1[] |
| Machupo virus | <1[] |
| Junin virus | <1[] |
| VSVg virus | 1-10[] |
| LASVpv (in HEK-293 cells) | 0.00304 (IC50)[2] |
| Table 1: In Vitro Potency of LHF-535 Against Various Viruses. |
The efficacy of LHF-535 has been confirmed in multiple animal models of arenavirus infection.
Mouse Model: In AG129 mice, which lack a functional interferon response, LHF-535 was evaluated against a lethal challenge of Tacaribe virus, a relative of the Junín virus.[4] A daily oral dose of 10 mg/kg was sufficient to protect mice from the lethal challenge and significantly reduce viral titers in plasma, spleen, and liver.[4][8] The treatment was effective even when initiated up to 72 hours after the viral challenge.[5]
| Study Arm | Dose (mg/kg/day) | Outcome |
| Survival | 3 | - |
| 10 | Protected from lethal challenge[4] | |
| 30 | Protected from lethal challenge[4] | |
| Viral Titer Reduction (Day 7) | 10 | Dramatically reduced titers in plasma, spleen, liver[4] |
| 30 | Dramatically reduced titers in plasma, spleen, liver[4] | |
| Table 2: LHF-535 Efficacy in Tacaribe Virus-Infected AG129 Mice. |
Guinea Pig Model: In a more stringent lethal model of Lassa pathogenesis using strain 13 guinea pigs, LHF-535 provided complete protection.[3] Animals treated with a once-daily 50 mg/kg/day dose, initiated either 1 or 3 days post-infection, all survived a lethal Lassa virus challenge and showed reduced viremia and clinical symptoms.[3][9] Furthermore, surviving animals were found to be immune to a subsequent lethal rechallenge with the virus four months later.[9]
| Study Arm | Dose (mg/kg/day) | Treatment Start | Survival Rate |
| Control | Vehicle | Day 1 | 0% (Mean Time-to-Death: 16.0 days)[3] |
| LHF-535 | 50 | Day 1 post-infection | 100%[3] |
| LHF-535 | 50 | Day 3 post-infection | 100%[3] |
| Table 3: LHF-535 Efficacy in Lassa Virus-Infected Guinea Pigs. |
The potential for LHF-535 in combination therapy has also been explored. Studies have shown that co-administration of LHF-535 with ribavirin results in a synergistic antiviral effect against Lassa virus in vitro.[10] Similarly, combining LHF-535 with favipiravir provided enhanced protection against Junín virus infection in guinea pigs compared to either drug alone.[11]
Clinical Development
Following promising preclinical results, LHF-535 advanced into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[12][13]
This first-in-human, double-blind, placebo-controlled study evaluated single oral doses of LHF-535.[12][13][14]
-
Design: 48 volunteers were enrolled across six cohorts.[14]
-
Doses: Weight-based oral doses ranged from 0.3 mg/kg to 40 mg/kg.[12][13][14]
-
Results: LHF-535 was found to be safe and well-tolerated.[14] The frequency of treatment-emergent adverse events (TEAEs) was similar between the LHF-535 and placebo groups.[12][14][15] Pharmacokinetic analysis showed rapid absorption and a long half-life, with exposures predicted to be sufficient to suppress viral replication.[12][13][16]
This study assessed the safety and pharmacokinetics of a 14-day oral dosing regimen.[12][17][18]
-
Design: 24 healthy participants were enrolled in three sequential cohorts.[17] Within each cohort of eight, six received LHF-535 and two received a placebo.[12][18]
-
Doses: Fixed doses of 450, 900, or 1,125 mg per day were evaluated.[12][13] The highest dose cohort also received an initial loading dose of 2,250 mg.[12][13]
-
Results: LHF-535 was well-tolerated over the 14-day period, with no concerning safety issues or adverse events reported.[17] The pharmacokinetic profile was consistent with that observed in preclinical models, supporting its potential for efficacy in infected patients.[17]
| Trial Phase | Design | Dose Range | Key Findings |
| Phase 1a | Single Ascending Dose (SAD) | 0.3 to 40 mg/kg (single oral dose)[12][14] | Safe and well-tolerated; Rapid absorption, long half-life; Favorable pharmacokinetics[12][14] |
| Phase 1b | Multiple Ascending Dose (MAD) | 450, 900, 1125 mg/day (14-day oral dosing)[12] | Well-tolerated; No concerning adverse events; PK supports evaluation in patients[17] |
| Table 4: Summary of LHF-535 Phase 1 Clinical Trials. |
digraph "Drug_Development_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Discovery [label="Discovery & Lead ID\n(ST-193 Analog)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Studies", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Assays\n(EC50/IC50)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Animal Models\n(Mouse, Guinea Pig)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Clinical [label="Clinical Trials", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase1a [label="Phase 1a (SAD)\nSafety & PK", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Phase1b [label="Phase 1b (MAD)\nSafety & PK", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Future [label="Phase 2\n(Patient Efficacy)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Discovery -> Preclinical; Preclinical -> InVitro [dir=back]; Preclinical -> InVivo [dir=back]; Preclinical -> Clinical [label="Positive Safety\n& Efficacy Data"]; Clinical -> Phase1a [dir=back]; Clinical -> Phase1b [dir=back]; Clinical -> Future [label="Favorable Phase 1\nResults"];
// Grouping {rank=same; InVitro; InVivo;} {rank=same; Phase1a; Phase1b;} }
Caption: General workflow for the development of LHF-535.
Experimental Protocols
This assay is used to assess the inhibitory activity of compounds like LHF-535 on viral entry mediated by specific glycoproteins in a BSL-2 environment.
-
Pseudovirus Production: 293T cells are co-transfected with plasmids encoding a lentiviral backbone (e.g., carrying a luciferase reporter gene), lentiviral packaging components, and the specific arenavirus glycoprotein (GP) of interest.
-
Virus Harvest: Supernatants containing the pseudotyped viral particles are harvested 48-72 hours post-transfection, clarified by centrifugation, and stored.
-
Infectivity Assay:
-
Data Analysis:
-
Cell viability is often assessed concurrently using a reagent like CellTiter-Glo.
-
Luciferase activity (indicating viral entry and gene expression) is measured using a luminometer.
-
The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[2]
-
This protocol outlines the key steps for evaluating the efficacy of an antiviral in a lethal Lassa virus challenge model.
-
Ethical Approval: All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) and performed in a BSL-4 facility.[3]
-
Animal Acclimation: Strain 13 or Hartley guinea pigs are acclimated to the BSL-4 housing for several days prior to the study.[3]
-
Virus Challenge: On Day 0, animals are infected with a target lethal dose (e.g., 1000 pfu) of a guinea pig-adapted Lassa virus strain (e.g., Josiah) via subcutaneous or intraperitoneal injection.[3]
-
Treatment Administration:
-
Animals are randomized into control (vehicle) and treatment groups.
-
LHF-535 (or vehicle) is administered daily at a specified dose (e.g., 50 mg/kg) via intraperitoneal injection.[3]
-
Treatment is initiated at a predetermined time point post-infection (e.g., 24 or 72 hours) and continues for a set duration (e.g., until Day 22).[3]
-
-
Monitoring and Data Collection:
-
Animals are monitored daily for clinical signs of illness, body weight, and temperature.[3]
-
Blood samples are collected at regular intervals (e.g., Day 7, 10, 14) to determine serum viremia via plaque assay.[9]
-
The primary endpoint is survival, with the mean time-to-death calculated for the control group.[3]
-
-
Rechallenge (Optional): A subset of surviving animals can be held for an extended period (e.g., 120 days) and then rechallenged with a lethal dose of the virus to assess protective immunity.[3]
Conclusion
This compound is a potent, broad-spectrum arenavirus entry inhibitor that has demonstrated significant promise in preclinical and early-stage clinical development. Its mechanism of action, which targets the viral glycoprotein to block entry, is well-supported.[4][6] Extensive in vivo studies have established its efficacy in protecting against lethal Lassa and other arenavirus challenges in multiple animal models.[3][4] Crucially, Phase 1 clinical trials in healthy volunteers have established a favorable safety, tolerability, and pharmacokinetic profile, with exposures that are predicted to be therapeutically relevant.[12][15] These collective findings strongly support the continued development of LHF-535 as a much-needed therapeutic for Lassa fever.[3][15]
References
- 2. Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Kineta Secures $1.8 Million Funding Boost from Wellcome Trust on Positive Phase 1a Clinical Study Results with LHF-535 - BioSpace [biospace.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
(E)-LHF-535: A Technical Guide to its Core Intellectual Property and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-LHF-535 is a novel small molecule antiviral agent under development for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. As a first-in-class viral entry inhibitor, it presents a promising therapeutic strategy against these high-consequence pathogens for which there are currently limited treatment options. This technical guide provides an in-depth overview of the core intellectual property surrounding this compound, its mechanism of action, and the key experimental data supporting its development.
Intellectual Property Landscape
The intellectual property portfolio for this compound is anchored by a series of patents covering antiviral benzimidazole derivatives and their methods of use. While a specific patent for the (E)-isomer of LHF-535 is not publicly disclosed, the core technology is protected under patents assigned to Kineta, Inc., with key inventors including Kristin M. Bedard and Ikenna G. Madu. These patents broadly claim novel compounds, pharmaceutical compositions, and their application in treating viral infections, including those caused by RNA viruses.
The patent landscape suggests a strategic focus on broad claims covering a class of related compounds, thereby providing a protective umbrella for the lead candidate, LHF-535, and its isomers. Researchers and drug development professionals should conduct a thorough freedom-to-operate analysis based on these foundational patents.
Mechanism of Action: A Viral Entry Inhibitor
This compound is the E-isomer of LHF-535, a potent antiviral compound that targets the entry of arenaviruses into host cells.[1] The mechanism of action is centered on the viral envelope glycoprotein (GP), which is essential for viral attachment and fusion with the host cell membrane.[1]
The arenavirus GP is a trimeric complex composed of three subunits: GP1, responsible for receptor binding; GP2, the transmembrane fusion subunit; and a stable signal peptide (SSP). LHF-535 is believed to bind to the GP complex, specifically stabilizing the pre-fusion conformation of the GP2 subunit. This stabilization prevents the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes, thus effectively blocking the virus's entry into the host cell cytoplasm.
Preclinical and Clinical Data
In Vitro Efficacy
LHF-535 has demonstrated potent and broad-spectrum activity against a range of arenaviruses in vitro.
| Virus | Assay Type | EC50/IC50 | Reference |
| Lassa Virus (various strains) | Lentiviral Pseudotype Infectivity Assay | 0.1 - 0.3 nM (IC50) | [2] |
| Machupo Virus | Lentiviral Pseudotype Infectivity Assay | <1 µM (EC50) | [1] |
| Junin Virus | Lentiviral Pseudotype Infectivity Assay | <1 µM (EC50) | [1] |
| Tacaribe Virus | Virus Yield Reduction Assay | Potent Inhibition | [3] |
| VSVg Virus | Lentiviral Pseudotype Infectivity Assay | 1-10 µM (EC50) | [1] |
In Vivo Efficacy
Preclinical studies in animal models have shown significant efficacy of LHF-535 in preventing disease and mortality.
| Animal Model | Virus | LHF-535 Dose | Key Findings | Reference |
| AG129 Mice | Tacaribe Virus | 10 or 30 mg/kg/day (oral) | Protected mice from lethal challenge and reduced viral titers. | [2][4] |
| Guinea Pigs | Lassa Virus | 50 mg/kg/day (intraperitoneal) | Reduced viremia and clinical signs; protected all animals from lethality. | [4][5] |
| Guinea Pigs | Junin Virus | 50 mg/kg/day (intraperitoneal) | Delayed onset of severe disease. | [6][7] |
Clinical Trials
LHF-535 has undergone Phase 1 clinical trials in healthy adult volunteers to assess its safety, tolerability, and pharmacokinetics.
| Study Phase | Design | Dosing Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Phase 1a | Single Ascending Dose | 0.3 mg/kg to 40 mg/kg (oral) | Well-tolerated; rapid absorption and long half-life. |[8][9][10][11] | | Phase 1b | Multiple Ascending Dose | 450, 900, or 1125 mg/day for 14 days (oral) | Well-tolerated; exposures predicted to suppress viral replication. |[8][9][10][11] |
Experimental Protocols
Lentiviral Pseudotype Infectivity Assay
This assay is a key in vitro method for evaluating the antiviral activity of compounds that inhibit viral entry.
Methodology:
-
Vector Production: Lentiviral vectors are produced by co-transfecting HEK293T cells with plasmids encoding the lentiviral backbone (containing a reporter gene such as luciferase or GFP), packaging constructs, and a plasmid expressing the arenavirus glycoprotein (GP) of interest.
-
Pseudovirus Harvest: The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection and filtered.
-
Infection and Treatment: Target cells (e.g., Vero E6) are seeded in 96-well plates and infected with the pseudovirus in the presence of serial dilutions of this compound.
-
Readout: After 48-72 hours of incubation, reporter gene expression is quantified (e.g., by measuring luciferase activity or GFP fluorescence).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve.
Animal Challenge Studies
In vivo efficacy is evaluated in established animal models that recapitulate key aspects of human arenaviral disease.
Methodology (Guinea Pig Model of Lassa Fever):
-
Animal Model: Hartley or Strain 13 guinea pigs are used.[12]
-
Virus Challenge: Animals are challenged with a lethal dose of Lassa virus (e.g., Josiah strain) via intraperitoneal or subcutaneous injection.[5]
-
Treatment: this compound is administered at a specified dose and schedule (e.g., 50 mg/kg/day, intraperitoneally), starting at a defined time point pre- or post-infection.[5]
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, fever, lethargy) and survival.
-
Viremia and Tissue Analysis: Blood samples are collected at various time points to measure viral load (viremia) by plaque assay or qRT-PCR. Tissues may be harvested at the end of the study for viral titer determination and histopathological analysis.
-
Data Analysis: Survival curves are generated and analyzed using the log-rank test. Viral loads and clinical scores are compared between treated and control groups.
Conclusion
This compound represents a significant advancement in the development of therapeutics for arenaviral hemorrhagic fevers. Its potent and broad-spectrum antiviral activity, coupled with a favorable safety profile in early clinical trials, underscores its potential as a valuable medical countermeasure. The intellectual property landscape provides a solid foundation for its continued development. Further clinical evaluation in Lassa fever patients is warranted to determine its therapeutic efficacy in a clinical setting. This technical guide provides a comprehensive overview of the core data and methodologies that form the basis of the this compound development program, serving as a valuable resource for the scientific and drug development communities.
References
- 1. WO2012174312A2 - Benzimidazole derivatives as antiviral agents - Google Patents [patents.google.com]
- 2. WO2012174312A3 - Benzimidazole derivatives as antiviral agents - Google Patents [patents.google.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2024028893A1 - Substituted benzimidazoles for treating viral diseases - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models, Prophylaxis, and Therapeutics for Arenavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-LHF-535 is a potent, small-molecule antiviral agent under development for the treatment of hemorrhagic fevers caused by arenaviruses. As an optimized analog of the benzimidazole derivative ST-193, LHF-535 functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GP) complex.[1][2][3] Its mechanism involves preventing the pH-dependent conformational rearrangement of the GP2 subunit required for the fusion of viral and endosomal membranes, thereby halting the infection process at an early stage.[1][4] This document provides a comprehensive technical overview of the in vitro efficacy of this compound, presenting key EC50/IC50 data against a range of arenaviruses, detailing the experimental methodologies used for these determinations, and visualizing the associated workflows and mechanisms of action.
Quantitative Efficacy of this compound
The antiviral activity of LHF-535 has been evaluated against various Old and New World arenaviruses, primarily through lentiviral pseudotype infectivity assays and virus yield reduction assays. The compound demonstrates broad-spectrum, potent activity, particularly against hemorrhagic fever-causing arenaviruses.
Summary of In Vitro Potency (EC50/IC50)
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of LHF-535 against different arenaviruses. It is important to note the distinction between assays using pseudotyped viruses, which measure only viral entry, and those using replication-competent viruses, which reflect the overall antiviral effect.
| Virus Family | Virus Species | Strain/Lineage | Assay Type | EC50 / IC50 (µM) | Reference |
| Old World Arenaviruses | Lassa Virus (LASV) | Lineages II, III, IV | Pseudotype Infectivity | 0.0001 - 0.0003 | [1] |
| Lassa Virus (LASV) | LP (Lineage I) | Pseudotype Infectivity | 0.017 | [1] | |
| Lassa Virus (LASV) | Not Specified | General Antiviral | <1 | [][6][7] | |
| Lassa Virus (LASV) | LASV-ZsG (infectious) | Infectivity Assay | 6.62 ± 2.3 | [8] | |
| Lujo Virus (LUJV) | Not Specified | Pseudotype Infectivity | No specific sensitivity | [1] | |
| Lymphocytic Choriomeningitis Virus (LCMV) | Not Specified | Pseudotype Infectivity | No specific sensitivity | [1] | |
| New World Arenaviruses | Junín Virus (JUNV) | Romero | Pseudotype Infectivity | 0.0001 | [1] |
| Junín Virus (JUNV) | Candid#1 (vaccine) | Virus Yield Reduction | Not potently inhibited | [2][9] | |
| Junín Virus (JUNV) | Not Specified | General Antiviral | <1 | [][6][7] | |
| Machupo Virus (MACV) | Not Specified | General Antiviral | <1 | [][6][7] | |
| Chapare Virus (CHAPV) | Not Specified | Pseudotype Infectivity | Sensitive | [10] | |
| Sabia Virus (SABV) | Not Specified | Pseudotype Infectivity | Sensitive | [10] | |
| Tacaribe Virus (TCRV) | Not Specified | Pseudotype Infectivity | Sensitive | [10] | |
| Control Virus | Vesicular Stomatitis Virus (VSVg) | Not Specified | General Antiviral | 1 - 10 | [][6][7] |
Note: IC50 values reported in nM have been converted to µM for consistency.
The data clearly indicate that LHF-535 is highly potent against the majority of pathogenic Lassa virus strains and New World hemorrhagic fever arenaviruses, with activity often in the sub-nanomolar to low nanomolar range.[1] Notably, its efficacy is significantly reduced against the Lassa virus LP strain (Lineage I) and the Junín virus Candid#1 vaccine strain, a difference attributed to specific amino acid substitutions in the GP2 transmembrane domain.[1][2][9] Viruses such as LCMV and Lujo virus show little to no specific sensitivity.[1]
Experimental Protocols
The determination of LHF-535's antiviral potency relies on established virological assays. The primary methods cited are the lentiviral pseudotype infectivity assay and virus yield reduction assays.
Lentiviral Pseudotype Infectivity Assay
This assay is a principal method for assessing viral entry inhibitors in a BSL-2 environment.[11] It quantifies the ability of a compound to block the entry of engineered viral particles into host cells.
Methodology:
-
Pseudovirus Production: Lentiviral vectors (e.g., from HIV-1) are co-transfected into producer cells (e.g., HEK293T) along with a plasmid encoding a reporter gene (e.g., Luciferase or GFP) and a separate plasmid expressing the arenavirus envelope glycoprotein (GP) of interest. The resulting viral particles are "pseudotyped," meaning they have a lentiviral core but are coated with the arenavirus GP, which dictates their entry mechanism.
-
Cell Plating: Target cells (e.g., Vero or Huh7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are pre-incubated with serial dilutions of this compound for a specified period (e.g., 1 hour).
-
Infection: The pseudovirus supernatant is added to the wells containing the cells and compound.
-
Incubation and Readout: The plates are incubated for 48-72 hours to allow for viral entry, integration, and expression of the reporter gene.
-
Data Analysis: The reporter signal (e.g., luminescence for luciferase) is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve. A cytotoxicity assay (e.g., MTT or CellTiter-Glo) is run in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/IC50).
Virus Yield Reduction Assay (VYRA)
This assay measures the ability of a compound to inhibit the production of infectious viral progeny using replication-competent arenaviruses, which requires appropriate BSL-4 containment for pathogenic strains.
Methodology:
-
Cell Plating and Infection: A monolayer of susceptible cells (e.g., Vero E6) is infected with a known multiplicity of infection (MOI) of the wild-type arenavirus in the presence of various concentrations of this compound.
-
Incubation: The infection is allowed to proceed for a full replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatant, containing newly produced virions, is harvested.
-
Virus Titer Quantification: The harvested supernatant is serially diluted and used to infect fresh cell monolayers to determine the viral titer. This is typically done via a plaque assay or an immunofocus assay, where the number of plaque-forming units (PFU) or focus-forming units (FFU) per milliliter is calculated.
-
Data Analysis: The reduction in viral titer at each drug concentration is compared to a vehicle-only control. The EC50 is defined as the concentration of LHF-535 that causes a 50% reduction in the viral yield.
Mechanism of Action
This compound is a direct-acting antiviral that inhibits arenavirus entry. Its molecular target is the viral envelope glycoprotein (GP) complex, a trimer of heterodimers composed of the stable signal peptide (SSP), the receptor-binding subunit GP1, and the transmembrane fusion subunit GP2.[1][4]
Signaling Pathway and Inhibition:
-
Receptor Binding: The arenavirus GP1 subunit binds to a specific host cell surface receptor (e.g., α-dystroglycan for Lassa virus).
-
Endocytosis: The virus-receptor complex is internalized into the host cell via endocytosis, trafficking to an endosomal compartment.
-
pH-Dependent Fusion: As the endosome acidifies, the low pH triggers a significant conformational change in the GP complex. This change is primarily mediated by the GP2 subunit.
-
Membrane Fusion: The GP2 rearrangement exposes a fusion peptide, which inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes and the release of the viral ribonucleoprotein complex into the cytoplasm.
-
LHF-535 Inhibition: LHF-535 is believed to bind to a pocket at the interface of SSP and GP2, stabilizing the pre-fusion conformation of the GP complex.[1][4] This stabilization prevents the acid-triggered conformational changes in GP2 that are essential for membrane fusion. By locking the GP complex in its pre-fusion state, LHF-535 effectively blocks viral entry and aborts the infection.
References
- 1. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A Potent Lassa Virus Antiviral Targets an Arenavirus Virulence Determi" by Ikenna G. Madu, Megan Files et al. [digitalcommons.usu.edu]
- 3. Lassa Virus Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LHF-535 [cnreagent.com]
- 8. researchgate.net [researchgate.net]
- 9. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of single-cycle infectious lymphocytic choriomeningitis virus to study hemorrhagic fever arenaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antiviral Properties of (E)-LHF-535: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-LHF-535 is a potent, orally bioavailable small-molecule antiviral agent demonstrating significant activity against a broad spectrum of arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans. This technical guide provides an in-depth overview of the antiviral properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and safety profile. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways and experimental workflows are presented to support further research and development of this promising therapeutic candidate.
Introduction
Arenaviruses, such as Lassa virus (LASV), Junin virus (JUNV), and Machupo virus (MACV), are emerging pathogens that pose a significant threat to public health.[1][2][3] LHF-535 has emerged as a leading candidate for the treatment of arenaviral hemorrhagic fevers.[][5][6] It is an analog of the previously identified arenavirus entry inhibitor ST-193 and has been optimized for its pharmacokinetic properties and broad-spectrum antiviral activity.[5][7] This document summarizes the current scientific understanding of this compound's antiviral effects.
Mechanism of Action: Inhibition of Viral Entry
This compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GP) complex.[1][8][9] The arenavirus GP is comprised of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2).[7][10] The viral entry process is a multi-step cascade:
-
Receptor Binding: The GP1 subunit binds to a specific receptor on the surface of the host cell.
-
Endocytosis: The virus is then internalized into an endosome.
-
pH-Dependent Fusion: The acidic environment of the endosome triggers a conformational change in the GP complex, leading to the fusion of the viral and endosomal membranes, which releases the viral contents into the cytoplasm.[7]
This compound is thought to exert its antiviral effect by binding to and stabilizing the pre-fusion conformation of the SSP-GP2 complex.[5][7] This stabilization prevents the pH-dependent conformational rearrangements of GP2 that are essential for membrane fusion, thus effectively blocking the virus from entering the host cell and initiating replication.[5][7]
Figure 1: Mechanism of arenavirus entry and inhibition by this compound.
Quantitative Data on Antiviral Activity
The antiviral potency of this compound has been evaluated in various in vitro and in vivo models.
In Vitro Efficacy
This compound demonstrates potent sub-nanomolar to low micromolar activity against a range of arenaviruses.
| Virus | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Lassa Virus (various strains) | Lentiviral Pseudotype | - | 0.1-0.3 nM (IC50) | [8] |
| Lassa Virus | - | - | <1 µM (EC50) | [1][8] |
| Machupo Virus | - | - | <1 µM (EC50) | [1][8] |
| Junin Virus | - | - | <1 µM (EC50) | [1][8] |
| VSVg Virus | - | - | 1-10 µM (EC50) | [1][8] |
| Junin Virus (wild-type) | Virus-Yield Reduction | Vero | Potent Inhibition | [3] |
| Candid#1 (Junin vaccine strain) | Virus-Yield Reduction | Vero | No Inhibition | [3] |
In Vivo Efficacy
Animal studies have demonstrated the protective efficacy of this compound against lethal arenavirus challenges.
| Animal Model | Virus | Treatment Regimen | Key Findings | Reference |
| AG129 Mice | Tacaribe Virus | 10 mg/kg/day (oral) | 100% survival; significant reduction in viral titers in plasma, spleen, and liver. | [8][10] |
| Guinea Pigs | Lassa Virus | 50 mg/kg/day (oral) | 100% survival when treatment initiated 1 or 3 days post-infection; reduced viremia and clinical signs. | [5][11] |
| Guinea Pigs | Junin Virus | 50 mg/kg/day (i.p.) | Delayed onset of severe disease. | [6] |
| Guinea Pigs | Junin Virus | Combination with Favipiravir | Complete protection against lethal challenge. | [6][12] |
Experimental Protocols
Lentiviral Pseudotype Infectivity Assay
This assay is used to assess the ability of this compound to inhibit viral entry mediated by arenavirus glycoproteins in a BSL-2 setting.
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with three plasmids:
-
A plasmid encoding the HIV-1 gag and pol proteins.
-
A lentiviral transfer vector encoding a reporter gene (e.g., luciferase or GFP).
-
A plasmid expressing the arenavirus glycoprotein of interest.
-
-
Harvest the supernatant containing the pseudotyped viral particles 48-72 hours post-transfection.
-
-
Infectivity Assay:
-
Seed target cells (e.g., Vero E6) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the pseudovirus with the different concentrations of this compound for 1 hour.
-
Add the virus-drug mixture to the target cells.
-
After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity or percentage of GFP-positive cells).
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve.
-
Figure 2: Workflow for the lentiviral pseudotype infectivity assay.
Virus-Yield Reduction Assay
This assay measures the effect of this compound on the production of infectious virus particles.
-
Infection and Treatment:
-
Seed a monolayer of susceptible cells (e.g., Vero) in a multi-well plate.
-
Infect the cells with the wild-type arenavirus at a low multiplicity of infection (MOI).
-
After a 1-hour adsorption period, wash the cells and add media containing serial dilutions of this compound.
-
-
Virus Harvest:
-
Incubate the plates for a period that allows for one round of viral replication (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
-
Virus Titer Quantification:
-
Determine the viral titer in the harvested supernatant using a plaque assay or TCID50 assay on fresh cell monolayers.
-
-
Data Analysis:
-
Calculate the concentration of this compound that reduces the virus yield by a certain percentage (e.g., 90% or 99%).
-
Figure 3: Workflow for the virus-yield reduction assay.
Clinical Development and Safety
This compound has undergone Phase 1 clinical trials in healthy adult volunteers to evaluate its safety, tolerability, and pharmacokinetics.[13][14][15]
-
Study Design: The trials included single ascending dose and multiple ascending dose studies.[14][15]
-
Safety and Tolerability: this compound was found to be well-tolerated with no concerning adverse events or safety issues reported.[13][14] Treatment-emergent adverse events were more frequent in the placebo groups.[14]
-
Pharmacokinetics: The compound exhibited rapid absorption and a long half-life, with exposures predicted to be sufficient to suppress viral replication.[13][14]
These positive results from Phase 1 trials support the continued clinical development of this compound for the treatment of Lassa fever and other arenaviral infections.[13]
Conclusion
This compound is a promising antiviral candidate with potent and broad-spectrum activity against pathogenic arenaviruses. Its mechanism of action as a viral entry inhibitor, combined with favorable in vitro and in vivo efficacy and a good safety profile in early clinical trials, makes it a strong candidate for further development. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to combat the threat of arenaviral diseases.
References
- 1. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 6. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a pseudovirus neutralization assay based on SARS-CoV-2 S protein incorporated into lentiviral particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "A Potent Lassa Virus Antiviral Targets an Arenavirus Virulence Determi" by Ikenna G. Madu, Megan Files et al. [digitalcommons.usu.edu]
- 14. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-LHF-535 is a small-molecule inhibitor of arenavirus entry that holds significant promise as a research tool and a potential therapeutic agent.[1][2][3] Arenaviruses, such as Lassa virus, Junín virus, and Machupo virus, are the causative agents of severe and often fatal hemorrhagic fevers in humans.[1][2] The lack of approved vaccines and the limited efficacy of current antiviral treatments underscore the urgent need for novel therapeutic strategies.[4] this compound, an optimized analog of the benzimidazole derivative ST-193, targets the arenavirus envelope glycoprotein (GP), a critical component for viral entry into host cells.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its use as a probe in arenavirus research.
Mechanism of Action
This compound functions as a direct-acting antiviral by targeting the arenavirus envelope glycoprotein complex (GPC). The GPC is a trimer of heterodimers, with each heterodimer consisting of a receptor-binding subunit (GP1) and a transmembrane fusion subunit (GP2), along with a stable signal peptide (SSP).[2] Viral entry into the host cell is a multi-step process that begins with the attachment of GP1 to a cell surface receptor, followed by endocytosis of the virus.[2] The acidic environment of the endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes and the release of the viral ribonucleoprotein complex into the cytoplasm.
This compound is thought to bind to a conserved site on the pre-fusion conformation of the GPC, stabilizing it and preventing the pH-dependent conformational changes necessary for membrane fusion.[2] This mechanism effectively blocks the virus at an early stage of its life cycle, preventing the establishment of infection.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Mechanism of this compound action.
Quantitative Antiviral Activity
This compound exhibits potent and broad-spectrum activity against a range of arenaviruses. The following tables summarize the in vitro and in vivo efficacy of this compound from various studies.
In Vitro Antiviral Activity of this compound
| Virus | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| Lassa virus (Josiah) | Pseudotype Infectivity | 293T | <1 | [2] |
| Lassa virus (various strains) | Pseudotype Infectivity | 293T | Sub-nanomolar | [1] |
| Junín virus | Virus-Yield Reduction | Vero | Potent Inhibition | [2] |
| Machupo virus | Pseudotype Infectivity | 293T | <1 | [3] |
| Tacaribe virus | Plaque Reduction | Vero | ~10 | [1] |
| VSVg | Pseudotype Infectivity | 293T | 1,000-10,000 | [3] |
In Vivo Efficacy of this compound
| Animal Model | Virus Challenge | LHF-535 Dose | Route | Outcome | Reference |
| AG129 Mice | Tacaribe virus | 10 mg/kg/day | Oral | 100% protection from lethal challenge | [1] |
| AG129 Mice | Tacaribe virus | 30 mg/kg/day | Oral | 100% protection from lethal challenge | [1] |
| Guinea Pigs | Lassa virus (Josiah) | 50 mg/kg/day | Intraperitoneal | 100% survival | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a research probe. The following sections provide step-by-step protocols for key experiments.
Lentiviral Pseudotype Infectivity Assay
This assay is a safe and effective method for quantifying the inhibitory activity of compounds against arenavirus entry, as it utilizes non-replicating lentiviral particles pseudotyped with arenavirus glycoproteins.
Materials:
-
293T cells
-
Lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-)
-
Arenavirus glycoprotein expression plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Day 1: Seeding of Producer Cells: Seed 293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
Co-transfect the 293T cells with the lentiviral backbone plasmid and the arenavirus glycoprotein expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Day 4: Harvesting of Pseudovirus:
-
Harvest the cell culture supernatant containing the pseudotyped lentiviral particles.
-
Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
-
The supernatant can be used immediately or stored at -80°C.
-
-
Day 4: Seeding of Target Cells: Seed target cells (e.g., 293T or Vero) in a 96-well plate at an appropriate density.
-
Day 5: Infection:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the medium from the target cells and add the virus-compound mixture.
-
Incubate for 48-72 hours at 37°C.
-
-
Day 7: Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Caption: Lentiviral Pseudotype Assay Workflow.
Virus-Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Vero cells
-
Authentic arenavirus (e.g., Junín virus)
-
MEM supplemented with 2% FBS and 1% penicillin-streptomycin
-
This compound
-
Plaque assay materials (e.g., agarose overlay)
-
Crystal violet solution
Protocol:
-
Day 1: Cell Seeding: Seed Vero cells in a 24-well plate.
-
Day 2: Infection and Treatment:
-
Infect the Vero cell monolayers with the arenavirus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and wash the cells.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate the plates at 37°C.
-
-
Day 4-7: Supernatant Harvest: At a time point corresponding to the peak of virus production, harvest the cell culture supernatants.
-
Virus Titration (Plaque Assay):
-
Prepare serial 10-fold dilutions of the harvested supernatants.
-
Infect fresh Vero cell monolayers with the dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing agarose.
-
Incubate for 5-7 days until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet to visualize and count the plaques.
-
Calculate the virus titer (plaque-forming units per ml, PFU/ml).
-
Determine the EC50 value by comparing the virus yield in treated versus untreated wells.
-
In Vivo Efficacy Study in AG129 Mice
This protocol describes a model for evaluating the in vivo efficacy of this compound against a lethal arenavirus challenge.
Materials:
-
AG129 mice (lacking interferon-α/β and -γ receptors)
-
Tacaribe virus
-
This compound formulated for oral gavage
-
Vehicle control
-
Biosafety level 3 or 4 facility
Protocol:
-
Acclimatization: Acclimate AG129 mice to the BSL-3/4 facility for at least 72 hours.
-
Challenge: Infect the mice with a lethal dose of Tacaribe virus via intraperitoneal injection.
-
Treatment:
-
Administer this compound or vehicle control orally once daily, starting at a specified time point relative to the virus challenge (e.g., 1 hour pre-challenge or 24 hours post-challenge).
-
Continue daily treatment for a defined period (e.g., 7-14 days).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.
-
At specific time points, a subset of mice may be euthanized to collect blood and tissues for virological and pathological analysis.
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) and compare survival rates between treatment and control groups.
-
Analyze weight loss data and other clinical scores.
-
Determine viral titers in blood and tissues to assess the effect of the compound on viral replication.
-
Caption: In Vivo Efficacy Study Workflow.
Conclusion
This compound is a powerful and specific inhibitor of arenavirus entry. Its well-defined mechanism of action and potent antiviral activity make it an invaluable tool for dissecting the molecular details of arenavirus entry and for the preclinical evaluation of novel antiviral strategies. The detailed protocols provided in this guide are intended to facilitate the use of this compound in a research setting, contributing to a deeper understanding of arenavirus pathogenesis and the development of effective countermeasures against these important human pathogens.
References
- 1. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A Potent Lassa Virus Antiviral Targets an Arenavirus Virulence Determi" by Ikenna G. Madu, Megan Files et al. [digitalcommons.usu.edu]
- 3. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-LHF-535: A Technical Guide to its Basic Research Applications
(E)-LHF-535 is a potent, orally bioavailable small-molecule antiviral agent demonstrating significant promise in the fight against arenaviral hemorrhagic fevers. This technical guide provides an in-depth overview of its mechanism of action, key experimental data, and the methodologies employed in its preclinical evaluation for researchers, scientists, and drug development professionals.
This compound, the E-isomer of LHF-535, is a benzimidazole derivative that acts as a viral entry inhibitor.[1][2] It is an optimized analog of the earlier compound ST-193.[1][2] Its primary target is the arenavirus envelope glycoprotein (GP) complex, a critical component for viral entry into host cells.[2][3] By targeting this complex, this compound effectively prevents the fusion of the viral and endosomal membranes, a crucial step in the viral lifecycle.[1][4] This mechanism of action has been shown to be effective against a broad spectrum of hemorrhagic fever arenaviruses, including multiple lineages of Lassa virus and New World arenaviruses such as Junín and Machupo viruses.[2] Preclinical studies in both mouse and guinea pig models of arenavirus infection have demonstrated the potent in vivo efficacy of this compound, supporting its continued development as a therapeutic candidate for Lassa fever and other arenaviral diseases.[1][3][4] Phase 1 clinical trials in healthy human volunteers have shown that this compound is well-tolerated and exhibits favorable pharmacokinetic properties, including rapid absorption and a long half-life.[5][6]
Quantitative Antiviral Activity
The antiviral potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Efficacy of this compound Against Arenaviruses
| Virus | Assay Type | Cell Line | EC50 | Reference |
| Lassa virus (multiple strains) | Lentiviral Pseudotype Infectivity Assay | - | <1 µM | [] |
| Machupo virus | Lentiviral Pseudotype Infectivity Assay | - | <1 µM | [] |
| Junin virus | Lentiviral Pseudotype Infectivity Assay | - | <1 µM | [] |
| Lassa virus (Josiah strain) | - | Vero E6 cells | Synergistic with Ribavirin | [8] |
| Junín virus | Virus-yield reduction assay | - | Potent Inhibition | [9] |
| Tacaribe virus | - | Vero cells | - | [4] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Virus | This compound Dose | Treatment Initiation | Key Outcomes | Reference |
| AG129 Mice | Tacaribe virus | 10 mg/kg/day (oral) | 30 min prior to infection | 100% survival; reduced viremia | [4][9] |
| AG129 Mice | Tacaribe virus | 30 mg/kg/day (oral) | 30 min prior to infection | 100% survival; reduced viremia | [4] |
| AG129 Mice | Tacaribe virus | 10 mg/kg/day (oral) | 24, 48, or 72 hours post-infection | Increased survival (post-exposure efficacy) | [3][4] |
| Hartley Guinea Pigs | Lassa virus (Josiah strain) | 50 mg/kg/day (intraperitoneal) | 1 or 3 days post-infection | 100% survival; reduced viremia and clinical signs | [1][10] |
| Hartley Guinea Pigs | Junín virus | 50 mg/kg/day (intraperitoneal) | 3 days post-infection | Delayed onset of severe disease | [11] |
Mechanism of Action: Arenavirus Entry Inhibition
This compound's mechanism of action is centered on the inhibition of arenavirus entry into host cells. This process is mediated by the viral envelope glycoprotein complex, which is comprised of three subunits: the receptor-binding subunit (GP1), the transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[1][2]
The key steps in arenavirus entry and the inhibitory action of this compound are as follows:
-
Receptor Binding: The GP1 subunit of the viral glycoprotein complex binds to a specific receptor on the surface of the host cell.[1]
-
Endocytosis: Following receptor binding, the virus is internalized into the host cell via endocytosis, forming an endosome.[1][2]
-
pH-Dependent Conformational Change: The acidic environment within the endosome triggers a pH-dependent conformational rearrangement of the GP2 subunit.[1]
-
Membrane Fusion: This conformational change is essential for the fusion of the viral envelope with the endosomal membrane, which releases the viral contents into the cytoplasm.[1][4]
-
Inhibition by this compound: this compound is thought to bind to and stabilize the pre-fusion conformation of the glycoprotein complex.[2][4] This stabilization prevents the necessary conformational rearrangement of GP2, thereby inhibiting membrane fusion and trapping the virus within the endosome.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vivo Efficacy in a Lethal Tacaribe Virus Mouse Model
This experimental workflow is designed to assess the in vivo efficacy of this compound against a lethal arenavirus challenge in a mouse model.
-
Animal Model: AG129 mice, which lack a functional interferon response, are utilized.[4]
-
Virus Challenge: Mice are challenged via intraperitoneal injection with a lethal dose (e.g., 200 plaque-forming units) of Tacaribe virus.[4][12]
-
Drug Administration: this compound is prepared in a vehicle solution (e.g., 0.5% Methocel E15 and 1% Tween 80) and administered orally once daily at specified doses (e.g., 3, 10, or 30 mg/kg).[4] Treatment is typically initiated shortly before or at various time points after the viral challenge and continues for a defined period (e.g., 14 days).[4][12]
-
Monitoring and Endpoints:
-
Survival: Animals are monitored daily for signs of morbidity and mortality.[4]
-
Viremia: At specific time points (e.g., 7 days post-challenge), blood is collected to measure viral titers in the plasma using a plaque assay.[4][12]
-
Tissue Viral Load: Tissues such as the spleen and liver are harvested to determine viral titers.[4][12]
-
In Vivo Efficacy in a Lethal Lassa Virus Guinea Pig Model
This protocol outlines the evaluation of this compound in a more robust guinea pig model of Lassa fever.
-
Animal Model: Strain 13 or Hartley guinea pigs are used as they develop a disease that closely mimics human Lassa fever.[1][11]
-
Virus Challenge: Animals are infected with a lethal dose of Lassa virus (e.g., Josiah strain) via subcutaneous injection.[1]
-
Drug Administration: this compound is administered once daily at a fixed dose (e.g., 50 mg/kg) via intraperitoneal injection.[1][11] Treatment initiation can be varied to assess the therapeutic window (e.g., starting 1 or 3 days post-infection).[1]
-
Monitoring and Endpoints:
-
Survival: Daily monitoring for survival.[1]
-
Clinical Signs: Regular assessment of clinical signs of disease, including body weight and temperature.[1][10]
-
Viremia: Serum samples are collected at multiple time points to quantify infectious virus levels.[1]
-
Protective Immunity: A subset of surviving animals may be rechallenged with a lethal dose of Lassa virus to assess the development of protective immunity.[1]
-
Phase 1 Clinical Trial Protocol for Safety and Pharmacokinetics
The safety and pharmacokinetic profile of this compound in humans has been evaluated in Phase 1 clinical trials.
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies are conducted in healthy adult volunteers.[5][6][13]
-
Participants: Healthy adults meeting specific inclusion and exclusion criteria (e.g., age, BMI, health status).[13]
-
Dosing:
-
Single Ascending Dose (SAD): Participants receive a single oral dose of this compound at escalating dose levels (e.g., 0.3 mg/kg to 40 mg/kg).[5][6]
-
Multiple Ascending Dose (MAD): Participants receive multiple oral doses of this compound once daily for a specified duration (e.g., 14 days) at escalating fixed doses (e.g., 450, 900, or 1125 mg/day).[5][6]
-
-
Assessments:
Conclusion
This compound has emerged as a promising antiviral candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. Its mechanism as a viral entry inhibitor, coupled with its potent in vitro and in vivo activity and favorable safety profile in early clinical trials, underscores its potential to address a significant unmet medical need. The data and protocols outlined in this guide provide a comprehensive resource for researchers working to further understand and develop this and other antiviral therapies.
References
- 1. d-nb.info [d-nb.info]
- 2. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 5. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "A Potent Lassa Virus Antiviral Targets an Arenavirus Virulence Determi" by Ikenna G. Madu, Megan Files et al. [digitalcommons.usu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes: (E)-LHF-535 In Vitro Efficacy Assessment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(E)-LHF-535 is the E-isomer of LHF-535, a potent, orally bioavailable small-molecule inhibitor of arenavirus entry. It is currently under development for the treatment of Lassa fever, a viral hemorrhagic fever endemic to West Africa with significant morbidity and mortality. This compound targets the viral envelope glycoprotein (GP) complex, a critical component for viral entry into host cells.[1][2][3] The mechanism of action involves binding to the GP2 subunit of the glycoprotein complex, which stabilizes a pre-fusion conformation and prevents the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes.[2][4][5] This blockade of viral entry effectively inhibits viral replication. In preclinical studies, LHF-535 has demonstrated potent antiviral activity against various arenaviruses, including multiple lineages of the Lassa virus.[2][4][6]
These application notes provide a detailed protocol for an in vitro lentiviral pseudotype infectivity assay to determine the potency of this compound. This assay is a valuable tool for the primary screening and characterization of viral entry inhibitors in a BSL-2 laboratory setting, as it utilizes non-replicating lentiviral particles expressing the arenavirus glycoprotein on their surface.
Quantitative Data Summary
The antiviral activity of LHF-535 has been quantified in various in vitro assays. The following table summarizes the reported potency of the compound against different arenaviruses and viral pseudotypes.
| Virus/Pseudotype | Assay Type | Cell Line | Potency Metric | Value | Reference |
| Lassa GP-pseudotyped lentivirus | Infectivity Assay | - | IC50 | 0.1-0.3 nM | [7] |
| Lassa virus | - | - | EC50 | <1 µM | [1][7] |
| Machupo virus | - | - | EC50 | <1 µM | [1][7] |
| Junin virus | - | - | EC50 | <1 µM | [1][7] |
| VSVg virus | - | - | EC50 | 1-10 µM | [1][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Lassa virus entry and the inhibitory action of this compound, as well as the experimental workflow for the lentiviral pseudotype infectivity assay.
Caption: Mechanism of Lassa Virus Entry and Inhibition by this compound.
Caption: Workflow for the Lentiviral Pseudotype Infectivity Assay.
Experimental Protocol: Lentiviral Pseudotype Infectivity Assay
This protocol details the steps for producing Lassa virus glycoprotein (LASV-GP) pseudotyped lentiviral particles and using them to determine the in vitro potency of this compound.
Materials and Reagents:
-
Cell Lines:
-
HEK293T/17 cells (for pseudovirus production)
-
Vero E6 cells or other susceptible target cell line
-
-
Plasmids:
-
Lentiviral backbone plasmid expressing a reporter gene (e.g., Luciferase)
-
Lentiviral packaging plasmid (e.g., psPAX2 or equivalent, expressing Gag-Pol)
-
Expression plasmid for Lassa virus glycoprotein (GP)
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Luciferase assay reagent
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Equipment:
-
Biosafety cabinet (BSL-2)
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
0.45 µm syringe filters
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Standard laboratory pipettes and consumables
-
Procedure:
Part 1: Production of LASV-GP Pseudotyped Lentiviral Particles
-
Cell Seeding (Day 1):
-
Seed HEK293T/17 cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Transfection (Day 2):
-
Prepare the plasmid DNA mixture for transfection. A typical ratio is 2:1:1 of backbone:packaging:envelope plasmids.
-
Follow the manufacturer's protocol for your chosen transfection reagent to transfect the HEK293T/17 cells with the plasmid mixture.
-
Incubate the cells for 4-6 hours, then replace the transfection medium with fresh, complete growth medium.
-
-
Harvest of Pseudovirus (Day 4):
-
At 48 hours post-transfection, harvest the cell culture supernatant containing the pseudoviral particles.
-
Centrifuge the supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any cellular debris.
-
Filter the clarified supernatant through a 0.45 µm syringe filter.
-
The filtered pseudovirus can be used immediately or aliquoted and stored at -80°C for long-term use.
-
Part 2: Infectivity Assay and this compound Potency Determination
-
Target Cell Seeding (Day 4):
-
Seed Vero E6 cells (or another suitable target cell line) in a 96-well white, clear-bottom plate at an appropriate density (e.g., 1 x 10^4 cells per well).
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Preparation (Day 5):
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay. Include a vehicle control (DMSO only).
-
-
Infection (Day 5):
-
In a separate plate or tubes, pre-incubate the LASV-GP pseudovirus with the serially diluted this compound or vehicle control for 1 hour at 37°C.
-
Remove the culture medium from the seeded target cells and add the pseudovirus-compound mixtures to the wells.
-
Incubate the plate at 37°C with 5% CO2 for 48 to 72 hours.
-
-
Luciferase Assay (Day 7 or 8):
-
After the incubation period, remove the supernatant from the wells.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity in each well using a luminometer.
-
Data Analysis:
-
The relative luminescence units (RLU) are proportional to the level of viral entry and reporter gene expression.
-
Normalize the data by setting the average RLU from the vehicle-treated wells (no compound) to 100% infectivity and the average RLU from uninfected wells to 0% infectivity.
-
Plot the percentage of infectivity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the half-maximal inhibitory concentration (IC50) of this compound.
Conclusion
The lentiviral pseudotype infectivity assay is a robust and reproducible method for evaluating the in vitro potency of arenavirus entry inhibitors like this compound. This assay, which can be performed in a BSL-2 facility, provides crucial data for the preclinical development of antiviral therapeutics. The potent sub-nanomolar to low micromolar activity of this compound observed in these and other in vitro assays highlights its potential as a promising candidate for the treatment of Lassa fever.
References
- 1. researchgate.net [researchgate.net]
- 2. Virus–Host Interactions Involved in Lassa Virus Entry and Genome Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Lassa Virus Cell Entry Reveals New Aspects of Virus-Host Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (E)-LHF-535 Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-LHF-535 is the E-isomer of LHF-535, a potent, orally bioavailable small-molecule inhibitor of arenavirus entry. It is currently under development for the treatment of Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa, as well as other hemorrhagic fevers caused by arenaviruses. This compound targets the viral envelope glycoprotein (GP), a critical component for viral entry into host cells. The mechanism of action involves the inhibition of membrane fusion between the viral envelope and the host cell membrane, a crucial step for the release of the viral genome into the cytoplasm.[1][2][3] Specifically, LHF-535 and its analogs are thought to bind to and stabilize the pre-fusion conformation of the glycoprotein complex, preventing the pH-dependent conformational changes required for fusion within the endosome.[1][4]
The plaque reduction assay is a standard and reliable method for quantifying the infectivity of lytic viruses and is widely employed to determine the efficacy of antiviral compounds. This application note provides a detailed protocol for conducting a plaque reduction assay to evaluate the in vitro antiviral activity of this compound against Lassa virus (LASV).
Data Presentation
The antiviral activity of this compound is typically quantified by determining the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%. The following tables summarize the potent activity of LHF-535 against various arenaviruses, primarily derived from lentiviral pseudotype infectivity assays, which are a strong indicator of entry inhibition.
Table 1: In Vitro Antiviral Activity of LHF-535 Against Various Arenavirus Pseudotypes [1]
| Virus (Strain) | Lineage | EC50 (nM) |
| Lassa virus (Josiah) | IV | 0.3 |
| Lassa virus (GA391) | IV | 0.2 |
| Lassa virus (Pinneo) | II | 0.3 |
| Lassa virus (Z-148) | III | 0.1 |
| Lassa virus (LP) | I | 17 |
| Junin virus (Candid#1) | New World | >1000 |
| Machupo virus (Carvallo) | New World | 0.4 |
Table 2: Representative Data from a Lassa Virus Plaque Reduction Assay with this compound
| This compound Conc. (nM) | Mean Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 100 | 0% |
| 0.1 | 75 | 25% |
| 0.3 | 52 | 48% |
| 1.0 | 23 | 77% |
| 3.0 | 8 | 92% |
| 10.0 | 1 | 99% |
| 0 (Cell Control) | 0 | 100% |
Note: The data in Table 2 is representative and illustrates the expected dose-dependent inhibition of Lassa virus plaque formation by this compound based on published EC50 values.
Experimental Protocols
Cell Culture and Virus Propagation
Materials:
-
Vero E6 cells (ATCC CRL-1586)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Lassa virus (e.g., Josiah strain)
Protocol:
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Propagate Lassa virus in Vero E6 cells to generate a high-titer virus stock.
-
Determine the virus titer of the stock by standard plaque assay on Vero E6 cells. The titer is expressed in plaque-forming units per milliliter (PFU/mL).
Plaque Reduction Assay Protocol
Materials:
-
Vero E6 cells
-
Lassa virus stock
-
This compound
-
DMEM with 2% FBS (Infection Medium)
-
Semi-solid overlay (e.g., 1.2% Avicel or 0.8% Methylcellulose in 2x MEM)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixation
Protocol:
-
Cell Seeding: Seed Vero E6 cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium. A suggested concentration range based on known EC50 values is 0.01 nM to 100 nM. Include a "no drug" virus control and a "no virus" cell control.
-
Virus Preparation: Dilute the Lassa virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Infection:
-
Wash the confluent cell monolayers twice with sterile PBS.
-
In separate tubes, mix equal volumes of the diluted virus and each concentration of this compound. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Add 200 µL of the virus-compound mixture to the designated wells of the 6-well plates.
-
Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow for virus adsorption.
-
-
Overlay:
-
After the adsorption period, carefully aspirate the inoculum from each well.
-
Gently add 2 mL of the semi-solid overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 30 minutes.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.[5]
-
Plaque Visualization:
-
Aspirate the overlay.
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes at room temperature.
-
Remove the formalin and stain the cell monolayer with 1 mL of Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no drug) using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for the this compound plaque reduction assay.
Caption: Signaling pathway of Lassa virus entry and inhibition by this compound.
References
- 1. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. "Interactions between arenavirus proteins and small molecule inhibitors" by Emily L. Messina [scholarworks.umt.edu]
- 5. Standardization of a plaque assay for Lassa virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-LHF-535 Pseudovirus Neutralization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-LHF-535 is the E-isomer of LHF-535, a potent small-molecule antiviral agent under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2][3] LHF-535 functions as a viral entry inhibitor by targeting the arenavirus envelope glycoprotein (GP) complex.[1][3][4][5] This interaction is thought to stabilize the pre-fusion conformation of the GP, thereby preventing the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes, a critical step in the viral lifecycle.[3][6]
Pseudovirus neutralization assays are essential tools for the evaluation of antiviral compounds like this compound in a safe and controlled BSL-2 laboratory setting. These assays utilize replication-defective viral particles, typically based on lentiviral or retroviral vectors, that are engineered to express the glycoprotein of a pathogenic virus, such as Lassa virus (LASV), on their surface. The pseudovirus core carries a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for the quantification of viral entry into susceptible target cells. By measuring the reduction in reporter gene expression in the presence of an antiviral compound, the neutralizing activity and potency (e.g., IC50) can be determined.
This document provides detailed protocols for conducting a pseudovirus neutralization assay to evaluate the efficacy of this compound against arenaviruses.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of LHF-535 against various arenaviruses and a vesicular stomatitis virus (VSV) pseudotype.
| Virus Target | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Lassa Virus (LASV) | Pseudovirus Neutralization | Vero | Sub-nanomolar | [7] |
| Lassa Virus (multiple strains) | Pseudovirus Neutralization | - | Sub-nanomolar | [7] |
| Machupo Virus (MACV) | Pseudovirus Neutralization | - | <1 µM | [1] |
| Junin Virus (JUNV) | Pseudovirus Neutralization | - | <1 µM | [1] |
| VSV-G Pseudotype | Pseudovirus Neutralization | - | 1-10 µM | [1] |
Signaling Pathway and Experimental Workflow
Arenavirus Entry and Inhibition by this compound
Caption: Arenavirus entry pathway and the mechanism of action of this compound.
Pseudovirus Neutralization Assay Workflow
Caption: Workflow for the this compound pseudovirus neutralization assay.
Experimental Protocols
I. Production of Arenavirus Pseudovirus (Lentiviral System)
This protocol describes the generation of lentiviral particles pseudotyped with the Lassa virus glycoprotein (LASV-GP).
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmids:
-
Lentiviral backbone vector encoding a reporter gene (e.g., pLV-Luciferase)
-
Packaging plasmid (e.g., psPAX2)
-
Expression plasmid for LASV glycoprotein (e.g., pcDNA3.1-LASV-GP)
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
0.45 µm syringe filters
-
Ultracentrifuge (optional, for concentration)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the lentiviral backbone, packaging, and LASV-GP expression plasmids in a ratio of 2:2:1.
-
Transfect the HEK293T cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Incubation: Incubate the transfected cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Harvesting Pseudovirus:
-
Collect the cell culture supernatant containing the pseudovirus particles.
-
Centrifuge at 3,000 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Titration and Storage:
-
The pseudovirus titer should be determined by infecting target cells with serial dilutions of the virus stock and measuring the reporter gene expression.
-
Aliquot the pseudovirus and store at -80°C. Avoid repeated freeze-thaw cycles.
-
II. This compound Pseudovirus Neutralization Assay
This protocol outlines the steps to determine the inhibitory concentration (IC50) of this compound.
Materials:
-
Arenavirus pseudovirus stock (pre-titered)
-
Target cells (e.g., Vero, Huh-7, or HEK293T cells)
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution in DMSO
-
Cell culture medium (DMEM with 10% FBS)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and incubate overnight at 37°C.
-
Compound Dilution:
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to perform a 3-fold or 5-fold dilution series.
-
Include a "no drug" (vehicle control, e.g., DMSO) and "no virus" (cell control) wells.
-
-
Neutralization Reaction:
-
In a separate plate, mix equal volumes of the diluted this compound and the pseudovirus stock (diluted to a predetermined optimal concentration).
-
Incubate the mixture for 1 hour at 37°C.
-
-
Infection of Target Cells:
-
Remove the culture medium from the seeded target cells.
-
Transfer the pseudovirus-(E)-LHF-535 mixture to the corresponding wells of the cell plate.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average relative light unit (RLU) value of the "cell control" wells from all other wells.
-
Calculate the percentage of neutralization for each this compound concentration using the following formula: % Neutralization = [1 - (RLU of sample / RLU of virus control)] x 100
-
Plot the percentage of neutralization against the log of the this compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
References
- 1. Pseudotyping Lentiviral Vectors with Lymphocytic Choriomeningitis Virus Glycoproteins for Transduction of Dendritic Cells and In Vivo Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated and standardized pseudotyped microneutralization assay as a safe and powerful tool to measure LASSA virus neutralising antibodies for vaccine development and comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serological Assays Based on Recombinant Viral Proteins for the Diagnosis of Arenavirus Hemorrhagic Fevers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pseudovirus-Based Neutralization Assay for SARS-CoV-2 Variants: A Rapid, Cost-Effective, BSL-2–Based High-Throughput Assay Useful for Vaccine Immunogenicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (E)-LHF-535 as a Therapeutic Agent for Lassa Fever in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lassa fever, a viral hemorrhagic fever endemic to West Africa, presents a significant public health challenge with limited therapeutic options.[1][2][3][4] (E)-LHF-535 is a novel small-molecule antiviral agent under development for the treatment of Lassa fever and other arenaviral hemorrhagic fevers.[5][6][7][8][9][10] This document provides detailed application notes and protocols for the evaluation of this compound in established animal models of Lassa fever, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound is a potent viral entry inhibitor that specifically targets the envelope glycoprotein (GP) of arenaviruses.[3][5][7][8] The Lassa virus genome is composed of two single-stranded RNA segments, with the small segment encoding for the glycoprotein precursor complex (GPC). This complex is subsequently cleaved into three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2).[5][11] LHF-535 is believed to bind to the GP complex, stabilizing its pre-fusion conformation and thereby preventing the necessary conformational changes required for membrane fusion and viral entry into the host cell.[8]
Caption: Mechanism of action of this compound in inhibiting Lassa virus entry.
Animal Models for Efficacy Testing
The primary animal models utilized for evaluating the in vivo efficacy of this compound against Lassa virus are the guinea pig and mouse models.
Guinea Pig Model (Strain 13)
The Strain 13 guinea pig model is considered a gold standard for Lassa fever research as it closely mimics human disease progression, including fever, weight loss, and mortality.[4]
Mouse Model (AG129)
AG129 mice, which lack receptors for interferon-alpha/beta and -gamma, are susceptible to a broader range of viruses, including Tacaribe virus, a related arenavirus used as a surrogate model for Lassa virus pathogenesis studies with LHF-535.[7][8]
Experimental Protocols
Guinea Pig Lethal Challenge Model
Objective: To assess the prophylactic and therapeutic efficacy of this compound in preventing mortality and reducing morbidity in guinea pigs challenged with a lethal dose of Lassa virus.
Materials:
-
Strain 13 guinea pigs
-
Lassa virus (e.g., Josiah strain, guinea pig-adapted)
-
This compound
-
Vehicle control (appropriate for LHF-535 formulation)
-
Biosafety Level 4 (BSL-4) facility
-
Personal Protective Equipment (PPE)
-
Syringes, needles, and other necessary laboratory equipment
Procedure:
-
Acclimation: Acclimate animals for a minimum of 3 days in a BSL-4 animal housing facility prior to the start of the study.[4]
-
Virus Challenge: On Day 0, infect guinea pigs subcutaneously with a target dose of 1000 plaque-forming units (PFU) of guinea pig-adapted Lassa virus (Josiah strain).[4]
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer vehicle control daily.
-
Group 2 (LHF-535, 24h post-infection): Initiate daily administration of LHF-535 (50 mg/kg/day) 24 hours after virus inoculation.[1][3]
-
Group 3 (LHF-535, 72h post-infection): Initiate daily administration of LHF-535 (50 mg/kg/day) 72 hours after virus inoculation.[1][3]
-
-
Drug Administration: Administer LHF-535 or vehicle once daily. The route of administration should be consistent (e.g., oral or intraperitoneal).
-
Monitoring:
-
Endpoint: The study endpoint is typically 28-35 days post-infection or when animals meet euthanasia criteria.
-
Rechallenge (Optional): A subset of surviving animals can be rechallenged with a lethal dose of Lassa virus approximately four months after the initial infection to assess protective immunity.[1][3]
Mouse Tacaribe Virus Challenge Model
Objective: To evaluate the in vivo efficacy of this compound against a related arenavirus in a more accessible animal model.
Materials:
-
AG129 mice
-
Tacaribe virus
-
This compound
-
Vehicle control
-
Appropriate BSL facility for Tacaribe virus work
Procedure:
-
Virus Challenge: Challenge AG129 mice with 200 PFU of Tacaribe virus via intraperitoneal injection.[8]
-
Treatment Groups:
-
Vehicle Control: Administer vehicle control daily.
-
LHF-535 Dose-Response Groups: Administer daily oral doses of LHF-535 (e.g., 3, 10, or 30 mg/kg) beginning 0.5 hours prior to challenge.[8]
-
Post-Exposure Treatment Groups: Initiate daily oral doses of LHF-535 (10 mg/kg) at 24, 48, or 72 hours post-challenge.[5][8]
-
-
Drug Administration: Administer LHF-535 or vehicle daily via oral gavage until 13 days post-challenge.[8]
-
Monitoring: Monitor survival daily.
-
Endpoint: The study concludes when all animals in the control group have succumbed to the infection or a pre-determined time point is reached.
Caption: General experimental workflow for evaluating this compound efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound.
Table 1: Efficacy of this compound in the Guinea Pig Model of Lassa Fever
| Treatment Group | Dose | Initiation of Treatment (Post-Infection) | Survival Rate | Reference |
| Vehicle Control | N/A | N/A | 0% | [3] |
| This compound | 50 mg/kg/day | 24 hours | 100% | [1][3] |
| This compound | 50 mg/kg/day | 72 hours | 100% | [1][3] |
Table 2: Effect of this compound on Viremia in Guinea Pigs
| Treatment Group | Day 7 (pfu/mL) | Day 12 (pfu/mL) | Day 35 (pfu/mL) | Reference |
| Vehicle Control | ~2.8 x 10⁴ | ~4.8 x 10⁴ | N/A (non-survivors) | [3] |
| This compound (24h PI) | Undetectable in 3/8 animals | Undetectable in most | Undetectable | [3] |
| This compound (72h PI) | Reduced vs. Control | Reduced vs. Control | Undetectable | [3] |
Note: Viral titers are geometric means where specified in the source.
Table 3: Clinical Observations in LHF-535 Treated Guinea Pigs
| Clinical Sign | Vehicle Control Group | LHF-535 Treated Groups | Reference |
| Weight Loss | Progressive (>20%) | Initial loss, stabilized by Day 12 | [4] |
| Fever (>39.5°C) | Developed between Day 8-10 | Developed, but resolved by Day 14 for most | [4] |
| Lethargy | Majority of animals | Fewer clinical signs observed | [3] |
| Mean Time to Death | 16.0 days | N/A (100% survival) | [4] |
Table 4: Efficacy of this compound in the Mouse Tacaribe Virus Model
| Treatment Group | Dose | Initiation of Treatment (Post-Challenge) | Survival Rate | Reference |
| Vehicle Control | N/A | 0.5 hours prior | 0% | [8] |
| This compound | 3 mg/kg | 0.5 hours prior | Increased survival vs. control | [8] |
| This compound | 10 mg/kg | 0.5 hours prior | 100% | [8] |
| This compound | 30 mg/kg | 0.5 hours prior | 100% | [8] |
| This compound | 10 mg/kg | 24 hours | Increased survival vs. control | [5][8] |
| This compound | 10 mg/kg | 48 hours | Increased survival vs. control | [5][8] |
| This compound | 10 mg/kg | 72 hours | Increased survival vs. control | [5][8] |
Conclusion
The data from animal models strongly support the continued development of this compound as a promising therapeutic candidate for Lassa fever.[1][3] The provided protocols offer a framework for the preclinical evaluation of LHF-535 and other potential antiviral agents against Lassa virus. The demonstrated efficacy, particularly when treatment is initiated post-infection, highlights its potential clinical utility. Further studies, including combination therapies with other antivirals like ribavirin or favipiravir, may reveal synergistic effects and enhance therapeutic outcomes.[12][13]
References
- 1. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "A Potent Lassa Virus Antiviral Targets an Arenavirus Virulence Determi" by Ikenna G. Madu, Megan Files et al. [digitalcommons.usu.edu]
- 8. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 9. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Lassa Virus Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-LHF-535 Efficacy in Guinea Pig Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-LHF-535 is a potent, orally bioavailable small-molecule antiviral agent under development for the treatment of Lassa fever and other arenaviral hemorrhagic fevers.[][2][3][4] As a viral entry inhibitor, it targets the arenavirus envelope glycoprotein (GP), preventing the fusion of the viral and endosomal membranes, a critical step in the viral lifecycle.[3][5] Preclinical evaluation in guinea pig models of Lassa and Junín virus infection has demonstrated significant efficacy, supporting its continued clinical development.[2][6][7][8] This document provides a detailed summary of the efficacy data and the experimental protocols used in these pivotal guinea pig studies.
Mechanism of Action: Arenavirus Entry Inhibition
This compound is an optimized analog of the benzimidazole derivative ST-193.[3] Its mechanism of action involves inhibiting the entry of arenaviruses into host cells.[7] This process is mediated by the viral envelope glycoprotein complex, which consists of a receptor-binding subunit (GP1), a transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[7] After the virus binds to a cell surface receptor and is endocytosed, a pH-dependent conformational change in GP2 facilitates the fusion of the viral and endosomal membranes.[7] LHF-535 is thought to bind to and stabilize the pre-fusion structure of the glycoprotein complex, thereby preventing the conformational rearrangement of GP2 necessary for membrane fusion.[3]
Caption: Mechanism of this compound action.
Lassa Virus Efficacy Study in Guinea Pigs
A key study evaluated the efficacy of LHF-535 in a lethal guinea pig model of Lassa pathogenesis.[6][7]
Quantitative Data Summary
Table 1: Survival Outcome in Lassa Virus Challenged Guinea Pigs [6]
| Treatment Group | Initiation of Treatment (Post-Infection) | Dose | Survival Rate |
| Group 2 | 24 hours | 50 mg/kg/day | 100% |
| Group 3 | 72 hours | 50 mg/kg/day | 100% |
| Control | N/A | Vehicle | 0% |
Table 2: Clinical Observations in Lassa Virus Challenged Guinea Pigs [6]
| Parameter | Group 2 (LHF-535, 24h PI) | Group 3 (LHF-535, 72h PI) | Control Group |
| Average Body Weight | Maintained | Maintained | Progressive Loss |
| Average Body Temperature | Remained stable | Remained stable | Fever (>39.5°C) by Day 10 |
| Clinical Signs | Reduced signs | Reduced signs | Lethargy, rough coat |
Table 3: Viral Titers in Serum of Lassa Virus Challenged Guinea Pigs [6]
| Days Post-Infection | Group 2 (LHF-535, 24h PI) | Group 3 (LHF-535, 72h PI) | Control Group |
| Day 7 | Below limit of detection | Below limit of detection | Detectable viremia |
| Day 12 | Below limit of detection | Below limit of detection | High viremia |
| Day 35 | Not applicable (survivors) | Not applicable (survivors) | Not applicable (fatal) |
| Limit of detection: 25 pfu/mL |
Experimental Protocol
Caption: Lassa virus guinea pig efficacy study workflow.
1. Animal Model: Strain 13 guinea pigs were utilized for this study.[6]
2. Acclimation: All animals were acclimated for 3 days in a BSL-4 animal housing facility prior to the commencement of the study.[7]
3. Viral Challenge: On Day 0, guinea pigs were infected with a target dose of 1000 pfu of guinea pig-adapted Lassa virus (Josiah strain) via subcutaneous injection.[7]
4. Drug Administration:
- LHF-535 was administered once daily at a fixed dose of 50 mg/kg/day.[6][7]
- Treatment was initiated either 24 hours (Group 2) or 72 hours (Group 3) post-infection.[6][7]
5. Clinical Monitoring: Animals were monitored daily for survival, body weight, and body temperature. The frequency of clinical signs was also recorded.[6]
6. Virological Analysis: Serum samples were collected on days 7, 12, and 35 post-infection to determine viral titers.[6]
7. Rechallenge Study: A subset of surviving animals was rechallenged four months later with a second lethal dose of Lassa virus to assess protective immunity.[2][6]
Junín Virus Efficacy Study in Guinea Pigs
The efficacy of LHF-535 was also evaluated against Junín virus (JUNV), the causative agent of Argentine hemorrhagic fever, both as a monotherapy and in combination with favipiravir.[8]
Quantitative Data Summary
Table 4: Survival Outcome in Junín Virus Challenged Guinea Pigs [8]
| Treatment Group | Dose | Survival Rate |
| LHF-535 Monotherapy | 50 mg/kg i.p. | Delayed onset of severe disease, but did not provide complete protection |
| Favipiravir Monotherapy (sub-optimal dose) | Not specified | Delayed onset of severe disease |
| LHF-535 + Favipiravir Combination | 50 mg/kg LHF-535 + sub-optimal favipiravir | Complete protection |
| Placebo | N/A | 0% |
Table 5: Virological Findings in Junín Virus Challenged Guinea Pigs (Day 11 Post-Infection) [9]
| Treatment Group | Viremia | Infectious Virus in Tissues |
| LHF-535 Monotherapy | Some animals had detectable virus | Virus predominantly in the spleen |
| Favipiravir Monotherapy | Some animals had detectable virus | |
| LHF-535 + Favipiravir Combination | Undetectable | Undetectable |
| Placebo | Viremia in all animals | High viral load in tissues |
Experimental Protocol
Caption: Junín virus guinea pig efficacy study workflow.
1. Animal Model: Hartley guinea pigs were used for the Junín virus challenge studies.[9]
2. Drug Administration:
- LHF-535 Monotherapy: Administered at a dose of 50 mg/kg via intraperitoneal (i.p.) injection.[9]
- Favipiravir Monotherapy: A sub-optimal dose was used to assess potential synergistic effects.[8]
- Combination Therapy: Co-administration of LHF-535 and a sub-optimal dose of favipiravir.[8]
3. Monitoring: Animals were monitored for clinical signs of disease and survival.[8]
4. Virological Analysis: On day 11 post-infection, serum and tissue samples were collected to determine the presence of viremia and infectious virus.[9]
Conclusion
The data from guinea pig efficacy studies strongly support the potential of this compound as a therapeutic agent for Lassa fever. A once-daily administration of 50 mg/kg LHF-535 protected 100% of guinea pigs from a lethal Lassa virus challenge, even when treatment was initiated up to 3 days post-infection.[6][7] Furthermore, surviving animals developed protective immunity against subsequent viral rechallenge.[2][6] In the context of Junín virus infection, while LHF-535 monotherapy delayed disease onset, its combination with favipiravir resulted in complete protection and clearance of the virus, suggesting a promising combination therapy strategy for arenaviral hemorrhagic fevers.[8][9] These preclinical findings, coupled with favorable pharmacokinetic profiles, underscore the continued development of LHF-535 for the treatment of these severe and often fatal diseases.[10]
References
- 2. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-LHF-535 is a potent, orally bioavailable antiviral agent showing broad-spectrum activity against arenaviruses. It is an E-isomer of LHF-535, a small-molecule viral entry inhibitor that targets the arenavirus envelope glycoprotein (GP) complex.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing the AG129 mouse model of Tacaribe virus (TCRV) infection to evaluate the in vivo efficacy of this compound. The AG129 mouse, deficient in both interferon-α/β and -γ receptors, is highly susceptible to various viruses and serves as a valuable model for studying arenavirus pathogenesis and for the preclinical evaluation of antiviral therapeutics.[2][6]
Mechanism of Action
This compound acts as a viral entry inhibitor. The arenavirus glycoprotein complex is comprised of three subunits: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2).[7][8] Following receptor binding and endocytosis, a pH-dependent conformational change in GP2 is necessary for the fusion of the viral and endosomal membranes, a critical step for viral entry into the host cell cytoplasm. This compound is thought to bind to and stabilize the pre-fusion SSP-GP2 structure, thereby preventing the conformational rearrangement of GP2 required for membrane fusion.[3][8][9]
Data Presentation
In Vivo Efficacy of this compound in AG129 Mice Challenged with Tacaribe Virus
| Treatment Group | Dose (mg/kg/day) | Administration Route | Survival Rate (%) | Reference |
| Vehicle Control | - | Oral | 0 | [3] |
| This compound | 3 | Oral | Not specified, but less effective than 10 mg/kg | [3] |
| This compound | 10 | Oral | 100 | [2][3] |
| This compound | 30 | Oral | 100 | [2][3] |
Post-Exposure Efficacy of this compound in AG129 Mice
| Treatment Group | Dose (mg/kg/day) | Time of First Dose Post-Challenge | Survival Rate (%) | Reference |
| Vehicle Control | - | - | 0 | [3][10] |
| This compound | 10 | 0.5 hours before | 100 | [3][10] |
| This compound | 10 | 24 hours after | 100 | [3][10] |
| This compound | 10 | 48 hours after | 90 | [3][10] |
| This compound | 10 | 72 hours after | 60 | [3][10] |
Viral Titers in Plasma and Tissues of AG129 Mice at Day 7 Post-Infection
| Treatment Group | Dose (mg/kg/day) | Plasma Titer (PFU/mL) | Spleen Titer (PFU/g) | Liver Titer (PFU/g) | Reference |
| Vehicle Control | - | ~10^5 | ~10^7 | ~10^6 | [3] |
| This compound | 3 | ~10^4 | ~10^6 | ~10^5 | [3] |
| This compound | 10 | < detection limit | < detection limit | < detection limit | [3] |
| This compound | 30 | < detection limit | < detection limit | < detection limit | [3] |
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: AG129 mice (deficient in interferon-α/β and -γ receptors).[2][6]
-
Housing: Animals should be housed in a BSL-4 facility with strict adherence to institutional and national guidelines for the care and use of laboratory animals. Cages should be individually ventilated, and appropriate personal protective equipment (PPE) must be worn by all personnel.
-
Acclimatization: Allow at least one week for acclimatization before the start of the experiment.
Tacaribe Virus Propagation and Titration
-
Cell Line: Vero 76 cells are suitable for the propagation and titration of Tacaribe virus.
-
Virus Propagation:
-
Infect a confluent monolayer of Vero 76 cells with Tacaribe virus at a low multiplicity of infection (MOI).
-
Incubate at 37°C in a 5% CO2 incubator.
-
Monitor the cells daily for cytopathic effect (CPE).
-
When extensive CPE is observed, harvest the supernatant.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
Aliquot and store the virus stock at -80°C.
-
-
Virus Titration (Plaque Assay):
-
Seed 6-well plates with Vero 76 cells to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of the virus stock.
-
Infect the cell monolayers with the virus dilutions for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a medium containing agarose.
-
Incubate for 5-7 days until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
-
This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle consisting of 0.5% Methocel E15 LV and 1% Tween 80.
-
Heat a portion of sterile water to 60-70°C.
-
Slowly add the Methocel powder while stirring to create a uniform suspension.
-
Add cold sterile water to the suspension and continue stirring until the solution becomes clear.
-
Add Tween 80 to the final concentration and mix thoroughly.
-
Add the appropriate amount of this compound to the vehicle to achieve the desired concentration for dosing.
-
-
Administration: Administer the this compound suspension to mice via oral gavage using an appropriate-sized gavage needle.
In Vivo Efficacy Study Workflow
-
Viral Challenge:
-
Dilute the Tacaribe virus stock in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Challenge AG129 mice with 200 PFU of Tacaribe virus via intraperitoneal (i.p.) injection.[3]
-
Use a 27-30 gauge needle for the injection.
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a predefined period (e.g., 21 days).
-
For viral load determination, a subset of animals from each group is euthanized at specific time points (e.g., day 7 post-infection).
-
-
Sample Collection:
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Aseptically harvest tissues (spleen, liver) and place them in pre-weighed tubes.
-
Store all samples at -80°C until analysis.
-
-
Viral Load Determination:
-
Thaw tissue samples on ice and homogenize in an appropriate volume of sterile PBS.
-
Clarify the tissue homogenates by centrifugation.
-
Determine the viral titers in plasma and tissue homogenates using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Pharmacokinetic Study Protocol
-
Drug Administration: Administer a single oral dose of this compound to AG129 mice.
-
Blood Sampling:
-
Collect serial blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the saphenous vein or by terminal cardiac puncture.
-
Collect blood into tubes containing an anticoagulant.
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Statistical Analysis
-
Survival Data: Analyze survival data using the Kaplan-Meier method, and compare survival curves between groups using the log-rank test.
-
Viral Titers: Compare viral titers between groups using appropriate statistical tests, such as the Mann-Whitney U test or a one-way ANOVA with post-hoc tests, after logarithmic transformation of the data.
Conclusion
The this compound mouse model of arenavirus infection, specifically utilizing AG129 mice and Tacaribe virus, provides a robust and valuable system for the preclinical evaluation of this promising antiviral candidate. The detailed protocols provided herein offer a framework for conducting reproducible in vivo efficacy and pharmacokinetic studies, which are crucial for the continued development of this compound as a potential therapeutic for arenaviral hemorrhagic fevers.
References
- 1. graphpad.com [graphpad.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Safety Precautions and Operating Procedures in an (A)BSL-4 Laboratory: 3. Aerobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Stress-Activated Kinases in Response to Tacaribe Virus Infection and Its Implications for Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 10. research.vt.edu [research.vt.edu]
Application Notes and Protocols for (E)-LHF-535 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
(E)-LHF-535 is a potent, orally bioavailable small-molecule antiviral agent under investigation for the treatment of arenaviral hemorrhagic fevers, such as Lassa fever and Argentine hemorrhagic fever.[1][2] These notes provide a comprehensive overview of its in vivo administration based on preclinical studies.
Mechanism of Action
This compound is a viral entry inhibitor that specifically targets the arenavirus envelope glycoprotein (GP) complex.[1][][4] This complex is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2).[1][5] Following the virus's attachment to a host cell receptor and subsequent endocytosis, a pH-dependent conformational change in GP2 is necessary to mediate the fusion of the viral and endosomal membranes, releasing the viral contents into the cytoplasm. LHF-535 is thought to bind to and stabilize the pre-fusion conformation of the GP complex, thereby preventing the necessary structural rearrangements for membrane fusion and effectively blocking viral entry into the host cell.[1][5][6]
References
- 1. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LHF-535 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. d-nb.info [d-nb.info]
- 6. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
Application Note: Pharmacokinetic Analysis of (E)-LHF-535 using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction (E)-LHF-535 is a small-molecule antiviral agent under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2][3] It functions as a viral entry inhibitor by targeting the viral envelope glycoprotein.[2][4] Understanding the pharmacokinetic (PK) profile of this compound is crucial for its clinical development, enabling the determination of appropriate dosing regimens to ensure efficacy and safety. This document provides a summary of known pharmacokinetic data and a detailed protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5]
Pharmacokinetic Data Summary
This compound has been evaluated in Phase 1 clinical trials in healthy human adults and in preclinical studies involving guinea pigs.[1][3][6] The compound generally exhibits rapid absorption and a long half-life.[1][2][3]
Human Pharmacokinetic Data
Two Phase 1 trials were conducted in healthy adults: a Single Ascending Dose (SAD) study and a Multiple Ascending Dose (MAD) study.[1][3][7][8] In both studies, LHF-535 was administered orally as a spray-dried dispersion suspended in a compounding syrup.[1][7]
Table 1: Summary of Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound in Healthy Adults
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-last (μg·h/mL) | AUC0-∞ (μg·h/mL) | t1/2 (h) |
|---|---|---|---|---|---|
| 0.3 to 40 | Dose-dependent increase | 2 - 4 | Nearly dose-proportional increase | Nearly dose-proportional increase | Long half-life |
Data synthesized from narrative descriptions in sources.[3][7][8] Cmax increases were less than dose-proportional.[7] Tmax ranged from 2 to 4 hours post-dose.[7] The area under the curve (AUC) increased in a nearly dose-proportional manner.[7]
Table 2: Summary of Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound in Healthy Adults (14-Day Dosing)
| Dose Group (mg/day) | Dosing Regimen | Key Findings |
|---|---|---|
| 450 | 450 mg/day for 14 days | Well tolerated; exposures predicted to suppress viral replication.[1][7] |
| 900 | 900 mg/day for 14 days | Well tolerated; exposures predicted to suppress viral replication.[1][7] |
| 1,125 | 2,250 mg loading dose on Day 1, then 1,125 mg/day | Well tolerated; exposures predicted to suppress viral replication.[1][7] |
Data synthesized from narrative descriptions in sources.[1][3][7][8]
Preclinical Pharmacokinetic Data
Table 3: Pharmacokinetic Parameters of this compound in Guinea Pigs (Single 50 mg/kg Intraperitoneal Dose)
| Parameter | Value | Unit |
|---|---|---|
| Cmax | 2637 | ng/mL |
| Tmax | 5 | h |
| AUC0–24 h | 31.7 | μg·h/mL |
Data from a study in healthy outbred Hartley guinea pigs.[6]
Mechanism of Action of this compound
This compound is an arenavirus entry inhibitor.[4] It targets the viral envelope glycoprotein complex, which is essential for the virus to enter host cells. The binding of LHF-535 is thought to stabilize the glycoprotein complex in its pre-fusion state, preventing the pH-dependent conformational changes required for the fusion of the viral and endosomal membranes.[4] This action effectively blocks the virus from releasing its genetic material into the host cell, thus inhibiting replication.
Caption: Mechanism of this compound as a viral entry inhibitor.
Detailed Protocol: Bioanalytical Method for this compound in Plasma
This protocol describes a general method for the quantitative analysis of this compound in plasma using LC-MS/MS, based on published methodologies and standard bioanalytical practices.[1][6]
Objective
To accurately and precisely quantify the concentration of this compound in plasma samples for pharmacokinetic studies.
Materials and Reagents
-
Reference Standards: this compound and deuterated internal standard (IS), d12-LHF-535.[1][7]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (reagent grade).
-
Biological Matrix: Blank control plasma (human or guinea pig, with the same anticoagulant as study samples).
-
Supplies: Microcentrifuge tubes, autosampler vials, pipettes, and tips.
Instrumentation
-
Liquid Chromatography: A UPLC or HPLC system, such as a Shimadzu LC-20AD or Waters ACQUITY UPLC.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Sciex API-5000 or Waters Xevo TQ-S.[6]
-
Analytical Column: A reverse-phase C18 column, such as an Agilent Poroshell C18 (2.1 × 100 mm) or Waters CORTECS T3 (2.1 mm x 50 mm).[6]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[9][10]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 10 µL of the internal standard working solution (d12-LHF-535 in methanol) to all tubes except for the blank matrix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to autosampler vials for LC-MS/MS analysis.
Caption: Bioanalytical workflow for this compound from plasma to PK analysis.
Chromatographic and Mass Spectrometric Conditions
Conditions should be optimized to achieve good peak shape, separation from matrix components, and high sensitivity. The following are suggested starting points based on published data for LHF-535 and similar compounds.[6][11]
Table 4: Suggested LC Conditions | Parameter | Setting | | :--- | :--- | | Column | Agilent Poroshell C18 (2.1 × 100 mm) | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.3 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 8.0 | 100 | | | 10.0 | 100 | | | 10.1 | 5 | | | 12.0 | 5 |
Table 5: Suggested MS/MS Conditions | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | | | this compound | 413.2 | 353.2 | | | d12-LHF-535 (IS) | To be determined | To be determined | | Source Temperature | 420°C | | Ion Spray Voltage | 5500 V | | Curtain Gas | 30 psi | MRM transition for LHF-535 is from analysis in guinea pig plasma.[6] Other parameters are typical starting points and require optimization.[12]
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[13][14][15] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, including metabolites and matrix effects.[15]
-
Accuracy and Precision: Intra- and inter-day accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and precision (CV%) should not exceed 15% (20% at the LLOQ).[14]
-
Calibration Curve: A curve with a minimum of six non-zero standards showing a linear response over the expected concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5]
-
Stability: Analyte stability must be demonstrated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -70°C.[16]
References
- 1. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. OneLab Online Protocol Library [onelab.andrewalliance.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 15. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 16. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-LHF-535 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-LHF-535 is a potent, small-molecule antiviral agent that functions as a viral entry inhibitor. It has demonstrated significant efficacy against a range of arenaviruses, including Lassa, Machupo, and Junin viruses.[1][2][3] These application notes provide detailed protocols for the use of this compound in common cell-based antiviral assays, guidance on its solubility and preparation, and an overview of its mechanism of action.
Physicochemical Properties and Solubility
This compound is the E-isomer of LHF-535 and possesses a molecular weight of 412.52 g/mol .[1] For cell-based assays, proper solubilization is critical for accurate and reproducible results.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 60 - 150 mg/mL | 145.45 - 363.62 mM | Ultrasonic bath and warming to 37°C can aid dissolution.[1][4] Use freshly opened DMSO as it is hygroscopic.[4] |
| Water | < 0.1 mg/mL | Insoluble | This compound is practically insoluble in water.[1] |
For in vitro studies, a common stock concentration is 10 mM in DMSO.[5]
Mechanism of Action: Arenavirus Entry Inhibition
This compound targets the arenavirus envelope glycoprotein (GP) complex, which is essential for viral entry into host cells.[2][6][7] The GP complex consists of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2).[6][8]
The proposed mechanism of action involves the following steps:
-
Binding to the GP Complex: this compound is thought to bind to and stabilize the pre-fusion conformation of the SSP-GP2 interface.[6][8]
-
Inhibition of Conformational Changes: This stabilization prevents the pH-dependent conformational rearrangement of GP2 that is necessary for the fusion of the viral and endosomal membranes following receptor-mediated endocytosis.[6][8]
-
Blocked Viral Entry: By inhibiting membrane fusion, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm, thus preventing infection.[2][8]
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.[1]
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[4]
-
Cell Culture
Vero cells (or Vero E6 cells) are commonly used for arenavirus research and are suitable for assays involving this compound.[5]
-
Media:
-
Minimal Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
Cytotoxicity Assay
Before performing antiviral assays, it is crucial to determine the non-toxic concentration range of this compound for the chosen cell line.
-
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%) across all wells.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a cell-only control.
-
Incubate for 48-72 hours (corresponding to the duration of the planned antiviral assay).
-
Assess cell viability using a standard method such as MTT, MTS, or a CellTiter-Glo® assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀). For antiviral testing, use concentrations of this compound well below the CC₅₀ value.
-
Lentiviral Pseudotype Infectivity Assay
This assay is a safe and effective method to screen for inhibitors of viral entry, as it uses non-replicating lentiviral particles expressing the arenavirus glycoprotein.[5][7]
-
Procedure:
-
Seed target cells (e.g., 293T cells engineered to express the appropriate receptor, or Vero cells) in a 96-well plate.
-
On the day of infection, prepare serial dilutions of this compound in culture medium.
-
In a separate plate, mix the compound dilutions with a preparation of lentiviral particles pseudotyped with the arenavirus glycoprotein of interest (e.g., Lassa virus GP). The lentiviral vector should encode a reporter gene such as luciferase or GFP.
-
Incubate the compound-virus mixture for 30-60 minutes at 37°C.
-
Remove the medium from the target cells and add the compound-virus mixture.
-
Incubate for 48-72 hours.
-
If using a luciferase reporter, lyse the cells and measure the luminescence according to the manufacturer's protocol. If using a GFP reporter, quantify the number of fluorescent cells using a microscope or flow cytometer.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.
-
Table 2: Reported In Vitro Efficacy of LHF-535
| Virus | Assay Type | IC₅₀ / EC₅₀ | Reference |
| Lassa GP-pseudotyped lentivirus | Infectivity Assay | 0.1 - 0.3 nM | [3][4] |
| Lassa Virus | - | <1 µM | [1][2][3] |
| Machupo Virus | - | <1 µM | [1][2][3] |
| Junin Virus | - | <1 µM | [1][2][3] |
| VSVg Virus | - | 1 - 10 µM | [1][2][3] |
Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of infectious virus particles.
-
Procedure:
-
Seed Vero cells in a 24-well or 48-well plate to form a confluent monolayer.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with the arenavirus of interest at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the corresponding concentration of this compound.
-
Incubate for a full replication cycle (e.g., 24-48 hours).
-
Collect the cell culture supernatant, which contains the progeny virus.
-
Determine the viral titer in the supernatant using a plaque assay or TCID₅₀ assay on fresh Vero cell monolayers.
-
The reduction in viral titer in the presence of the compound compared to the vehicle control indicates antiviral activity.
-
Conclusion
This compound is a highly potent inhibitor of arenavirus entry, making it a valuable tool for virology research and a promising candidate for antiviral therapy. The protocols outlined above provide a framework for the effective use of this compound in cell-based assays. It is recommended that researchers optimize these protocols for their specific cell lines and virus strains to ensure accurate and reproducible results. Always adhere to appropriate biosafety practices when working with live viruses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.org.pe [scielo.org.pe]
- 3. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(E)-LHF-535: Application Notes for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation and storage of stock solutions of (E)-LHF-535, a potent antiviral agent that inhibits arenavirus entry.[1][2][3][4] Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in experimental settings.
Physicochemical Properties and Solubility
This compound is the E-isomer of LHF-535, a small molecule that targets the arenavirus envelope glycoprotein (GP).[1][3][5] It has demonstrated potent activity against a broad array of hemorrhagic fever arenaviruses, including Lassa, Machupo, and Junin viruses.[1][5]
| Property | Value | Source |
| Molecular Weight | 412.53 g/mol | [2] |
| Chemical Formula | C₂₇H₂₈N₂O₂ | [2] |
| Appearance | Solid powder | [2] |
| Solubility in DMSO | ≥ 150 mg/mL (363.62 mM) | [5] |
| Solubility (for in vivo use) | ≥ 2.5 mg/mL in a vehicle of 10% DMSO and 90% Corn oil | [1] |
| Solubility (for in vivo use) | 10 mg/mL in a vehicle of 0.5% Methocel E15 LV and 1% Tween 80 | [6] |
Note: The solubility of this compound in DMSO can be significantly impacted by the presence of moisture. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO for stock solution preparation.[5] Ultrasonic treatment may be required to achieve complete dissolution at high concentrations.[5]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture onto the compound.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.125 mg of the compound (Molecular Weight = 412.53).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.[5]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the storage section below.
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solution.
Storage and Stability
Proper storage of this compound stock solutions is critical to maintain their integrity and biological activity.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | 1 year | Recommended for short to medium-term storage.[1][5] |
| -80°C | 2 years | Recommended for long-term storage.[1][5] |
Important Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to the degradation of the compound. Aliquoting the stock solution into single-use volumes is strongly recommended.[5]
-
Light Sensitivity: While not explicitly stated in the provided search results, it is good practice to protect stock solutions from direct light by storing them in amber-colored tubes or in a light-blocking container.
-
Shipping and Short-Term Storage: The solid form of this compound is stable for several weeks at ambient temperature during shipping.[2] For short-term storage of the solid compound (days to weeks), it can be kept at 0-4°C in a dry, dark place.[2]
Mechanism of Action: Arenavirus Entry Inhibition
This compound is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (GP) complex.[2][3][4] This complex is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2).[3][6] The proposed mechanism of action involves the binding of this compound to the GP complex, which stabilizes a pre-fusion conformation. This stabilization prevents the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes following endocytosis.[3][6] By inhibiting membrane fusion, this compound effectively blocks the entry of the virus into the host cell cytoplasm, thereby preventing viral replication.[3][7]
Caption: Simplified signaling pathway of this compound mediated inhibition of arenavirus entry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (E)-LHF-535 in a BSL-4 Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-LHF-535 is a potent, orally bioavailable small-molecule antiviral drug candidate under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2][3] Lassa virus is a Biosafety Level 4 (BSL-4) pathogen, necessitating stringent safety and containment measures for all experimental procedures. These application notes provide detailed protocols for the handling and experimental use of this compound in a BSL-4 laboratory setting, focusing on in vitro antiviral assays and in vivo efficacy studies.
This compound is an investigational compound and should be handled with appropriate personal protective equipment (PPE) in a laboratory setting.
Mechanism of Action
This compound is a viral entry inhibitor that targets the arenavirus envelope glycoprotein complex (GPC).[1][2][4] The GPC is a trimer composed of three subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).[5] this compound is thought to bind to and stabilize the pre-fusion conformation of the GPC, thereby preventing the pH-dependent conformational changes required for fusion of the viral and endosomal membranes and subsequent release of the viral ribonucleoprotein into the cytoplasm.[6]
Lassa Virus Entry Signaling Pathway
The entry of Lassa virus into a host cell is a multi-step process. The viral GP1 subunit initially binds to the cell surface receptor α-dystroglycan. Following this attachment, the virus is internalized via a macropinocytosis-like pathway. Within the late endosome, the acidic environment triggers a conformational change in the GPC, leading to a receptor switch where GP1 then binds to the lysosomal-associated membrane protein 1 (LAMP1). This second binding event is critical for triggering the final fusogenic changes in GP2, leading to membrane fusion and viral entry. This compound interferes with these conformational changes.
Data Presentation
In Vitro Antiviral Activity of this compound
The antiviral activity of this compound against various arenaviruses can be determined using pseudovirus or live virus assays. The following table summarizes representative 50% inhibitory concentration (IC50) values.
| Virus (Glycoprotein) | Assay Type | Cell Line | IC50 (nM) | Reference |
| Lassa Virus (Josiah, Lineage IV) | Pseudovirus Neutralization | HEK293T | 0.1 - 0.3 | [7] |
| Lassa Virus (LP, Lineage I) | Pseudovirus Neutralization | HEK293T | 17 | [7] |
| Junín Virus | Virus Yield Reduction | Vero | Potent Inhibition | [1][3] |
| Machupo Virus | Pseudovirus Neutralization | HEK293T | <10 | [4] |
| Tacaribe Virus | Virus Yield Reduction | Vero | Potent Inhibition | [1] |
In Vivo Efficacy of this compound in a Lethal Lassa Fever Guinea Pig Model
This study was conducted in a BSL-4 laboratory. Strain 13 guinea pigs were infected with a lethal dose of Lassa virus (Josiah strain) and treated with this compound.
| Treatment Group | Dose | Treatment Start | Survival Rate (%) | Mean Viremia (Day 7, PFU/mL) | Reference |
| Vehicle Control | - | - | 0 | 2.8 x 10^4 | [8] |
| This compound | 50 mg/kg/day | 24h post-infection | 100 | Undetectable in 3/8 animals | [8] |
| This compound | 50 mg/kg/day | 72h post-infection | 100 | 4.1 x 10^3 | [8] |
Experimental Protocols
All work with live Lassa virus must be performed in a BSL-4 laboratory by trained personnel following institutional and national guidelines.
In Vitro Antiviral Assay: Plaque Reduction Neutralization Test (PRNT)
This protocol is to determine the concentration of this compound required to neutralize a known titer of Lassa virus.
Materials:
-
Vero E6 cells
-
Lassa virus stock of known titer (PFU/mL)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 2% FBS)
-
Semi-solid overlay (e.g., 0.5% methylcellulose in culture medium)
-
Crystal violet staining solution
-
6-well plates
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium. The final concentration should cover a range appropriate to determine the IC50. Also, prepare a vehicle control (DMSO).
-
Virus Mixture: In a separate plate or tubes, mix equal volumes of each drug dilution with a Lassa virus dilution that will result in approximately 100 plaques per well.
-
Incubation: Incubate the drug-virus mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the Vero E6 cell monolayers and infect the cells with the drug-virus mixtures. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: Gently remove the inoculum and overlay the cells with the semi-solid medium.
-
Incubation for Plaque Formation: Incubate the plates at 37°C for 5-7 days, or until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.
In Vivo Efficacy Study in a Guinea Pig Model of Lassa Fever
This protocol outlines a study to evaluate the therapeutic efficacy of this compound in a lethal Lassa fever model.
Materials:
-
Strain 13 guinea pigs
-
Guinea pig-adapted Lassa virus (Josiah strain)
-
This compound formulation for oral gavage
-
Vehicle control
-
Appropriate caging and life support systems within the BSL-4 facility
-
Equipment for monitoring clinical signs (weight, temperature)
-
Materials for blood collection and tissue harvesting
Workflow Diagram:
Procedure:
-
Acclimatization: Acclimatize Strain 13 guinea pigs to the BSL-4 animal facility for at least 5 days prior to the study.
-
Infection: Challenge the animals with a target dose of 1000 PFU of guinea pig-adapted Lassa virus via subcutaneous injection.
-
Randomization: Randomize the infected animals into treatment and control groups.
-
Treatment: Begin treatment at a specified time post-infection (e.g., 24 or 72 hours). Administer this compound (e.g., 50 mg/kg/day) or vehicle control via oral gavage once daily for a predetermined duration (e.g., 14 days).
-
Monitoring: Monitor the animals at least once daily for clinical signs of illness (e.g., fever, weight loss, ruffled fur, lethargy) and survival for the duration of the study (e.g., 28 days).
-
Sample Collection: Collect blood samples at specified time points (e.g., days 7, 14, and 28) for virological analysis.
-
Viremia Analysis: Determine the viral load in the serum using a plaque assay on Vero E6 cells.
-
Endpoint and Data Analysis: The primary endpoint is survival. Secondary endpoints include changes in body weight, temperature, and viremia. Analyze the data to determine the efficacy of this compound.
Safety Precautions in the BSL-4 Laboratory
-
Personnel: All personnel must be highly trained in BSL-4 procedures and receive specific training on the handling of Lassa virus and the experimental protocols involving this compound.
-
PPE: A one-piece positive-pressure suit with a life-support system is mandatory.
-
Containment: All work with infectious materials must be conducted within a Class III biological safety cabinet or by personnel wearing positive-pressure suits.
-
Decontamination: All materials and waste exiting the BSL-4 laboratory must be decontaminated according to validated standard operating procedures (e.g., autoclaving, chemical disinfection).
-
Emergency Procedures: All personnel must be familiar with emergency procedures for exposure, spills, and equipment failure.
These application notes and protocols are intended as a guide. All procedures should be adapted and validated according to the specific requirements and standard operating procedures of the BSL-4 facility.
References
- 1. LASV pseudotype virus neutralization assay (VNA) [bio-protocol.org]
- 2. Highly Sensitive Assay for Measurement of Arenavirus-cell Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. virongy.com [virongy.com]
- 5. Hemorrhagic Fever-Causing Arenaviruses: Lethal Pathogens and Potent Immune Suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusogenic structural changes in arenavirus glycoproteins are associated with viroporin activity | PLOS Pathogens [journals.plos.org]
- 7. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated and standardized pseudotyped microneutralization assay as a safe and powerful tool to measure LASSA virus neutralising antibodies for vaccine development and comparison - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Arenavirus Entry Inhibitors using (E)-LHF-535 as a Reference Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Arenaviruses, such as Lassa virus, pose a significant threat to public health, causing severe hemorrhagic fevers with high mortality rates. The development of effective antiviral therapeutics is a global health priority. A critical step in the viral lifecycle, and thus a key target for antiviral drug development, is the entry of the virus into the host cell. This process is mediated by the viral envelope glycoprotein (GP). High-throughput screening (HTS) provides a rapid and efficient method for identifying novel small molecules that can inhibit this crucial step.
These application notes provide a detailed protocol for a pseudovirus-based high-throughput screening assay to identify inhibitors of arenavirus entry. (E)-LHF-535, a potent and specific small-molecule inhibitor of arenavirus entry, is presented as a reference compound for assay validation and as a positive control.[1][2][3]
This compound:
This compound is the E-isomer of LHF-535, a small-molecule antiviral agent that potently inhibits the entry of arenaviruses into host cells.[1] It targets the viral envelope glycoprotein, preventing the conformational changes required for membrane fusion and subsequent viral entry.[2][3] Its high potency and specificity make it an ideal positive control for HTS assays aimed at discovering novel arenavirus entry inhibitors.
Quantitative Data for this compound Antiviral Activity
The following table summarizes the reported in vitro efficacy of LHF-535 against various arenaviruses. This data is critical for establishing assay sensitivity and for comparative analysis of newly identified compounds.
| Virus | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| Lassa Virus (Josiah) | Pseudovirus Neutralization | Vero | 0.1 - 0.3 nM (IC50) | |
| Lassa Virus | Antiviral Assay | - | <1 µM (EC50) | |
| Machupo Virus | Antiviral Assay | - | <1 µM (EC50) | |
| Junin Virus | Antiviral Assay | - | <1 µM (EC50) | |
| Vesicular Stomatitis G | Antiviral Assay | - | 1-10 µM (EC50) |
Experimental Protocols
High-Throughput Screening Protocol for Arenavirus Entry Inhibitors using a Pseudovirus-Based Assay
This protocol describes a cell-based HTS assay using lentiviral particles pseudotyped with the Lassa virus glycoprotein (LASV-G).[2] The pseudovirus carries a reporter gene, such as luciferase, allowing for quantitative measurement of viral entry into susceptible host cells.[4][5][6]
Materials and Reagents:
-
HEK293T cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
Plasmids:
-
Lentiviral backbone plasmid with Luciferase reporter gene (e.g., pLV-Luc)
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
LASV-G expression plasmid
-
-
Compound library plates (e.g., 384-well format)
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, solid-bottom 384-well assay plates
-
Multichannel pipettes and automated liquid handling systems
-
Luminometer plate reader
Experimental Workflow:
Protocol Steps:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral backbone plasmid (pLV-Luc), packaging plasmid (psPAX2), and the LASV-G expression plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudovirus particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Titer the pseudovirus to determine the optimal dilution for the HTS assay.
-
-
HTS Assay:
-
Cell Plating: Seed HEK293T cells into 384-well white, solid-bottom plates at a density of 5,000-10,000 cells per well in 40 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Using an automated liquid handler, add 100 nL of test compounds from the library plates to the assay plates. For controls, add this compound (positive control, final concentration e.g., 1 µM) and DMSO (negative control, 0.5% final concentration).
-
Pseudovirus Infection: Add 10 µL of the diluted LASV-G pseudovirus to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence signal using a plate luminometer.
-
-
Data Analysis:
-
The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Signal_compound is the luminescence from wells with test compounds.
-
Signal_DMSO is the average luminescence from wells with DMSO (negative control).
-
Signal_background is the average luminescence from wells with cells only (no virus).
-
Set a hit threshold (e.g., >50% inhibition) to identify primary hits for further validation.
-
Mechanism of Action: Arenavirus Entry Inhibition
The following diagram illustrates the mechanism by which this compound and other entry inhibitors block arenavirus infection.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Lentiviral Pseudotype Assays with (E)-LHF-535
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-LHF-535 is a potent, small-molecule antiviral agent that functions as a viral entry inhibitor. It specifically targets the envelope glycoprotein (GP) of arenaviruses, a family of viruses that includes several causative agents of severe hemorrhagic fevers in humans, such as Lassa, Junin, and Machupo viruses. The mechanism of action of this compound involves the stabilization of the pre-fusion conformation of the viral glycoprotein complex, thereby preventing the pH-dependent conformational changes necessary for fusion of the viral and endosomal membranes and subsequent release of the viral genome into the host cell cytoplasm.[1][2]
Lentiviral pseudotype assays are a critical tool for the discovery and characterization of viral entry inhibitors like this compound. These assays utilize replication-defective lentiviral vectors, such as those derived from HIV-1, which are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein). The native envelope protein of the lentivirus is replaced with the envelope glycoprotein of a pathogenic virus, in this case, arenaviruses. This allows for the study of viral entry in a safe, BSL-2 laboratory setting, as the pseudotyped particles can infect target cells in a manner dictated by the foreign envelope protein but cannot replicate.[3] The quantitative output from these assays, typically in the form of a 50% inhibitory concentration (IC50), provides a robust measure of the antiviral potency of a compound.
These application notes provide a summary of the antiviral activity of this compound against various arenavirus pseudotypes and detailed protocols for performing these assays.
Quantitative Data
The antiviral activity of this compound has been quantified using lentiviral pseudotype infectivity assays. The tables below summarize the 50% inhibitory concentrations (IC50) of this compound against lentiviruses pseudotyped with the glycoproteins of various Lassa virus strains, as well as Junin and Machupo viruses. For comparison, data for the related compound ST-193 is also included where available.
Table 1: Antiviral Activity of this compound and ST-193 against Lassa Virus Pseudotypes [4]
| Lassa Virus Strain | Lineage | This compound IC50 (nM) | ST-193 IC50 (nM) |
| Josiah | IV | 0.2 - 0.3 | 0.4 - 1.4 |
| GA391 | IV | 0.1 - 0.2 | 0.4 - 0.8 |
| Pinneo | IV | 0.1 - 0.2 | 0.4 - 0.8 |
| 803213 | II | 0.1 - 0.2 | 0.4 - 0.8 |
| CSF | III | 0.1 - 0.2 | 0.4 - 0.8 |
| LP | I | 17 | 12 |
Table 2: Antiviral Activity of this compound against New World Arenavirus Pseudotypes [4]
| Virus | This compound IC50 (nM) |
| Junin virus (Romero) | 0.1 |
| Machupo virus (Carvallo) | 0.2 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of arenavirus entry and the experimental workflow of a lentiviral pseudotype assay, the following diagrams are provided in Graphviz DOT language.
Caption: Arenavirus Entry Pathway and this compound Inhibition.
Caption: Lentiviral Pseudotype Neutralization Assay Workflow.
Experimental Protocols
Production of Arenavirus-Pseudotyped Lentiviral Particles
This protocol describes the generation of replication-defective lentiviral particles pseudotyped with arenavirus glycoproteins.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lentiviral backbone plasmid encoding a reporter gene (e.g., pLUCI)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Plasmid expressing the arenavirus glycoprotein (GP) of interest (e.g., Lassa, Junin, or Machupo)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, combine the lentiviral backbone, packaging, and envelope plasmids in Opti-MEM. A typical ratio is 4:3:1 (backbone:packaging:envelope).
-
In a separate sterile tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the plasmid and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
-
Transfection: Gently add the transfection complexes to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the transfection medium with fresh, complete DMEM.
-
Harvesting Pseudovirus: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the pseudotyped viral particles.
-
Filtration and Storage: Centrifuge the collected supernatant at a low speed to pellet any cell debris. Filter the supernatant through a 0.45 µm syringe filter. The filtered pseudovirus can be used immediately or aliquoted and stored at -80°C for long-term use.
Lentiviral Pseudotype Neutralization Assay
This protocol details the procedure for evaluating the inhibitory activity of this compound using the produced arenavirus-pseudotyped lentiviral particles.
Materials:
-
Arenavirus-pseudotyped lentiviral particles
-
Target cells (e.g., Vero E6)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, serially diluted to the desired concentrations
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: The day before the assay, seed target cells (e.g., Vero E6) into a 96-well plate at a density of 1.5 x 10^4 cells per well.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. Include a "no drug" control (vehicle only).
-
Virus-Compound Incubation: In a separate 96-well plate, mix equal volumes of the pseudovirus supernatant and the corresponding this compound dilutions. Incubate this mixture at 37°C for 1 hour.
-
Infection of Target Cells: Remove the culture medium from the seeded target cells and add the pseudovirus-(E)-LHF-535 mixture to the appropriate wells.
-
Incubation: Incubate the infected plates at 37°C in a CO2 incubator for 48-72 hours.
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Read the luminescence signal using a luminometer.
-
-
Data Analysis:
-
The relative light units (RLU) are normalized to the "no drug" control wells (representing 100% infection).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic regression curve.
-
Conclusion
This compound demonstrates potent, sub-nanomolar to low nanomolar inhibitory activity against a broad range of arenaviruses in lentiviral pseudotype assays. These assays provide a safe, reliable, and quantitative method for evaluating viral entry inhibitors. The provided protocols offer a framework for researchers to conduct these assays in their own laboratories for the screening and characterization of novel antiviral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 3. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (E)-LHF-535 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-LHF-535 is the E-isomer of LHF-535, a potent small-molecule antiviral agent designed to combat Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2][3] Its mechanism of action is the inhibition of viral entry into host cells by targeting the arenavirus envelope glycoprotein (GP).[1][4] Specifically, LHF-535 is thought to bind to and stabilize the pre-fusion conformation of the GP complex, preventing the necessary conformational changes that lead to membrane fusion and viral entry.[1] These application notes provide detailed protocols for utilizing relevant cell lines and assays to evaluate the antiviral activity of this compound.
Recommended Cell Lines
A variety of cell lines are susceptible to Lassa virus (LASV) infection and are suitable for testing the activity of this compound. The choice of cell line may depend on the specific assay and the desired experimental context (e.g., high-throughput screening versus studies with authentic virus).
| Cell Line | Description | Key Features & Applications |
| Vero / Vero E6 | African green monkey kidney epithelial cells | Highly susceptible to a wide range of viruses, including LASV.[5][6] Commonly used for plaque assays, virus isolation, and propagation.[7][8][9] Vero E6 is a subclone of Vero 76. |
| Huh-7 | Human hepatoma cells | A human liver-derived cell line, relevant for studying a virus with hepatic tropism.[5] Shows high susceptibility to LASV pseudoparticles.[10] |
| HEK293T/17 | Human embryonic kidney cells | High transfectability makes them ideal for the production of lentiviral or retroviral-based pseudoviruses expressing the LASV glycoprotein.[11] |
| A549 | Human lung carcinoma cells | A human lung epithelial cell line, can be used to study LASV entry in the context of the respiratory system.[12] |
| TE671 | Human rhabdomyosarcoma cells | Demonstrates high susceptibility to LASV pseudoparticles.[5] |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for LHF-535 against various arenavirus glycoproteins. It is important to note that these values are for LHF-535 and may not specifically represent the (E)-isomer.
| Virus (Glycoprotein) | Cell Line | Assay Type | IC50 (nM) |
| Lassa virus (Josiah) | Vero | Lentiviral Pseudotype Infectivity Assay | 0.1 - 0.3 |
| Lassa virus (other strains) | Vero | Lentiviral Pseudotype Infectivity Assay | 0.1 - 0.3 |
| Lassa virus (LP strain) | Vero | Lentiviral Pseudotype Infectivity Assay | 17 |
| Junin virus | Vero | Lentiviral Pseudotype Infectivity Assay | ~1 |
| Machupo virus | Vero | Lentiviral Pseudotype Infectivity Assay | ~1 |
| Tacaribe virus | AG129 mice | In vivo protection | 10 mg/kg oral dose |
| Junin virus | - | Virus-yield reduction assay | Potent inhibition |
Data compiled from multiple sources.[1][13]
Signaling Pathway and Experimental Workflows
Lassa Virus Entry and Inhibition by this compound
Caption: Mechanism of Lassa virus entry and inhibition by this compound.
Experimental Workflow: Pseudovirus Neutralization Assay
Caption: Workflow for the pseudovirus neutralization assay.
Experimental Workflow: Plaque Reduction Neutralization Test (PRNT)
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Experimental Protocols
Protocol 1: Lassa Virus Pseudotype Neutralization Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Lassa virus glycoprotein-pseudotyped viral particles in a BSL-2 environment.
Materials:
-
HEK293T/17 cells (ATCC CRL-11268)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lassa virus glycoprotein (LASV-GP) expression plasmid
-
Lentiviral or retroviral packaging plasmid
-
Reporter plasmid (e.g., Luciferase or GFP)
-
Transfection reagent
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
Day 1: Production of LASV Pseudoviruses
-
Seed HEK293T/17 cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the LASV-GP expression plasmid, packaging plasmid, and reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate at 37°C with 5% CO2.
Day 2: Harvest Pseudoviruses
-
After 48 hours, harvest the supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation at low speed (e.g., 500 x g for 10 minutes) to remove cell debris.
-
The pseudovirus stock can be used immediately or stored at -80°C.
Day 3: Neutralization Assay
-
Seed target cells (e.g., Vero or Huh-7) in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the assay, prepare serial dilutions of this compound in complete DMEM.
-
In a separate plate, mix equal volumes of the diluted this compound and the pseudovirus stock. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Remove the media from the target cells and add the virus-compound mixture.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
Day 5: Readout
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
If using a GFP reporter, visualize and quantify GFP expression using a fluorescence microscope or flow cytometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the "virus only" control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Neutralization Test (PRNT) for Lassa Virus
Objective: To quantify the inhibitory activity of this compound against authentic Lassa virus by measuring the reduction in plaque formation in a BSL-4 environment.[7][14]
Materials:
-
Vero E6 cells (ATCC CRL-1586)
-
Complete DMEM with 2% FBS and 1% Penicillin-Streptomycin
-
Authentic Lassa virus stock of known titer (Plaque Forming Units/mL)
-
This compound
-
6-well or 12-well tissue culture plates
-
Semi-solid overlay (e.g., 1% methylcellulose or 0.8% agarose in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
Day 1: Cell Seeding
-
Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours.
Day 2: Infection
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Dilute the Lassa virus stock in serum-free DMEM to a concentration that will yield approximately 50-100 plaques per well.
-
Mix equal volumes of the diluted this compound and the diluted virus. Include a "virus only" control.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Wash the Vero E6 cell monolayers with PBS and inoculate with the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
Day 2: Overlay
-
Gently aspirate the inoculum and overlay the cell monolayer with the semi-solid overlay medium.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C with 5% CO2 for 3-5 days.
Day 5-7: Staining and Plaque Counting
-
Fix the cells by adding formalin to the overlay and incubating for at least 4 hours.
-
Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the "virus only" control.
-
The PRNT50 is the concentration of this compound that reduces the number of plaques by 50%.
References
- 1. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. virongy.com [virongy.com]
- 3. medkoo.com [medkoo.com]
- 4. d-nb.info [d-nb.info]
- 5. Characterization of Lassa Virus Cell Entry and Neutralization with Lassa Virus Pseudoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproduction of Lassa virus in different cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardization of a plaque assay for Lassa virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnosis and Clinical Virology of Lassa Fever as Evaluated by Enzyme-Linked Immunosorbent Assay, Indirect Fluorescent-Antibody Test, and Virus Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. A validated and standardized pseudotyped microneutralization assay as a safe and powerful tool to measure LASSA virus neutralising antibodies for vaccine development and comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (E)-LHF-535: A Potent Arenavirus Entry Inhibitor
(E)-LHF-535 is the E-isomer of LHF-535, a promising small-molecule antiviral agent currently under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying this compound.
Mechanism of Action
This compound is a viral entry inhibitor that specifically targets the arenavirus envelope glycoprotein (GP) complex.[2][3] The GP complex is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2).[2][4] The proposed mechanism of action involves this compound binding to and stabilizing the pre-fusion conformation of the GP complex.[2][3] This stabilization prevents the pH-dependent conformational changes in GP2 that are essential for the fusion of the viral and endosomal membranes, thereby inhibiting viral entry into the host cell.[2][4]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (E)-LHF-535 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vitro concentration of (E)-LHF-535, a potent antiviral agent targeting arenavirus entry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the E-isomer of LHF-535, a small molecule antiviral compound under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2] Its mechanism of action involves inhibiting viral entry into host cells.[1][2] It targets the arenavirus envelope glycoprotein (GP), specifically the GP2 subunit, and is thought to stabilize the pre-fusion conformation of the glycoprotein complex. This prevents the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes, thus halting the infection process at an early stage.
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: Based on published data, this compound exhibits sub-nanomolar to low nanomolar potency against various Lassa virus strains in pseudovirus neutralization assays, with IC50 values typically ranging from 0.1 nM to 17 nM.[1][2] Therefore, a sensible starting point for dose-response experiments would be a wide concentration range spanning from picomolar to micromolar (e.g., 0.01 nM to 1 µM) to capture the full dose-response curve and determine the EC50 accurately.
Q3: Which cell lines are suitable for in vitro assays with this compound?
A3: Vero E6 cells are a commonly used cell line for Lassa virus infection and inhibition assays, including immunofluorescence-based methods.[3] For pseudovirus neutralization assays, HEK293T cells are often used for producing the pseudotyped viruses, and various target cell lines expressing the appropriate receptor can be used for infectivity studies. The choice of cell line should be guided by the specific research question and the viral strain being investigated.
Q4: What are the key in vitro assays to determine the optimal concentration of this compound?
A4: The most common and relevant in vitro assays for this compound include:
-
Pseudovirus Neutralization Assay: This is a safe and robust method to determine the inhibitory activity of this compound against the viral entry process mediated by the Lassa virus glycoprotein.[1][2] It typically uses a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the Lassa virus envelope glycoprotein.
-
Plaque Reduction Neutralization Test (PRNT): This is a gold-standard assay for quantifying the neutralization of live virus by an antiviral compound. It measures the reduction in the formation of viral plaques in a cell monolayer.
-
Immunofluorescence Assay: This assay can be used to visualize and quantify the inhibition of viral infection in cell culture by detecting viral antigens within the cells.[3]
-
Virus Yield Reduction Assay: This method quantifies the amount of infectious virus produced by infected cells in the presence of the inhibitor.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors when adding the compound. 3. Edge effects in the microplate. 4. Compound precipitation at higher concentrations. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Use calibrated pipettes and change tips for each concentration. Mix well after adding the compound. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 4. Visually inspect the compound dilutions for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent. |
| No observable antiviral effect | 1. The concentration of this compound is too low. 2. The compound has degraded. 3. The viral inoculum is too high. 4. The specific viral strain is resistant to this compound. | 1. Test a higher concentration range. 2. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Optimize the viral inoculum to ensure the assay is within a dynamic range where inhibition can be detected. 4. Sequence the glycoprotein of the viral strain to check for known resistance mutations (e.g., V434I in the GP2 subunit).[1] |
| Significant cytotoxicity observed | 1. The concentration of this compound is too high. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. The cells are particularly sensitive. | 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) of this compound on the chosen cell line. Ensure that the therapeutic window (the ratio of CC50 to EC50) is sufficiently large. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for the cell line (typically <0.5% for DMSO). 3. Consider using a more robust cell line or reducing the incubation time. |
| Inconsistent results between assays | 1. Differences in assay principles (e.g., pseudovirus vs. live virus). 2. Variations in experimental conditions (e.g., incubation time, cell density). | 1. This can be expected. Pseudovirus assays specifically measure entry inhibition, while live virus assays reflect the net effect on the entire viral life cycle. 2. Standardize protocols across all experiments. Keep detailed records of all experimental parameters. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Lassa Virus Glycoprotein-Pseudotyped Lentivirus
| Lassa Virus Strain | Lineage | IC50 (nM) of this compound | IC50 (nM) of ST-193 (Comparator) |
| Josiah | IV | 0.3 | 1.4 |
| GA391 | IV | 0.2 | 0.8 |
| Pinneo | IV | 0.2 | 0.4 |
| CSF | II | 0.1 | 0.6 |
| 803213 | III | 0.2 | 0.7 |
| Macenta | IV | 0.2 | 0.7 |
| Z-148 | IV | 0.2 | 0.7 |
| KGH | IV | 0.2 | 0.7 |
| LP | I | 17 | 12 |
Data extracted from Madu et al., 2018.[1]
Experimental Protocols
Pseudovirus Neutralization Assay
This protocol is adapted from methodologies used for evaluating viral entry inhibitors.[1][2]
a. Materials:
-
HEK293T cells
-
Target cells (e.g., Vero E6)
-
Lentiviral packaging and transfer vectors (e.g., pLenti-Luc)
-
Plasmid expressing Lassa virus glycoprotein (GP)
-
Transfection reagent
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
b. Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral packaging plasmid, the transfer vector encoding a reporter gene (e.g., luciferase), and the Lassa virus GP expression plasmid.
-
Harvest the supernatant containing the pseudovirus 48-72 hours post-transfection.
-
Filter the supernatant and store at -80°C.
-
-
Neutralization Assay:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
In a separate plate, incubate the pseudovirus with the this compound dilutions for 1 hour at 37°C.
-
Remove the medium from the target cells and add the virus-compound mixture.
-
Incubate for 48-72 hours at 37°C.
-
Measure the luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each concentration relative to the virus control (no compound).
-
Plot the percentage of neutralization against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Immunofluorescence Assay
This protocol is based on general immunofluorescence techniques for viral detection.[3]
a. Materials:
-
Vero E6 cells
-
Live Lassa virus
-
This compound stock solution
-
Primary antibody against a Lassa virus antigen (e.g., nucleoprotein)
-
Fluorescently labeled secondary antibody
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., PBS with 5% BSA)
-
Nuclear stain (e.g., DAPI)
-
96-well black, clear-bottom plates
b. Protocol:
-
Seed Vero E6 cells in a 96-well plate and allow them to form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.
-
Infect the cells with Lassa virus at a predetermined multiplicity of infection (MOI) and incubate for 24-48 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Image the plate using a high-content imager or fluorescence microscope.
c. Data Analysis:
-
Quantify the number of infected cells (positive for the viral antigen) in each well.
-
Calculate the percentage of infection inhibition for each concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Pseudovirus neutralization assay workflow.
Caption: Troubleshooting logical workflow.
References
- 1. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 2. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (E)-LHF-535 Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of (E)-LHF-535 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antiviral agent under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2][3][4][5] Its primary mechanism of action is the inhibition of viral entry into host cells by targeting the viral envelope glycoprotein complex.[1][2][3][6]
Q2: Is this compound expected to be cytotoxic to uninfected cells?
While this compound is designed to target a viral protein, like many small molecules, it may exhibit off-target effects leading to cytotoxicity at concentrations higher than its effective antiviral dose. Some studies have noted that the 50% inhibitory concentration (IC50) against control viruses can mirror general cytotoxicity, suggesting that cytotoxic effects are possible.[1] It is crucial to determine the cytotoxic concentration (CC50) in your specific cell line of interest to establish a therapeutic window.
Q3: How should I dissolve and store this compound for cell culture experiments?
This compound is soluble in DMSO.[2] For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines should I use to assess the cytotoxicity of this compound?
The choice of cell line will depend on the research question. For general cytotoxicity screening, commonly used cell lines such as HEK293 (human embryonic kidney), HepG2 (human liver cancer), and Vero (monkey kidney) are often employed. If investigating organ-specific toxicity, cell lines derived from the relevant tissue should be used.
Q5: What are the standard assays to measure the cytotoxicity of this compound?
Standard assays to measure cytotoxicity include:
-
MTT or MTS Assays: These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability.[7]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[8][9]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): These assays detect markers of programmed cell death (apoptosis), distinguishing it from necrosis.[10][11]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cytotoxicity assay.
-
Question: I am seeing significant differences in the results between my replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to ensure a uniform cell number in each well.
-
Inconsistent Compound Dilution: Prepare a master mix for each concentration of this compound and then add it to the replicate wells to minimize pipetting errors.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If using an MTT assay, ensure the formazan crystals are fully dissolved before reading the plate. You may need to increase the incubation time with the solubilization buffer or gently pipette to mix.
-
Issue 2: My negative control (vehicle-treated) cells show low viability.
-
Question: My cells treated only with the vehicle (DMSO) are showing signs of cytotoxicity. Why is this happening?
-
Answer: This issue is likely due to the cytotoxic effects of the solvent:
-
High DMSO Concentration: The final concentration of DMSO in your culture medium may be too high. It is recommended to keep the final DMSO concentration at or below 0.5%. Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line.
-
DMSO Quality: Use a high-purity, sterile-filtered DMSO suitable for cell culture. Lower-grade DMSO can contain impurities that are toxic to cells.
-
Issue 3: I am not observing a dose-dependent cytotoxic effect with this compound.
-
Question: I have treated my cells with a range of this compound concentrations, but the cytotoxicity does not increase with higher concentrations. What should I check?
-
Answer: A flat dose-response curve can be due to several reasons:
-
Incorrect Concentration Range: The concentrations you tested might be too low to induce cytotoxicity or too high, causing maximum cytotoxicity even at the lowest dose. Widen the range of concentrations in your next experiment (e.g., from nanomolar to high micromolar).
-
Compound Instability or Precipitation: this compound may be unstable or precipitating out of solution in the culture medium at higher concentrations. Inspect the wells under a microscope for any visible precipitate. You can also try preparing fresh dilutions for each experiment.
-
Assay Incubation Time: The incubation time may be too short for the cytotoxic effects to manifest. Consider extending the exposure time (e.g., from 24 hours to 48 or 72 hours).
-
Quantitative Data Summary
The following table presents hypothetical cytotoxicity data for this compound across various cell lines. This data is for illustrative purposes only and should be experimentally determined for your specific conditions.
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| Vero E6 | MTT | 48 | > 100 |
| HEK293 | LDH | 48 | 75.2 |
| HepG2 | MTT | 72 | 58.9 |
| A549 | MTS | 48 | 92.1 |
CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard MTT assay procedures.[7][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay Protocol
This protocol is based on standard LDH assay procedures.[8][9][15]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: For each condition, you will need three control wells:
-
Background Control: Medium without cells.
-
Low Control: Untreated or vehicle-treated cells (spontaneous LDH release).
-
High Control: Untreated or vehicle-treated cells lysed with a lysis buffer (e.g., 1% Triton X-100) to measure maximum LDH release.
-
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100
Annexin V/Propidium Iodide Apoptosis Assay Protocol
This protocol is a general guideline for flow cytometry-based apoptosis detection.[10][11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent like TrypLE or Accutase. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional 1X binding buffer to each sample and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mcb.berkeley.edu [mcb.berkeley.edu]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. scispace.com [scispace.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. protocols.io [protocols.io]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (E)-LHF-535 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-LHF-535. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the E-isomer of LHF-535, an antiviral agent that acts as a small-molecule viral entry inhibitor.[1][2] It specifically targets the arenavirus envelope glycoprotein (GP), which is essential for the virus to enter host cells.[2][3][4][5] The binding of LHF-535 to the GP complex is thought to stabilize it, preventing the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes.[6][7] This action effectively blocks the virus from releasing its genetic material into the host cell, thus inhibiting infection.[6] LHF-535 has demonstrated potent activity against a range of arenaviruses, including Lassa, Machupo, and Junin viruses.[1][2][4]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is poorly soluble in water but is soluble in dimethyl sulfoxide (DMSO).[1][5] For in vitro experiments, DMSO is the recommended solvent for preparing stock solutions.[8][9]
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic small molecules. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and effects on your assay.[10]
-
Serial Dilution: Instead of diluting your stock directly into the final buffer, perform serial dilutions in a mixture of DMSO and your aqueous buffer, gradually increasing the proportion of the aqueous component. Some suggest diluting in pure water before the final dilution into a buffer containing salts, as salts can decrease solubility.[11]
-
Sonication: After dilution, use an ultrasonic bath to help disperse the compound and break up any small precipitates.[1][4][11]
-
Warming: Gently warming the solution to 37°C can aid in dissolving the compound.[1][4] However, be cautious not to heat it higher than 50°C to avoid potential degradation.[8]
-
Use of Detergents: For acellular assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to your assay buffer can help maintain the solubility of the compound.[12]
Data Presentation
This compound Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 60 - 150 | 145.45 - 363.62 | Sonication and warming to 37°C can aid dissolution.[1][2][4][13] |
| Water | < 0.1 | Insoluble | [1] |
Note: The reported solubility in DMSO can vary between suppliers. It is recommended to consult the product data sheet for the specific batch you are using.
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it to a working concentration for a cell-based assay.
Materials:
-
This compound powder (MW: 412.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Cell culture medium
Procedure:
-
Prepare 10 mM Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Briefly centrifuge the vial to ensure all the powder is at the bottom.[8][9] c. To prepare a 10 mM stock solution, dissolve 4.13 mg of this compound in 1 mL of anhydrous DMSO. d. Vortex the solution thoroughly for 1-2 minutes. e. If the compound is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[1][4] Gentle warming to 37°C can also be applied.[1] f. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[8][10] b. Store the aliquots at -20°C or -80°C for long-term storage.[1][2][8]
-
Prepare Working Solution (e.g., 10 µM in cell culture medium): a. Perform a serial dilution of the 10 mM stock solution. For example, first dilute 1:100 in DMSO to get a 100 µM intermediate solution. b. Then, dilute the 100 µM intermediate solution 1:10 in pre-warmed cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this case would be 1%. Adjust the dilution scheme to keep the final DMSO concentration as low as possible (ideally <0.5%). c. Vortex the working solution gently immediately after dilution. d. Use the working solution immediately. If precipitation is observed, refer to the troubleshooting FAQs.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting arenavirus entry.
Experimental Workflow
Caption: Workflow for preparing and troubleshooting this compound solutions.
Logical Relationship
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. d-nb.info [d-nb.info]
- 7. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 化合物 this compound|T11138|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
(E)-LHF-535 stability in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of (E)-LHF-535 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C in a dry, dark environment.[1]
-
Long-term (months to years): -20°C in a dry, dark environment.[1]
-
Stock Solutions: Store at 0 - 4°C for short-term use or -20°C for long-term storage.[1] A stock solution stored at -80°C is stable for up to 2 years, and at -20°C for up to 1 year.[2]
Q2: What is the shelf life of this compound?
A2: When stored properly, this compound has a shelf life of over three years.[1]
Q3: How should this compound be handled upon receipt?
A3: this compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under these conditions, including time spent in customs.[1] Upon receipt, it is recommended to store it under the conditions specified in Q1.
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For in vitro studies, it is typically dissolved in DMSO to create a stock solution.[3]
Q5: How can I prepare this compound for in vivo animal studies?
A5: For oral administration in mice, micronized this compound can be suspended in a vehicle of 0.5% Methocel E15 and 1% Tween 80.[3] For intraperitoneal injection in guinea pigs, a formulation buffer at a volume of 5 ml/kg can be used.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of the compound. | Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility. It may be necessary to optimize the DMSO concentration for your specific experimental setup. |
| Inconsistent results in cell-based assays | Degradation of this compound in stock solution or working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper storage of stock solutions as recommended. |
| Reduced efficacy in animal studies | Improper formulation leading to poor bioavailability. | For oral dosing, ensure the this compound is micronized and properly suspended in the vehicle to achieve uniform dosing.[3] For intraperitoneal administration, ensure the compound is fully dissolved or uniformly suspended in the chosen formulation buffer. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₇H₂₈N₂O₂ | [1] |
| Molecular Weight | 412.53 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Conditions | Reference |
| Short-term | 0 - 4°C | Dry, dark | [1] |
| Long-term | -20°C | Dry, dark | [1] |
| Stock Solution (-20°C) | -20°C | Up to 1 year | [2] |
| Stock Solution (-80°C) | -80°C | Up to 2 years | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Aseptically weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[3]
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][2]
Protocol 2: Formulation of this compound for Oral Administration in Mice
-
Use micronized this compound powder for this formulation.[3]
-
Prepare a vehicle solution of 0.5% Methocel E15 and 1% Tween 80 in sterile water.
-
Calculate the required amount of micronized this compound to achieve the target dosage (e.g., 3, 10, or 30 mg/kg/day).[3]
-
Suspend the this compound powder in the vehicle solution.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
Visualizations
References
Preventing (E)-LHF-535 precipitation in media
Technical Support Center: (E)-LHF-535
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the E-isomer of LHF-535, a small molecule antiviral agent that acts as a viral entry inhibitor.[1][2][3] It specifically targets the envelope glycoprotein (GP) of arenaviruses, preventing the fusion of the viral and endosomal membranes, a critical step for viral entry into host cells.[2][4] This mechanism has shown potent activity against a range of hemorrhagic fever arenaviruses, including Lassa, Machupo, and Junin viruses.[1][2]
Q2: My this compound is precipitating immediately after I add it to my cell culture media. What is the likely cause?
A2: Immediate precipitation upon addition to aqueous media is often due to the compound's concentration exceeding its solubility limit in that specific medium.[5] Poorly soluble compounds can rapidly fall out of solution when transferred from a high-concentration organic stock (like DMSO) into an aqueous environment.[5][6]
Q3: I observed precipitation in my media after some time in the incubator. What could be the reason for this delayed effect?
A3: Delayed precipitation can be caused by several factors within the incubator environment.[5] Changes in temperature (from room temperature to 37°C) and shifts in pH due to the CO2 atmosphere can decrease the solubility of the compound over time.[5][7] Additionally, interactions with components in the media, such as salts and proteins, can also lead to precipitation.[5][7]
Q4: How does the composition of the cell culture medium affect the solubility of this compound?
A4: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins.[8] These components can interact with this compound. For instance, the compound might bind to serum proteins, which could either enhance or reduce its solubility.[5] Therefore, the solubility of this compound can differ significantly between serum-free and serum-containing media.[5]
Q5: What is the maximum recommended concentration of DMSO in the final culture medium?
A5: To minimize solvent-induced cytotoxicity and other artifacts, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to test the tolerance of your specific cell line to DMSO.
Troubleshooting Guide
This guide provides a systematic approach to resolving common precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound is above its solubility limit in the aqueous media.[5] | • Reduce the final working concentration of the compound. • Prepare a higher concentration stock solution in DMSO to use a smaller volume for dilution.[5] • Perform serial dilutions directly in the pre-warmed culture medium.[5] |
| Precipitation Over Time | Temperature and pH shifts in the incubator are affecting solubility.[5][7] The compound may also be interacting with media components.[5][7] | • Pre-warm the cell culture media to 37°C before adding this compound.[5] • Ensure the medium is correctly buffered for the CO2 concentration in your incubator.[5] • Test the stability of this compound in your specific media over the duration of your experiment. |
| Precipitation After Thawing Stock | The compound has low solubility at colder temperatures and has precipitated during the freeze-thaw cycle.[5][7] | • Gently warm the stock solution to 37°C and vortex or sonicate to redissolve the compound before use.[5][6] • If the precipitate persists, prepare a fresh stock solution. • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[5] |
| Cloudy or Turbid Media | This could indicate fine particulate precipitation or microbial contamination.[5][7] | • Use a microscope to differentiate between chemical precipitate and microbial growth.[5] • If it is a precipitate, refer to the solutions for immediate precipitation. • If you suspect contamination, discard the culture and review your sterile techniques.[5] |
Quantitative Data Summary
The solubility of this compound is a critical factor in preventing precipitation. Below is a summary of its solubility in common solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 150 mg/mL (with ultrasonic assistance)[2] | Recommended for preparing high-concentration stock solutions.[5] |
| Corn Oil | Soluble (when diluted from a DMSO stock)[1] | A clear solution can be achieved by diluting a 25.0 mg/mL DMSO stock solution into corn oil at a 1:10 ratio.[1] |
| Aqueous Media | Poor | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, fully dissolved stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: ~412.53 g/mol )
-
Anhydrous DMSO
-
Sterile, chemically resistant vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Mass: Determine the mass of this compound required for your desired volume and concentration. For 1 mL of a 10 mM stock, you will need approximately 4.13 mg.
-
Weigh Compound: Carefully weigh the calculated mass of this compound into a sterile vial.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To identify the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with appropriate CO2
-
Microscope
Procedure:
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C.[5]
-
Prepare Serial Dilutions:
-
Create a series of dilutions of the this compound stock solution in the pre-warmed media. A good starting range would be from 100 µM down to 1 µM.
-
To prepare a 100 µM solution, add 1 µL of the 10 mM stock to 99 µL of media. Mix gently but thoroughly.
-
Perform 2-fold serial dilutions from this starting concentration.
-
-
Incubate: Incubate the dilutions at 37°C for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Observe for Precipitation: At regular intervals, visually inspect the solutions for any signs of cloudiness or precipitate. Use a microscope to confirm the presence of crystalline structures.
-
Determine Maximum Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working concentration for that specific medium.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Mechanism of action for this compound as an arenavirus entry inhibitor.
Caption: Troubleshooting workflow for this compound precipitation in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
(E)-LHF-535 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (E)-LHF-535 in cellular assays. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, with a focus on distinguishing on-target antiviral effects from potential off-target cellular effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the E-isomer of LHF-535, a potent antiviral agent designed to treat Lassa fever and other hemorrhagic fevers caused by arenaviruses.[][2][3][4] Its primary on-target effect is the inhibition of viral entry into host cells.[2][5][6] It specifically targets the arenavirus envelope glycoprotein (GP), a critical component for viral entry.[][3][5][6][7][8] The molecule is thought to bind to the GP2 subunit, stabilizing its pre-fusion conformation and thereby preventing the pH-dependent membrane fusion step required for the virus to release its genetic material into the cell.[2][5][8]
Q2: In which cellular assays has this compound been characterized?
The antiviral activity of LHF-535 has been evaluated in several key cellular assays, including:
-
Lentiviral Pseudotype Infectivity Assays: Used to determine the potency of LHF-535 against the envelope glycoproteins from various Lassa virus lineages.[3][5]
-
Virus-Yield Reduction Assays: Employed to measure the ability of the compound to inhibit the production of infectious virus particles.[3]
-
Plaque Assays: A standard method to quantify infectious virus titers in samples from treated and untreated cells.[2]
-
Immunofluorescence Assays: Utilized to visualize and quantify viral protein expression within infected cells and assess the efficacy of drug combinations.[9]
Q3: What is the known potency of LHF-535 against different arenaviruses?
LHF-535 has demonstrated potent, often sub-nanomolar, activity against a broad range of arenaviruses. However, its potency can vary between different viral strains and lineages, primarily due to polymorphisms in the target glycoprotein.
Table 1: Antiviral Potency of LHF-535 against Various Arenaviruses
| Virus/Strain (Glycoprotein) | Assay Type | EC50 | Reference |
| Lassa Virus (multiple lineages) | Lentiviral Pseudotype | <1 µM | [] |
| Machupo Virus | Lentiviral Pseudotype | <1 µM | [] |
| Junin Virus | Lentiviral Pseudotype | <1 µM | [] |
| VSVg Virus | Lentiviral Pseudotype | 1-10 µM | [] |
| Lassa Virus (LP strain, lineage I) | Lentiviral Pseudotype | ~100-fold less sensitive | [3][5] |
| Junin Virus (wild-type) | Virus-Yield Reduction | Potent Inhibition | [3] |
| Junin Virus (Candid#1 vaccine strain) | Virus-Yield Reduction | No significant inhibition | [3] |
Troubleshooting Guide: Potential Off-Target Effects
While specific off-target effects of this compound in cellular assays are not extensively documented in publicly available literature, researchers may encounter unexpected results. This guide provides a framework for troubleshooting these potential issues.
Q4: My cells show signs of toxicity (e.g., rounding, detachment, reduced viability) at concentrations where I expect to see antiviral activity. Is this an off-target effect?
This could be due to off-target cytotoxicity. It is crucial to differentiate this from on-target effects, especially in viral infection models where the virus itself can induce cell death.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Run a standard cytotoxicity assay (e.g., MTS, CellTiter-Glo®) with this compound on uninfected host cells. This will establish the concentration at which the compound itself is toxic.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to the effective antiviral concentration (EC50). A high SI (>10) suggests that the antiviral activity is not due to general cytotoxicity.
-
Microscopic Examination: Observe uninfected cells treated with the compound at various concentrations. Look for morphological changes that are distinct from virus-induced cytopathic effects (CPE).
Table 2: Hypothetical Kinase Selectivity Profile for an Investigational Compound
This table is for illustrative purposes only to demonstrate how off-target kinase data might be presented. No public data of this nature currently exists for this compound.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Assay Type |
| On-Target (Virus) | (N/A) | EC50: 0.5 | Pseudotype Infectivity |
| Off-Target: SRC | 85% | 150 | Radiometric |
| Off-Target: ABL1 | 62% | 800 | TR-FRET |
| Off-Target: LCK | 15% | >10,000 | Radiometric |
| Off-Target: EGFR | 5% | >10,000 | Binding Assay |
Q5: I am observing changes in a cellular signaling pathway that I don't believe is related to viral entry (e.g., changes in phosphorylation of a kinase). How can I investigate this?
Unexpected changes in host cell signaling could indicate an off-target interaction.
Troubleshooting Steps:
-
Confirm with Controls: Ensure the effect is not seen with the vehicle control (e.g., DMSO).
-
Dose-Response Analysis: Determine if the signaling effect is dose-dependent and how the dose-response curve compares to that of the antiviral effect.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. If the signaling effect is absent with the inactive analog, it suggests a specific off-target interaction.
-
Broad-Spectrum Kinase Profiling: To systematically identify potential off-target kinases, consider submitting the compound for screening against a panel of recombinant kinases.[10][11][12] This is a common practice in drug development to assess selectivity.[12]
Experimental Protocols & Workflows
Protocol 1: Lentiviral Pseudotype Infectivity Assay
This assay measures the ability of this compound to block viral entry mediated by arenavirus glycoproteins.
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero, Huh-7.5) in 96-well plates to achieve 80-90% confluency on the day of infection.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Pre-incubation: Add the diluted compound to the cells and incubate for 1-2 hours at 37°C.
-
Infection: Add lentiviral particles pseudotyped with the arenavirus glycoprotein of interest (e.g., Lassa GP). These particles typically carry a reporter gene like luciferase or GFP.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout: Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the EC50 value by fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 2. d-nb.info [d-nb.info]
- 3. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 9. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Content Screening of a Kinase-Focused Library Reveals Compounds Broadly-Active against Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA-approved Abl/EGFR/PDGFR kinase inhibitors show potent efficacy against pandemic and seasonal influenza A virus infections of human lung explants - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in (E)-LHF-535 experimental results
Welcome to the technical support center for (E)-LHF-535. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability and troubleshooting experimental challenges with this compound, a potent viral entry inhibitor of arenaviruses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is the E-isomer of LHF-535, a small molecule antiviral agent that targets the envelope glycoprotein of arenaviruses, such as Lassa virus.[] It functions as a viral entry inhibitor. The proposed mechanism involves binding to and stabilizing the prefusion conformation of the viral glycoprotein complex (GP), which is composed of the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).[2] This stabilization prevents the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes, thereby inhibiting viral entry into the host cell.[2][3]
Q2: What is the solubility and recommended storage for this compound?
A: For in vitro studies, LHF-535 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[3][4] For long-term storage, it is recommended to store the compound as a solid powder in a dry, dark environment at -20°C for months to years. For short-term storage of solutions, 0-4°C for days to weeks or -20°C for longer periods is advised.[5] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q3: What are the reported EC50 values for LHF-535 against various arenaviruses?
A: LHF-535 has demonstrated potent antiviral activity against a range of arenaviruses. The EC50 values are typically less than 1 µM for Lassa, Machupo, and Junin viruses, and between 1-10 µM for VSVg virus.[]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antiviral activity in in vitro assays.
Possible Causes & Troubleshooting Steps:
-
Compound Integrity and Purity:
-
Verification: Confirm the identity and purity of your this compound stock using analytical methods such as mass spectrometry or HPLC.
-
Rationale: Degradation during storage or impurities can significantly impact the compound's efficacy.
-
-
Solubility Issues:
-
Observation: Visually inspect your stock solution and the final concentration in your cell culture medium for any signs of precipitation.
-
Action: If precipitation is observed, consider preparing a fresh stock solution or adjusting the final DMSO concentration in your assay (while ensuring it remains non-toxic to your cells). For in vivo studies, micronization of the compound has been used to improve its properties.[3][4]
-
-
Assay Conditions:
-
pH and Temperature: Ensure that the pH and temperature of your assay conditions are optimal for both the virus and the host cells, as these factors can influence viral entry and compound activity.[6]
-
Cell Health: Use healthy, actively dividing cells at an appropriate confluency, as cell state can affect viral infectivity and experimental outcomes.
-
-
Viral Strain Variability:
-
Consideration: Be aware that different viral strains or lineages may exhibit varying sensitivity to this compound. For instance, the LP strain of Lassa virus (lineage I) was found to be significantly less sensitive to LHF-535 due to a specific amino acid substitution in the GP2 subunit.[3][7]
-
Action: If possible, confirm the genotype of your viral strain and consult the literature for known resistance mutations.
-
Issue 2: High cytotoxicity observed in cell-based assays.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects:
-
Dose-Response: Perform a dose-response curve to determine the concentration range where antiviral activity is observed without significant cytotoxicity. Off-target effects are more likely at higher concentrations.[8]
-
Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50) and establish a therapeutic window.[9]
-
-
Vehicle (Solvent) Toxicity:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your compound dilutions to ensure that the observed cytotoxicity is not due to the solvent.[9]
-
-
Compound Instability:
-
Fresh Preparation: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment, as repeated freeze-thaw cycles or prolonged storage at 4°C can lead to degradation into potentially toxic byproducts.
-
Issue 3: Lack of reproducibility in experimental results.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Protocols:
-
Standardization: Strictly adhere to a standardized experimental protocol, including cell seeding density, virus multiplicity of infection (MOI), incubation times, and compound preparation methods.
-
Documentation: Maintain detailed records of all experimental parameters for each experiment to help identify potential sources of variability.[6]
-
-
Reagent Variability:
-
Lot-to-Lot Consistency: Be mindful of lot-to-lot variability in reagents such as serum, cell culture media, and the this compound compound itself. If possible, test new lots of critical reagents before use in large-scale experiments.
-
-
Human Error:
-
Careful Technique: Ensure accurate pipetting and dilution, as small errors can be magnified throughout the experiment.
-
Replication: Repeat experiments multiple times to ensure the observed results are consistent and reliable.[6]
-
Data Presentation
Table 1: Antiviral Activity of LHF-535 against Various Arenaviruses
| Virus | EC50 (µM) |
| Lassa virus | <1 |
| Machupo virus | <1 |
| Junin virus | <1 |
| VSVg virus | 1-10 |
Source: BOC Sciences[]
Table 2: Summary of Phase 1 Clinical Trial Data for LHF-535 in Healthy Volunteers
| Study Type | Dosing Regimen | Key Findings |
| Single Ascending Dose | Oral doses from 0.3 mg/kg to 40 mg/kg | LHF-535 was well tolerated. Treatment-emergent adverse events were more frequent in placebo recipients.[10][11][12][13] |
| Multiple Ascending Dose | 14-day oral dosing at 450, 900, or 1,125 mg/day | LHF-535 was well tolerated with no concerning adverse events. Pharmacokinetics were consistent with antiviral efficacy in preclinical models.[10][11][12][14] |
Experimental Protocols
1. In Vitro Antiviral Activity Assay (Lentiviral Pseudotype Infectivity Assay)
-
Objective: To determine the concentration of this compound that inhibits viral entry by 50% (EC50).
-
Methodology:
-
Cell Seeding: Seed Vero or 293T cells in 96-well plates and incubate overnight to allow for cell attachment.[3][4]
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then further dilute in cell culture medium to achieve the desired final concentrations.
-
Infection: Pre-incubate lentiviral particles pseudotyped with the arenavirus glycoprotein of interest with the diluted this compound for a specified period.
-
Treatment: Add the virus-compound mixture to the cells.
-
Incubation: Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Readout: Measure the reporter gene activity (e.g., luciferase, GFP) to quantify the level of infection.
-
Data Analysis: Normalize the results to a vehicle-only control and plot the percent inhibition against the log of the compound concentration to calculate the EC50 value.
-
2. In Vivo Efficacy Study (Lethal Guinea Pig Model of Lassa Fever)
-
Objective: To evaluate the protective efficacy of this compound against a lethal Lassa virus challenge.
-
Methodology:
-
Animal Model: Use a susceptible animal model, such as the strain 13 guinea pig.[2]
-
Infection: Inoculate the animals with a lethal dose of Lassa virus (e.g., Josiah strain) via subcutaneous injection.[2]
-
Treatment: Administer this compound orally once daily at a specified dose (e.g., 50 mg/kg/day), starting at a defined time point post-infection (e.g., 24 or 72 hours).[2][15] A control group should receive a vehicle-only formulation.
-
Monitoring: Monitor the animals daily for clinical signs of disease, body weight, and temperature.[2]
-
Viremia Measurement: Collect blood samples at various time points to measure viral load (viremia) using plaque assays or RT-qPCR.[2]
-
Endpoint: The primary endpoint is typically survival. Surviving animals may be monitored for the development of protective immunity.[2][15]
-
Visualizations
Caption: Mechanism of arenavirus entry and inhibition by this compound.
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Caption: Decision tree for troubleshooting inconsistent this compound experimental results.
References
- 2. d-nb.info [d-nb.info]
- 3. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 5. medkoo.com [medkoo.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (E)-LHF-535 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral agent (E)-LHF-535. The focus is on overcoming challenges related to its in vivo delivery to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antiviral agent that acts as a viral entry inhibitor. It specifically targets the envelope glycoprotein of arenaviruses, such as Lassa virus.[1][2][3][4] By binding to the glycoprotein complex, this compound is thought to stabilize a pre-fusion conformation, which prevents the necessary structural changes required for the virus to fuse with the host cell membrane and release its genetic material.[2][3][4][5] This action effectively blocks the virus from infecting host cells.
Q2: What are the known physicochemical properties of this compound relevant to its in vivo delivery?
A2: this compound is a benzimidazole derivative, a class of compounds often characterized by low aqueous solubility.[2][5] Specific quantitative data on its aqueous solubility and permeability are not widely published. However, it is known to be soluble in dimethyl sulfoxide (DMSO).[3][6][7] This information is critical when designing formulation strategies for in vivo studies.
Q3: What are some reported formulations for administering this compound in animal models?
A3: In published preclinical studies, this compound has been administered orally to mice. A common method involves first dissolving the compound in DMSO and then diluting this stock solution with corn oil to achieve the desired concentration for oral gavage.[6] Doses in animal studies have ranged from 10 mg/kg to 50 mg/kg, administered daily.[3][8][9][10][11] Intraperitoneal administration has also been used in guinea pig studies.[4]
Q4: What are the general challenges associated with the in vivo delivery of poorly soluble compounds like this compound?
A4: The primary challenges for poorly soluble compounds are low oral bioavailability and high pharmacokinetic variability.[2] Poor solubility in the gastrointestinal fluids leads to a slow dissolution rate, which is often the rate-limiting step for absorption. This can result in a significant portion of the administered dose being excreted without ever reaching systemic circulation, leading to suboptimal therapeutic exposure.
Troubleshooting Guide
Issue 1: Low or Variable Plasma Concentrations of this compound
Possible Cause: Poor dissolution and absorption from the gastrointestinal tract due to low aqueous solubility.
Solutions:
-
Optimize the Vehicle:
-
Co-solvents: For a simple suspension, ensure the use of a suitable co-solvent system. While a DMSO/corn oil mixture has been reported, further optimization of the ratio may be necessary.[6]
-
Lipid-Based Formulations: Consider formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). These formulations can improve solubility and enhance absorption by presenting the drug in a solubilized state.
-
-
Particle Size Reduction:
-
Micronization/Nanonization: Reducing the particle size of the this compound powder increases the surface area available for dissolution. This can be achieved through techniques like micro-milling or high-pressure homogenization.
-
-
Amorphous Solid Dispersions:
-
Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate. This can be achieved through methods like spray drying or hot-melt extrusion.
-
Issue 2: Precipitation of this compound in Aqueous Solutions for Dosing
Possible Cause: The compound is precipitating out of the dosing vehicle upon the addition of an aqueous component or upon administration into the aqueous environment of the GI tract.
Solutions:
-
Use of Surfactants and Stabilizers: Incorporate pharmaceutically acceptable surfactants (e.g., Tween® 80, Cremophor® EL) or polymers (e.g., PVP, HPMC) into the formulation. These agents can help to maintain the drug in a solubilized or suspended state.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility. The potential for pH-dependent solubility of this compound should be investigated.
-
Complexation: The use of cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility in aqueous media.[5]
Data Summary
Table 1: Reported In Vivo Dosing of this compound in Animal Models
| Animal Model | Route of Administration | Dose Range | Vehicle/Formulation | Reference |
| Mouse | Oral | 10 - 30 mg/kg/day | DMSO/Corn oil | [3][8] |
| Guinea Pig | Oral | 50 mg/kg/day | Not specified | [9][11] |
| Guinea Pig | Intraperitoneal | 50 mg/kg/day | Not specified | [4] |
Experimental Protocols
Protocol 1: Preparation of a Simple Oral Suspension of this compound
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Corn oil, sterile
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution. For example, a 25 mg/mL stock solution has been reported.[6]
-
Gently warm the stock solution if necessary to ensure complete dissolution.
-
In a separate sterile tube, measure the required volume of corn oil.
-
Slowly add the this compound/DMSO stock solution to the corn oil while vortexing to ensure a uniform suspension. The final concentration of DMSO in the vehicle should be kept low (e.g., ≤10%) to minimize potential toxicity.
-
Visually inspect the final formulation for homogeneity before administration.
-
Visualizations
Caption: Mechanism of action of this compound as a viral entry inhibitor.
Caption: Workflow for preparing an oral suspension of this compound.
Caption: Troubleshooting decision tree for improving this compound delivery.
References
- 1. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 9. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
(E)-LHF-535 experimental controls and standards
Welcome to the technical support center for the experimental antiviral agent (E)-LHF-535. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule antiviral agent that functions as a viral entry inhibitor.[1][2] It specifically targets the arenavirus envelope glycoprotein (GP) complex.[1][2] The compound is thought to bind to the GP2 transmembrane fusion subunit, stabilizing its pre-fusion conformation.[1][2] This action prevents the pH-dependent conformational changes required for the fusion of the viral and endosomal membranes, thereby inhibiting the entry of the virus into the host cell cytoplasm.[1][3]
Q2: Which viruses has this compound shown activity against?
A2: this compound has demonstrated potent antiviral activity against a range of arenaviruses. This includes Lassa virus (all lineages), as well as New World arenaviruses associated with hemorrhagic fevers like Junín virus and Machupo virus.[1][] It has also been evaluated in a lethal Tacaribe virus model in mice.[2]
Q3: What are the recommended in vitro experimental controls when testing this compound?
A3: For in vitro experiments, such as pseudotype virus infectivity assays or virus-yield reduction assays, the following controls are recommended:
-
Vehicle Control: A control group treated with the same vehicle used to dissolve LHF-535 (e.g., DMSO) at the final concentration used in the experiment is critical to account for any effects of the solvent on viral infectivity or cell health.[2]
-
Negative Control: Uninfected cells should be included to establish baseline readouts for cell viability and any background signal in the assay.
-
Positive Control (Virus Only): Cells infected with the virus without any compound treatment are necessary to establish the maximum level of infection and to calculate the effective concentration (e.g., EC50) of LHF-535.
-
Known Inhibitor (Optional): If available, a well-characterized inhibitor of the same virus (e.g., ribavirin or favipiravir) can be used as a positive control for antiviral activity.[3][5]
Q4: What are the appropriate in vivo experimental controls for this compound studies?
A4: In animal models (e.g., mice or guinea pigs), the following controls are essential:
-
Vehicle Control Group: A group of animals infected with the virus and treated with the vehicle solution alone, following the same dosing regimen as the LHF-535-treated groups.[2][5] This is the primary control for assessing the efficacy of the drug.
-
Uninfected (Sham) Control Group: A group of animals that are not infected but may receive the vehicle or no treatment. This group provides baseline data for clinical signs, weight change, and temperature.[5]
-
Positive Control Drug (Optional): A group treated with an antiviral known to have some efficacy in the model, such as favipiravir, can be included for comparison.[5]
Troubleshooting Guide
Problem 1: High variability in antiviral activity observed in vitro.
-
Possible Cause: Inconsistent compound concentration.
-
Solution: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media.[2] Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Cell health and density.
-
Solution: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells, as this can affect viral infection rates.[2]
-
-
Possible Cause: Viral titer variability.
-
Solution: Use a consistent multiplicity of infection (MOI) for all experiments. Titer the viral stock regularly to ensure accurate dosing.
-
Problem 2: this compound shows lower than expected efficacy in an in vivo model.
-
Possible Cause: Inadequate dosing or bioavailability.
-
Solution: this compound has been administered orally (p.o.) and via intraperitoneal (i.p.) injection in animal studies.[2][3][5] Ensure the formulation is appropriate for the chosen route. For oral dosing, the compound has been suspended in 0.5% Methocel E15 and 1% Tween 80.[2] Verify the dosing based on effective concentrations reported in similar models (see tables below).
-
-
Possible Cause: Timing of treatment initiation.
-
Solution: The therapeutic window is a critical factor. While LHF-535 has shown efficacy as a post-exposure therapeutic, its effectiveness may decrease as the time from infection to treatment initiation increases.[2][3] Consider initiating treatment at different time points post-infection to determine the effective window in your model.
-
-
Possible Cause: Development of viral resistance.
-
Solution: While the majority of emerging drug-resistant viruses have shown attenuation, resistance can be mediated by specific amino acid changes in the viral envelope glycoprotein.[1] If resistance is suspected, sequence the viral genome from treated animals to identify potential mutations.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Virus | LHF-535 Dose | Administration Route | Key Outcome | Citation |
| AG129 Mice | Tacaribe virus | 10 or 30 mg/kg/day | Oral (p.o.) | Protected mice from lethal challenge and reduced viral titers. | [2] |
| Strain 13 Guinea Pigs | Lassa virus | 50 mg/kg/day | Intraperitoneal (i.p.) | 100% protection from lethality, even when treatment started 3 days post-infection. | [3] |
| Hartley Guinea Pigs | Junín virus | 50 mg/kg/day | Intraperitoneal (i.p.) | Delayed onset of severe disease when used as monotherapy. | [5] |
Table 2: Combination Therapy Studies with this compound
| Animal Model | Virus | Combination Treatment | Key Outcome | Citation |
| Hartley Guinea Pigs | Junín virus | LHF-535 (50 mg/kg) + Favipiravir (250 mg/kg/day) | Synergistic effect affording complete protection against lethal infection. | [5] |
Experimental Protocols & Visualizations
This compound Mechanism of Action: Arenavirus Entry Inhibition
The diagram below illustrates the proposed mechanism of action for this compound. The drug targets the viral glycoprotein complex (GPC) after endocytosis, preventing the fusion of the viral and endosomal membranes.
Caption: Mechanism of this compound as an arenavirus entry inhibitor.
General In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a lethal animal challenge model.
Caption: Standard workflow for an in vivo efficacy study of this compound.
References
- 1. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 3. d-nb.info [d-nb.info]
- 5. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues with (E)-LHF-535
Welcome to the technical support center for researchers using (E)-LHF-535. This guide provides troubleshooting protocols and answers to frequently asked questions to help you distinguish between genuine cell culture contamination and compound-specific effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the E-isomer of LHF-535, a potent antiviral agent primarily investigated for its activity against arenaviruses, such as the Lassa virus, which causes Lassa fever.[][2][3] It functions as a viral entry inhibitor by targeting the virus's envelope glycoprotein complex (GP).[2][4][5] This action prevents the conformational changes necessary for the fusion of the viral and host cell membranes, effectively blocking the virus from entering and infecting the cell.[2] Due to its specific mechanism, it is not expected to directly cause microbial contamination.
It is important to distinguish LHF-535 from compounds that may have similar names but target different pathways. For instance, GPR84 is an immune-metabolic receptor involved in inflammation, and while various synthetic ligands target it, LHF-535's primary documented role is as an arenavirus entry inhibitor.[6][7][8]
Q2: My cell culture medium became cloudy shortly after adding this compound. Is this contamination?
Cloudiness (turbidity) appearing rapidly after introducing a new reagent is a classic sign of bacterial contamination.[9][10][11] Bacteria can multiply quickly in nutrient-rich culture media.[12] Other signs include a sudden drop in pH, causing the medium (if it contains phenol red) to turn yellow.[9][12]
While it is unlikely the compound itself is contaminated if sourced from a reputable supplier, the solvent used for reconstitution or improper handling during its preparation could introduce contaminants. Follow the troubleshooting workflow below to diagnose the issue.
Q3: My cells are showing signs of stress or death after treatment with this compound. How can I differentiate between contamination and compound-induced cytotoxicity?
This is a critical question. Both microbial contamination and high concentrations of a chemical compound can lead to cell death.
-
Signs of Contamination: Look for the classic signs mentioned in Q2. Under a microscope, you might see small, motile bacteria or budding yeast cells between your cultured cells.[10][13]
-
Signs of Cytotoxicity: If the culture medium is clear and the pH is stable, but your cells are detaching, rounding up, or showing signs of apoptosis (like membrane blebbing), you may be observing compound-induced cytotoxicity. This occurs when the concentration of this compound is too high for your specific cell line.
Refer to the "Decision Tree: Contamination vs. Compound-Induced Cytotoxicity" diagram and the effective concentration data in the tables below to assess if your working concentration is appropriate.
Q4: How can I ensure my stock solution of this compound is not a source of contamination?
Maintaining the sterility of your stock solution is crucial.[14] this compound is typically dissolved in a solvent like DMSO.[5]
-
Use Sterile Reagents: Always use sterile, high-quality DMSO or your chosen solvent.
-
Aseptic Technique: Prepare the stock solution in a certified biological safety cabinet using sterile techniques.[9][15]
-
Filter Sterilization: After dissolving the compound, it is best practice to sterilize the solution by passing it through a 0.2 µm syringe filter. This will remove most common bacterial and fungal contaminants.
-
Aliquot and Store Properly: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles and minimize the risk of contaminating the entire stock.[16][17]
Q5: My results are inconsistent, but I don't see any obvious contamination. What could be the cause?
Inconsistent or unreliable results can be a symptom of contamination by microorganisms that are difficult to detect visually, most notably Mycoplasma.[12] Mycoplasma are very small bacteria that lack a cell wall and are not visible under a standard light microscope.[12] They can significantly alter cell metabolism, growth, and gene expression, compromising experimental data.[12] If you suspect underlying issues, routine testing for Mycoplasma is highly recommended.[9]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues.
Guide 1: Identifying and Managing Visual Contamination
-
Q: What are the primary signs of bacterial, yeast, or mold contamination?
-
A: Refer to the table below for a summary of common indicators.
Contaminant Type Visual Cue in Medium Microscopic Appearance pH Change (with Phenol Red) Bacteria Becomes uniformly cloudy/turbid.[9][11] Tiny, rod-shaped or spherical particles, often motile, between cells.[13] Rapid shift to yellow (acidic).[10][12] Yeast Medium may become slightly turbid.[12] Individual, spherical or oval particles, may be seen budding.[13] Gradual shift to yellow (acidic). Mold (Fungus) Visible clumps or fuzzy, filamentous growths, often on the surface.[13] Thin, multicellular filaments (hyphae).[13] Can shift to yellow or pink/purple (alkaline).[10] -
-
Q: I've confirmed a visual contaminant. What should I do?
-
A: The safest and most recommended action is to discard the contaminated culture immediately to prevent it from spreading.[13] Discard any media or reagents that may have come into contact with the contaminated culture. Thoroughly decontaminate the biological safety cabinet, incubator, and any affected equipment with 70% ethanol followed by a stronger disinfectant.[13] While decontamination protocols using antibiotics exist, they are often not fully effective and can mask underlying issues.[18]
-
Guide 2: Differentiating Contamination from Compound Effects
-
Q: What are the known effective concentrations for LHF-535?
-
A: The effective concentration (EC50) of LHF-535 is highly potent and typically in the nanomolar to low micromolar range for inhibiting arenaviruses. Using concentrations significantly above this range may lead to off-target effects or cytotoxicity.
Virus Target Reported EC50 / IC50 Cell System Lassa Virus <1 µM[3][17] Varies Lassa GP-pseudotyped lentivirus 0.1-0.3 nM[17] Varies Junin Virus <1 µM[3][17] Varies Machupo Virus <1 µM[3][17] Varies -
-
Q: How can I test if the concentration of this compound I'm using is toxic to my cells?
-
A: Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) in your specific cell line. An MTT, MTS, or other viability assay can be used. This involves seeding cells at a consistent density and treating them with a serial dilution of this compound for a set period (e.g., 24, 48, or 72 hours). Plotting cell viability against the compound concentration will reveal the toxic threshold.
-
Experimental Protocols
Protocol 1: Preparation and Sterility Testing of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, conical tubes
-
Sterile 0.2 µm syringe filter
-
Sterile syringe
-
Sterile, DNase/RNase-free microcentrifuge tubes for aliquots
-
Tryptic Soy Broth (TSB) or other sterile liquid microbial growth medium
Procedure:
-
Reconstitution (in a biological safety cabinet):
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully add the sterile DMSO to the vial containing the this compound powder.
-
Mix thoroughly by vortexing or gentle pipetting until the powder is completely dissolved.
-
-
Filter Sterilization:
-
Draw the entire solution into a sterile syringe.
-
Attach the sterile 0.2 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile conical tube. This step removes potential bacterial or fungal contaminants.
-
-
Aliquoting:
-
Dispense the filtered stock solution into single-use, sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date.
-
-
Storage:
-
Sterility Test:
-
To validate that your stock is clean, add a small volume (e.g., 5-10 µL) of your final filtered stock solution to a tube containing 5 mL of sterile TSB.
-
Incubate the TSB tube at 37°C for 48-72 hours.
-
If the broth remains clear, your stock solution is sterile. If it becomes cloudy, your stock is contaminated and should be discarded.
-
Protocol 2: Routine Mycoplasma Detection by PCR
This protocol provides a general outline for PCR-based mycoplasma detection, a common and sensitive method. It is recommended to use a commercial PCR mycoplasma detection kit and follow the manufacturer's instructions.
Materials:
-
Commercial Mycoplasma PCR Detection Kit (contains primers, Taq polymerase, dNTPs, and positive/internal controls)
-
Cell culture supernatant or cell lysate
-
Nuclease-free water
-
Thermocycler
-
Gel electrophoresis equipment
Procedure:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 passages.
-
Centrifuge the supernatant to pellet any cells and potential mycoplasma.
-
Alternatively, prepare a cell lysate according to the kit's instructions.
-
-
PCR Amplification:
-
In a sterile PCR tube, combine the PCR master mix, primers, your sample supernatant/lysate, and controls as specified by the kit protocol. Include a negative control (nuclease-free water) and a positive control.
-
Run the PCR program on a thermocycler using the cycling conditions recommended by the manufacturer. These typically target the highly conserved 16S rRNA gene of the Mycoplasma genus.
-
-
Analysis:
-
Analyze the PCR products via agarose gel electrophoresis.
-
A band of the expected size in your sample lane (matching the positive control) indicates Mycoplasma contamination. The internal control should produce a band in all lanes except the positive control, confirming the PCR reaction was not inhibited.
-
-
Action:
-
If a positive result is confirmed, discard the contaminated cell line and all related reagents. Decontaminate all work areas thoroughly.
-
Visualizations
References
- 2. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. medkoo.com [medkoo.com]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 10. goldbio.com [goldbio.com]
- 11. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
- 12. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. gmpplastic.com [gmpplastic.com]
- 16. Cultivating Consistency: Tips and Tricks for Successful Cell Cultures [sigmaaldrich.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. adl.usm.my [adl.usm.my]
Technical Support Center: (E)-LHF-535 Plaque Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in plaque assays involving the antiviral agent (E)-LHF-535.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during plaque reduction neutralization tests (PRNT) with this compound.
Q1: Why am I seeing no plaques or a significant, uniform reduction in plaques across all wells, including my virus-only control?
A1: This issue typically points to problems with the virus stock or the host cells, rather than the compound being tested.
-
Virus Viability: The virus stock may have lost its infectivity. Repeated freeze-thaw cycles or improper storage can significantly reduce the viral titer.[1]
-
Solution: Use a fresh aliquot of a low-passage virus stock with a known titer. If unsure, re-titer the virus stock using a standard plaque assay before performing the neutralization assay.
-
-
Host Cell Susceptibility: The cell line used may not be susceptible to the virus strain.[1]
-
Solution: Confirm that the host cell line (e.g., Vero, Vero E6) is appropriate for the arenavirus being tested (e.g., Lassa, Junin, Machupo).[][3] Ensure cells are healthy and within an optimal passage number range.
-
-
Incorrect Virus Dilution: The virus concentration might be too low, resulting in too few plaques to count accurately.[1][4]
Q2: My plaque sizes are inconsistent or fuzzy within the same well or across replicate wells. What could be the cause?
A2: Inconsistent plaque morphology can obscure results and make counting difficult. The cause is often technical or related to the overlay medium.
-
Overlay Issues:
-
Temperature: If using an agarose overlay, it may have been too hot, causing damage to the cell monolayer, or too cool, causing it to solidify prematurely.[7][8]
-
Concentration: An overlay that is too concentrated can inhibit virus diffusion, leading to smaller plaques.[1] Conversely, a concentration that is too low may allow the virus to spread beyond neighboring cells, resulting in diffuse, indistinct plaques.[8]
-
Uneven Solidification: Disturbing the plates before the overlay has completely solidified can cause smearing and fuzzy plaques.[1]
-
-
Technical Variability:
-
Inoculum Distribution: Failure to gently rock the plates during the virus adsorption period can lead to uneven distribution of the virus and, consequently, variable plaque formation.[9]
-
Pipetting Errors: Inaccuracies in pipetting during the serial dilution of this compound or the virus can lead to inconsistent results between wells.[4]
-
Q3: The cell monolayer is detaching from the plate, especially in the control wells. Why is this happening?
A3: Monolayer integrity is critical for a successful plaque assay.[4] Detachment can be caused by several factors.
-
Cell Health and Confluency: The cells should be healthy and form a confluent monolayer (90-100%) at the time of infection.[3][4] Over-confluent or unhealthy cells can detach easily.[4] Seeding cells too sparsely can also result in a weak monolayer that is prone to peeling.[3]
-
Reagent Toxicity:
-
Overlay Medium: Some overlay components, or the overlay itself if left on for too long, can be toxic to cells. The temperature of a hot agarose overlay can also cause immediate cell death and detachment.[7][8]
-
Staining Dye: Certain vital dyes, like Neutral Red, can be toxic if the concentration is too high or the incubation period is too long, obscuring the plaques.[10]
-
-
Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the media is non-toxic to the cells. Run a "vehicle control" (cells + solvent, no compound) to confirm the solvent is not causing cytotoxicity.
Q4: I am observing high variability in the percent plaque reduction between my technical replicates for the same concentration of this compound. How can I improve my precision?
A4: High variability reduces the reliability of the calculated EC50 value. Improving technical consistency is key.
-
Standardize Technique: Ensure all technical aspects of the assay are performed consistently across all plates. This includes pipetting, mixing, incubation times, and inoculum volumes.[4]
-
Inoculum Volume: The volume of the virus inoculum should be sufficient to cover the cell monolayer without it drying out, but low enough to maximize viral contact with the cells.[10][11] An optimal volume is critical for consistent results.[10]
-
Pre-mixing Compound and Virus: For a PRNT, it is common to pre-incubate the serially diluted this compound with the virus before adding the mixture to the cells. Ensure thorough mixing and a consistent pre-incubation time for all samples.
-
Plate Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or ensure proper humidification in the incubator.
This compound Mechanism of Action
This compound is a small-molecule antiviral that functions as a viral entry inhibitor.[12][13] It targets the arenavirus envelope glycoprotein (GP) complex, which is composed of three subunits: the receptor-binding subunit (GP1), the transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[12][13] LHF-535 is thought to bind to and stabilize the pre-fusion structure of the SSP-GP2 complex.[12] This action prevents the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes, thereby blocking the virus from entering the host cell cytoplasm.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 3. Standardization of the Filovirus Plaque Assay for Use in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Detecting viruses: the plaque assay | Virology Blog [virology.ws]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. protocols.io [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
Technical Support Center: (E)-LHF-535 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (E)-LHF-535 in antiviral experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the E-isomer of LHF-535, a potent antiviral agent primarily targeting arenaviruses such as Lassa, Machupo, and Junin viruses.[] It functions as a viral entry inhibitor by targeting the virus's envelope glycoprotein complex.[][2][3] Specifically, it is thought to bind to and stabilize the prefusion structure of the stable signal peptide (SSP) and the GP2 subunit, which prevents the conformational changes necessary for the fusion of the viral and endosomal membranes, thus inhibiting viral entry into the host cell.[2][3][4]
Q2: What is the difference between LHF-535 and ST-193?
A2: LHF-535 is an optimized analog of ST-193, another benzimidazole derivative that also inhibits arenavirus entry.[2][3] LHF-535 has been developed to have improved pharmacokinetic properties and antiviral potency.[2]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For long-term storage, it is recommended to store the compound at -20°C. For short-term storage (days to weeks), 0-4°C is suitable.[5]
Q4: Can this compound be used in combination with other antiviral agents?
A4: Yes, studies have shown that LHF-535 can act synergistically with other antiviral drugs. For instance, co-administration of LHF-535 with favipiravir has demonstrated complete protection against lethal Junín virus infection in guinea pigs, where either drug alone only delayed the onset of severe disease.[6][7] Similarly, a combination of LHF-535 and ribavirin has shown synergistic effects in inhibiting Lassa virus in vitro.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent EC50 values in cell-based assays | 1. Compound Solubility: this compound may precipitate in aqueous media at higher concentrations. 2. Cell Health: Suboptimal cell health can affect viral infectivity and compound efficacy. 3. Virus Titer: Variability in the viral inoculum can lead to inconsistent results. | 1. Ensure the final DMSO concentration is low and consistent across all wells. Pre-warm media before adding the compound. Visually inspect for precipitation. 2. Regularly check cell viability and passage number. Ensure cells are in the exponential growth phase during the assay. 3. Accurately titrate the virus stock before each experiment and use a consistent multiplicity of infection (MOI). |
| Low in vivo efficacy despite proven in vitro potency | 1. Poor Bioavailability: The formulation and route of administration may not be optimal. 2. Compound Metabolism: The compound may be rapidly metabolized in the animal model. 3. Timing of Administration: The therapeutic window for viral entry inhibitors can be narrow. | 1. For oral administration in mice, consider formulating micronized LHF-535 in a suspension of 0.5% Methocel E15 and 1% Tween 80.[3] For guinea pigs, intraperitoneal injection has been shown to be effective.[2] 2. Conduct pharmacokinetic studies to determine the half-life and exposure of the compound in the chosen animal model.[2][10] 3. Initiate treatment as early as possible after infection. Studies have shown efficacy when treatment is started 1 to 3 days post-infection.[2][10][11] |
| Development of Drug Resistance | Viral Mutation: Arenaviruses can develop resistance through mutations in the envelope glycoprotein. | 1. Sequence the viral genome from breakthrough infections to identify potential resistance mutations. A V434I substitution in the GP2 subunit has been linked to reduced sensitivity to LHF-535.[3][12] 2. Consider combination therapy with an antiviral that has a different mechanism of action to reduce the likelihood of resistance.[6][8] |
Quantitative Data Summary
In Vitro Efficacy of LHF-535
| Virus | EC50 | Assay Type | Reference |
| Lassa Virus | <1 µM | Not Specified | [] |
| Machupo Virus | <1 µM | Not Specified | [] |
| Junin Virus | <1 µM | Not Specified | [] |
| VSVg Virus | 1-10 µM | Not Specified | [] |
| Lassa Virus (various lineages) | Sub-nanomolar | Lentiviral Pseudotype Infectivity Assay | [3][12] |
| Junin Virus | Potent Inhibition | Virus-Yield Reduction Assay | [12] |
In Vivo Efficacy of LHF-535 in Guinea Pig Model of Lassa Fever
| Treatment Group | Dose | Administration | Viremia at Day 7 (pfu/ml) | Viremia at Day 12 (pfu/ml) | Survival Rate | Reference |
| Control (Vehicle) | N/A | Daily | 2.8 x 10³ | 4.8 x 10⁴ | 0% | [2] |
| LHF-535 (started Day 1) | 50 mg/kg/day | Daily | No virus detected | Virus in 5 of 8 animals | 100% | [2] |
| LHF-535 (started Day 3) | 50 mg/kg/day | Daily | 4.1 x 10² | Virus in 3 of 8 animals | 100% | [2] |
In Vivo Efficacy of LHF-535 in AG129 Mouse Model of Tacaribe Virus
| Treatment Group | Dose | Administration | Survival Rate | Reference |
| Control (Vehicle) | N/A | Daily Oral | 0% | [3] |
| LHF-535 | 3 mg/kg/day | Daily Oral | 0% | [3] |
| LHF-535 | 10 mg/kg/day | Daily Oral | 100% | [3] |
| LHF-535 | 30 mg/kg/day | Daily Oral | 100% | [3] |
Experimental Protocols
Lentiviral Pseudotype Infectivity Assay
This assay is used to determine the potency of this compound against the envelope glycoproteins of various arenaviruses in a BSL-2 setting.
-
Cell Seeding: Seed 293T cells in a suitable plate format and allow them to adhere overnight.
-
Transfection: Co-transfect the 293T cells with a plasmid encoding the arenavirus glycoprotein of interest, a lentiviral backbone plasmid (e.g., expressing luciferase or another reporter gene), and a plasmid encoding the necessary viral packaging components.
-
Pseudovirus Production: After 48-72 hours, harvest the supernatant containing the pseudotyped lentiviral particles.
-
Infection: Seed target cells (e.g., Vero) in a 96-well plate. The following day, pre-incubate the cells with serial dilutions of this compound for a short period. Then, add the pseudovirus-containing supernatant.
-
Readout: After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity).
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Plaque Reduction Neutralization Assay
This assay is used to quantify the titer of infectious virus and can be adapted to determine the efficacy of antiviral compounds.
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero) in 6-well plates.
-
Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. For antiviral testing, pre-incubate the virus with different concentrations of this compound before adding to the cells.
-
Infection: Remove the culture medium from the cells and infect with the virus (or virus-compound mixture). Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, thus forming plaques. The overlay should also contain the corresponding concentration of this compound.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the viral titer (in plaque-forming units per ml, PFU/ml). For antiviral efficacy, determine the concentration of this compound that reduces the plaque number by a certain percentage (e.g., 50% or 90%).
Visualizations
Caption: Arenavirus entry pathway and the inhibitory mechanism of this compound.
Caption: General experimental workflow for determining the EC50 of this compound.
Caption: A logical diagram for troubleshooting inconsistent in vitro results.
References
- 2. d-nb.info [d-nb.info]
- 3. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of (E)-LHF-535
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of organic synthesis and common challenges encountered during the scale-up of structurally similar benzimidazole derivatives. As the specific, detailed large-scale synthesis protocol for (E)-LHF-535 is not publicly available, this guide is intended to provide general assistance to researchers and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Benzimidazole Ring Formation
Question: We are experiencing low yields during the condensation reaction to form the core benzimidazole ring from the diamine and aldehyde precursors. What are the potential causes and solutions?
Answer:
Low yields in the Phillips-Ladenburg benzimidazole synthesis can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction: The condensation may not be reaching completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Side Reactions: The aldehyde starting material may be susceptible to oxidation or other side reactions.
-
Solution: Ensure all reagents and solvents are of high purity and are deoxygenated. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.
-
-
Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield.
-
Solution: Experiment with different acid catalysts such as acetic acid, p-toluenesulfonic acid, or a Lewis acid. A catalyst screen may be necessary to identify the optimal conditions.
-
-
Poor Solubility: The starting materials may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature. Consider using a higher boiling point solvent to increase solubility and reaction temperature.
-
| Parameter | Recommended Starting Condition | Troubleshooting Action |
| Reaction Temperature | 80-100 °C | Increase in 10 °C increments |
| Reaction Time | 12-24 hours | Monitor by TLC/HPLC until starting material is consumed |
| Atmosphere | Inert (N₂ or Ar) | Ensure proper deoxygenation of solvents |
| Catalyst | Acetic Acid (catalytic amount) | Screen other Brønsted or Lewis acids |
| Solvent | Ethanol, Toluene | Test higher boiling point solvents like xylene or DMF |
Issue 2: Poor (E/Z) Selectivity in Vinyl Group Formation
Question: The formation of the vinyl linkage is resulting in a mixture of (E) and (Z) isomers, with the desired (E)-isomer being the minor product. How can we improve the stereoselectivity?
Answer:
Achieving high (E)-selectivity in alkene synthesis, often via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, is a common challenge.
-
Wittig Reaction: Standard Wittig reactions with non-stabilized ylides typically favor the (Z)-isomer.
-
Solution (Schlosser Modification): For non-stabilized ylides, the Schlosser modification can be employed to favor the (E)-isomer. This involves deprotonation of the betaine intermediate with a strong base (e.g., phenyllithium) at low temperature, followed by protonation to form the more stable threo-betaine, which then eliminates to the (E)-alkene.
-
Solution (Stabilized Ylides): If the synthetic route allows, using a stabilized ylide (containing an electron-withdrawing group) will strongly favor the formation of the (E)-alkene.
-
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is generally preferred for the synthesis of (E)-alkenes.
-
Solution: Employing an HWE reagent (a phosphonate ester) instead of a phosphonium ylide will provide much higher (E)-selectivity. The reaction conditions can also be tuned (e.g., choice of base and solvent) to further enhance the selectivity.
-
| Reaction | Reagent Type | Expected Major Isomer | How to Favor (E)-Isomer |
| Wittig | Non-stabilized Ylide | (Z) | Schlosser Modification |
| Wittig | Stabilized Ylide | (E) | Inherently favored |
| HWE | Phosphonate Ester | (E) | Generally high (E)-selectivity |
Issue 3: Difficulty in Removing Triphenylphosphine Oxide
Question: We are struggling with the removal of the triphenylphosphine oxide byproduct after the Wittig reaction. What are the best practices for its removal on a large scale?
Answer:
Triphenylphosphine oxide ((Ph)₃P=O) is a notoriously difficult byproduct to remove due to its polarity and crystallinity.
-
Crystallization: If the desired product is a solid, careful selection of a crystallization solvent can leave the (Ph)₃P=O in the mother liquor.
-
Procedure: A solvent system where the product has lower solubility than (Ph)₃P=O at room temperature or below is ideal. A multi-solvent system (e.g., Dichloromethane/Hexane) can be effective.
-
-
Chromatography: While challenging on a large scale, flash column chromatography is a reliable method.
-
Optimization: Use a wider diameter column with a shorter bed length to increase throughput. Automated flash chromatography systems can also be employed.
-
-
Precipitation of Byproduct: In some cases, (Ph)₃P=O can be precipitated from a non-polar solvent.
-
Procedure: After the reaction, concentrate the mixture and dissolve the residue in a minimal amount of a polar solvent like dichloromethane. Then, add a large excess of a non-polar solvent like diethyl ether or hexane to precipitate the (Ph)₃P=O.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the large-scale synthesis of this compound?
A1: As with any multi-step organic synthesis, a thorough safety review is critical. Key considerations include:
-
Reagent Handling: Some reagents, such as strong bases (e.g., n-BuLi, NaH) and phosphines, are pyrophoric or highly reactive and must be handled under an inert atmosphere.
-
Solvent Safety: Large volumes of flammable organic solvents will be used. Ensure proper grounding of equipment to prevent static discharge and use of explosion-proof equipment.
-
Reaction Exotherms: Scale-up of reactions can lead to significant exotherms. A reaction calorimetry study is recommended to understand the thermal profile of each step and ensure adequate cooling capacity.
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
Q2: How can we monitor the progress of the key reaction steps effectively?
A2: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency.
-
TLC: A quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
HPLC: Provides quantitative data on the conversion of starting materials and the formation of impurities. This is the preferred method for monitoring reaction completion and purity.
-
LC-MS: Useful for identifying the mass of the product and any major impurities, which can help in troubleshooting side reactions.
Q3: What are the most likely sources of impurities in the final product?
A3: Impurities can arise from several sources:
-
Starting Materials: Impurities in the starting materials can be carried through the synthesis.
-
Side Reactions: Incomplete reactions or competing side reactions can generate structurally related impurities. For example, in the vinyl group formation, the opposite stereoisomer ((Z)-LHF-535) is a likely impurity.
-
Reagents: Excess reagents or byproducts from reagents (e.g., triphenylphosphine oxide) can contaminate the final product.
-
Degradation: The product may degrade under certain conditions (e.g., exposure to acid, base, or high temperatures).
Q4: What are the recommended purification methods for the final this compound product on a large scale?
A4: The final purification strategy will depend on the physical properties of this compound.
-
Crystallization: This is the most cost-effective and scalable method for purifying solid compounds. A thorough screen of crystallization solvents is essential to find conditions that provide high purity and yield.
-
Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary. However, this method is more expensive and less scalable than crystallization.
-
Slurry Washes: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be an effective purification step.
Experimental Protocols & Visualizations
General Workflow for this compound Synthesis
Caption: A high-level overview of the synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Signaling Pathway of LHF-535 (Antiviral Action)
While not directly related to synthesis, understanding the mechanism of action can be important for drug development professionals. LHF-535 is known to be a viral entry inhibitor.
Caption: Simplified diagram of LHF-535's viral entry inhibition.
Validation & Comparative
Comparative Antiviral Activity Analysis: LHF-535 and its (E)-Isomer
A comprehensive review of the current scientific literature reveals a significant focus on the antiviral agent LHF-535, with a notable absence of direct comparative studies on the antiviral activity of its (E)-isomer, (E)-LHF-535. While this compound is identified as the E-isomer of LHF-535, published research has predominantly centered on the efficacy and mechanism of action of LHF-535 as a potent inhibitor of arenaviruses.
This guide synthesizes the available experimental data for LHF-535, providing insights into its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. This information serves as a crucial reference for researchers and drug development professionals interested in arenavirus entry inhibitors.
Introduction to LHF-535
LHF-535 is a small-molecule viral entry inhibitor demonstrating potent and broad-spectrum activity against hemorrhagic fever arenaviruses, including Lassa, Junin, and Machupo viruses.[1][2] It is an optimized analog of the earlier benzimidazole derivative, ST-193.[1] The primary mechanism of LHF-535 involves targeting the viral envelope glycoprotein (GP) complex, which is essential for the virus's entry into host cells.[1] LHF-535 has undergone preclinical and Phase 1 clinical trials to evaluate its safety and pharmacokinetic profile.[3]
Stereochemistry: LHF-535 and this compound
LHF-535 possesses a carbon-carbon double bond, giving rise to geometric isomers, specifically the E (entgegen) and Z (zusammen) isomers. This compound represents the E-isomer of this compound. While the specific antiviral activity of the (E)-isomer has not been detailed in the reviewed literature, it is a common observation in medicinal chemistry that different stereoisomers of a compound can exhibit varying biological activities.
Mechanism of Action of LHF-535
LHF-535 acts by inhibiting the entry of arenaviruses into host cells. This process is mediated by the viral glycoprotein complex (GPC), which consists of three subunits: the receptor-binding subunit (GP1), the transmembrane fusion subunit (GP2), and a stable signal peptide (SSP). The proposed mechanism of action for LHF-535 involves the following steps:
-
Binding to the Glycoprotein Complex: LHF-535 is thought to bind to and stabilize the pre-fusion conformation of the GPC.
-
Inhibition of Conformational Changes: This stabilization prevents the pH-dependent conformational rearrangements of GP2 that are necessary for the fusion of the viral and endosomal membranes following receptor-mediated endocytosis.
-
Blocked Viral Entry: By inhibiting membrane fusion, LHF-535 effectively blocks the release of the viral ribonucleoprotein complex into the host cell cytoplasm, thus halting the viral replication cycle at an early stage.
References
A Comparative Analysis of the Antiviral Efficacy of (E)-LHF-535 and ST-193
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two small molecule antiviral candidates, (E)-LHF-535 and ST-193, both of which are inhibitors of arenavirus entry. The data presented is compiled from published preclinical and clinical studies to aid researchers in understanding the therapeutic potential of these compounds.
Mechanism of Action: Targeting Viral Entry
Both this compound and ST-193 are viral entry inhibitors that target the arenavirus envelope glycoprotein (GP) complex.[][2][3] This complex is crucial for the virus to enter host cells. The mechanism involves the binding of the drug to the GP2 subunit of the viral glycoprotein, which stabilizes its pre-fusion conformation.[2][3] This stabilization prevents the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes, thus halting the viral life cycle at the entry stage. This compound is an optimized analog of ST-193, suggesting it has been chemically modified for improved properties.[4]
In Vitro Efficacy
Both compounds have demonstrated potent in vitro activity against a range of arenaviruses. This compound exhibits sub-nanomolar potency against most Lassa virus strains.[3][5] ST-193 also shows potent inhibition of several arenaviruses with IC50 values in the nanomolar range.[6]
| Compound | Virus | IC50 (nM) |
| This compound | Lassa Virus (various strains) | <1 µM[] |
| Machupo Virus | <1 µM[] | |
| Junin Virus | <1 µM[] | |
| ST-193 | Guanarito Virus | 0.44[6] |
| Junin Virus | 0.62[6] | |
| Lassa Virus | 1.4[6] | |
| Machupo Virus | 3.1[6] | |
| Table 1: In Vitro Antiviral Activity of this compound and ST-193. |
In Vivo Efficacy
Preclinical studies in animal models have been crucial in evaluating the therapeutic potential of these compounds. The data consistently demonstrates the superior in vivo efficacy of this compound over ST-193.
Guinea Pig Model of Lassa Fever
The guinea pig model is a well-established system for studying Lassa virus pathogenesis. In this model, this compound provided complete protection against a lethal challenge of Lassa virus, even when treatment was delayed.
| Compound | Dose | Route of Administration | Treatment Start | Survival Rate | Reference |
| This compound | 50 mg/kg/day | Intraperitoneal | 1 or 3 days post-infection | 100% | [4][7][8] |
| ST-193 | 25 mg/kg/day | Intraperitoneal | 1 hour pre-infection | 62.5% | [4][9] |
| ST-193 | 80 mg/kg/day | Intraperitoneal | 1 hour pre-infection | 62.5% | [4][9] |
| Vehicle Control | N/A | Intraperitoneal | N/A | 0% | [9] |
| Ribavirin | 25 mg/kg/day | Intraperitoneal | 1 hour pre-infection | 0% | [9] |
| Table 2: Efficacy in the Guinea Pig Model of Lassa Fever. |
In addition to survival, this compound treatment also led to a significant reduction in viremia and other clinical signs of disease in the guinea pig model.[4]
Mouse Model of Tacaribe Virus Infection
This compound has also been evaluated in a mouse model using Tacaribe virus, a related arenavirus.
| Compound | Dose | Route of Administration | Outcome | Reference |
| This compound | 10 mg/kg/day | Oral | Protected mice from lethal challenge and reduced viral titers | [2][5][10] |
| Table 3: Efficacy of this compound in the Mouse Model of Tacaribe Virus Infection. |
Clinical Development
This compound has progressed to Phase I human clinical trials, where it was found to be safe and well-tolerated.[][11] The pharmacokinetic profile observed in these trials was consistent with the exposures that showed efficacy in preclinical animal models.[11][12]
Experimental Protocols
In Vitro Antiviral Assay (General Protocol)
A common method to determine the in vitro efficacy of antiviral compounds is the plaque reduction assay or a similar virus yield reduction assay.
Detailed Steps:
-
Cell Culture: Susceptible cell lines, such as Vero E6 cells, are cultured in appropriate media and seeded into multi-well plates.
-
Compound Preparation: The test compounds, this compound or ST-193, are serially diluted to a range of concentrations.
-
Infection: The cell monolayers are infected with a known amount of arenavirus in the presence of the various concentrations of the test compound.
-
Incubation: The infected plates are incubated for a period that allows for viral replication and plaque formation (typically several days).
-
Quantification: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques. Alternatively, viral yield can be quantified by measuring viral RNA levels (RT-qPCR) or viral protein expression (e.g., ELISA or immunofluorescence).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.
In Vivo Guinea Pig Efficacy Study (General Protocol)
Detailed Steps:
-
Animal Model: Strain 13 guinea pigs are typically used as they are highly susceptible to Lassa virus infection.
-
Viral Challenge: Animals are infected with a lethal dose of a specific Lassa virus strain, such as the Josiah strain.
-
Treatment Groups: The animals are divided into groups receiving this compound, ST-193, a positive control (if available), or a vehicle control.
-
Dosing: The compounds are administered at specified doses and routes (e.g., intraperitoneally or orally) for a defined duration.
-
Monitoring: The animals are monitored daily for clinical signs of illness, including weight loss, fever, and changes in behavior. Survival is recorded over the course of the study.
-
Viremia Measurement: Blood samples are collected at various time points to determine the level of virus in the blood, typically quantified using a plaque assay on a susceptible cell line.
-
Endpoint Analysis: The primary endpoint is survival. Secondary endpoints include changes in body weight, temperature, and viral load.
Conclusion
References
- 2. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 3. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. "A Potent Lassa Virus Antiviral Targets an Arenavirus Virulence Determi" by Ikenna G. Madu, Megan Files et al. [digitalcommons.usu.edu]
- 6. ST-193|CAS 489416-12-8|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 7. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. journals.asm.org [journals.asm.org]
A Comparative Guide: (E)-LHF-535 Versus Favipiravir for Arenavirus Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising antiviral candidates, this compound and favipiravir, for the treatment of infections caused by arenaviruses, a family of viruses that can cause severe hemorrhagic fevers.
This compound is a viral entry inhibitor that specifically targets the arenavirus envelope glycoprotein (GP) complex.[1][2] It is an optimized analog of the benzimidazole derivative ST-193.[1][2] The arenavirus GP is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2).[1] this compound is thought to bind to and stabilize the pre-fusion conformation of the SSP-GP2 complex.[1] This action prevents the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes, thereby inhibiting the entry of the virus into the host cell cytoplasm.[1]
Favipiravir (T-705) is a broad-spectrum antiviral agent that functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[3][4] It is a prodrug that, once inside the cell, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a purine analog and is recognized as a substrate by the viral RdRp.[5] Its incorporation into the nascent viral RNA chain leads to the inhibition of viral replication and transcription.[3][4] Studies have also suggested that favipiravir can induce lethal mutagenesis, further contributing to its antiviral effect.[5]
dot
References
- 1. d-nb.info [d-nb.info]
- 2. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential and action mechanism of favipiravir as an antiviral against Junin virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (E)-LHF-535 in Combination with Ribavirin for Lassa Fever Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral combination (E)-LHF-535 and ribavirin for the treatment of Lassa Fever (LF). It objectively evaluates its performance against other therapeutic alternatives, supported by available experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.
Introduction to this compound and Ribavirin Combination Therapy
Lassa fever, a viral hemorrhagic fever endemic to West Africa, poses a significant public health threat with limited therapeutic options.[1] The current standard of care often involves the off-label use of the broad-spectrum antiviral drug ribavirin, although its efficacy is debated and it is associated with significant side effects.[2][3] this compound is a novel, orally bioavailable small molecule that acts as a viral entry inhibitor, targeting the Lassa virus (LASV) envelope glycoprotein.[2][4] Preclinical studies have demonstrated a strong synergistic antiviral effect when this compound is combined with ribavirin, offering a promising new therapeutic strategy for Lassa fever.[2][5]
Mechanism of Action: A Dual-Pronged Attack
The synergistic efficacy of the this compound and ribavirin combination stems from their complementary mechanisms of action, targeting two distinct and critical stages of the Lassa virus life cycle.
This compound acts as a viral entry inhibitor . It specifically targets the LASV envelope glycoprotein (GP), preventing the virus from fusing with the host cell membrane and releasing its genetic material into the cell. This initial blockade is crucial in preventing the establishment of infection.[2][4]
Ribavirin , a guanosine analog, primarily functions as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp) . Once inside the cell, ribavirin is metabolized into its active triphosphate form, which interferes with the synthesis of viral RNA, thereby halting viral replication.[2] While this is its primary antiviral mechanism against LASV, other proposed mechanisms for ribavirin include induction of lethal mutagenesis and immunomodulatory effects.
The combination of these two agents creates a powerful antiviral strategy: this compound prevents the virus from entering host cells, while any virus that does manage to enter is then targeted by ribavirin, which inhibits its replication.
In Vitro Efficacy and Synergy
A key study demonstrated the potent synergistic interaction between this compound and ribavirin in inhibiting Lassa virus infection in vitro.
| Parameter | This compound | Ribavirin | This compound + Ribavirin | Reference |
| Mechanism of Action | Viral Entry Inhibitor | RNA Polymerase Inhibitor | Dual Mechanism | [2][4] |
| In Vitro Synergy (MacSynergy II) | - | - | 377.57 nM²% (Strong Synergy) | [2] |
| IC50 (LASV Josiah strain) | 0.1-0.3 nM | 26 µM | Not reported | [4][6] |
Note: IC50 values for this compound and Ribavirin are from separate studies and different LASV strains, thus a direct comparison of these values should be made with caution.
The combination of this compound and ribavirin resulted in a significantly higher inhibitory effect on LASV infection in Vero E6 cells compared to either drug administered alone.[2] The strong synergistic interaction, as quantified by the MacSynergy II analysis, underscores the potential for this combination to achieve greater therapeutic efficacy at lower, potentially less toxic, concentrations of each drug.[2]
Comparison with Alternative Therapies
While the this compound and ribavirin combination shows promise, other antiviral agents are also under investigation for the treatment of Lassa fever.
| Therapeutic Agent(s) | Mechanism of Action | Key Preclinical/Clinical Findings | Reference |
| This compound + Ribavirin | Viral Entry Inhibition + RNA Synthesis Inhibition | Strong in vitro synergy against LASV. This compound was well-tolerated in Phase I human trials. | [2][7][8] |
| Favipiravir | RNA Polymerase Inhibition | Showed efficacy in a lethal mouse model of Lassa fever, reducing viremia and virus load in organs. A synergistic interaction with ribavirin was also observed in vitro and in vivo. | [6][9] |
| Arevirumab-3 (Monoclonal Antibody Cocktail) | Neutralization of LASV Glycoprotein | Demonstrated therapeutic efficacy in a guinea pig model of Lassa infection, conferring 100% protection in some antibody combinations. | [10] |
Favipiravir, another RNA polymerase inhibitor, has demonstrated significant efficacy in animal models of Lassa fever and has shown synergistic effects when combined with ribavirin.[6][9] Monoclonal antibody cocktails, such as Arevirumab-3, represent a different therapeutic modality, offering passive immunity by directly neutralizing the virus.[10] A planned Phase II/III adaptive platform trial aims to evaluate multiple Lassa fever therapeutics, including this compound and favipiravir, which will provide crucial comparative efficacy data.[11]
Experimental Protocols
In Vitro Synergy Testing of this compound and Ribavirin
Objective: To evaluate the combined antiviral effect of this compound and ribavirin against Lassa virus in cell culture.
Methodology: Immunofluorescence Assay (IFA)
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured to form a monolayer.
-
Drug Preparation: Serial dilutions of this compound and ribavirin are prepared individually and in combination at various concentration ratios.
-
Infection: Cell monolayers are infected with a specific strain of Lassa virus (e.g., Josiah) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately following infection, the culture medium is replaced with medium containing the single drugs or drug combinations. Control wells receive medium with no drug.
-
Incubation: The plates are incubated for a defined period (e.g., 48 hours) to allow for viral replication.
-
Immunofluorescence Staining: After incubation, the cells are fixed and permeabilized. They are then stained with a primary antibody specific for a Lassa virus antigen (e.g., nucleoprotein) followed by a fluorescently labeled secondary antibody. Cell nuclei are counterstained with DAPI.
-
Data Acquisition: The number of infected cells (expressing the viral antigen) in each well is quantified using an automated fluorescence microscope or a high-content imaging system.
-
Data Analysis: The percentage of viral inhibition for each drug concentration and combination is calculated relative to the untreated virus control. Synergy, additivity, or antagonism is then determined using a synergy analysis software, such as MacSynergy II.[2]
References
- 1. ftp.ncdc.gov.ng [ftp.ncdc.gov.ng]
- 2. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Favipiravir Alone and in Combination With Ribavirin in a Lethal, Immunocompetent Mouse Model of Lassa Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of Lassa virus infection in outbred guinea pigs with first-in-class human monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The West Africa Lassa fever Consortium pre-positioned protocol for a Phase II/III adaptive, randomised, controlled, platform trial to evaluate multiple Lassa fever therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
(E)-LHF-535: A Potent Inhibitor of Lassa Virus Entry with Broad Efficacy
A comprehensive analysis of the antiviral activity of (E)-LHF-535 against diverse Lassa virus strains and in comparison to other therapeutic alternatives.
This compound, a small-molecule viral entry inhibitor, has demonstrated significant promise as a therapeutic candidate for Lassa fever, a viral hemorrhagic fever endemic to West Africa.[1][2] This guide provides a detailed comparison of the efficacy of this compound against various Lassa virus (LASV) strains, alongside alternative compounds, supported by experimental data from in vitro and in vivo studies.
In Vitro Efficacy Against Lassa Virus Strains
This compound exhibits potent, sub-nanomolar inhibitory activity against a broad range of Lassa virus strains.[1][3] Its efficacy has been extensively evaluated using lentiviral pseudotype infectivity assays, which measure the ability of the compound to block viral entry into host cells.
A notable exception to the broad efficacy of LHF-535 is the LP strain from lineage I, which displays a significant (approximately 100-fold) reduction in sensitivity.[1][3] This reduced susceptibility has been attributed to a specific amino acid substitution, V434I, in the transmembrane domain of the viral envelope glycoprotein GP2 subunit.[1][3]
| Lassa Virus Strain/Lineage | This compound IC50 (nM) | ST-193 IC50 (nM) | Reference(s) |
| Lineage II (e.g., GA391, CSF) | 0.1 - 0.3 | 0.4 - 1.4 | [3] |
| Lineage III (e.g., Pinneo) | 0.1 - 0.3 | 0.4 - 1.4 | [3] |
| Lineage IV (e.g., Josiah) | 0.1 - 0.3 | 0.4 - 1.4 | [3] |
| Lineage I (LP strain) | 17 | 12 | [3] |
Table 1: Comparative In Vitro Efficacy of this compound and ST-193 against Lassa Virus Pseudotypes. IC50 values were determined using a lentiviral pseudotype infectivity assay. ST-193 is an analog of LHF-535.[2][3]
In Vivo Efficacy in Animal Models
The protective efficacy of this compound has been demonstrated in multiple animal models of arenavirus infection.
Guinea Pig Model (Lassa Virus Challenge): In a lethal guinea pig model of Lassa fever, daily oral administration of LHF-535 at 50 mg/kg resulted in 100% survival, even when treatment was initiated up to three days post-infection.[4][5] Treated animals exhibited reduced viremia and fewer clinical signs of disease compared to the control group.[4]
| Treatment Group | Dose | Administration Route | Start of Treatment (post-infection) | Survival Rate | Reference(s) |
| This compound | 50 mg/kg/day | Oral | 24 hours | 100% | [4] |
| This compound | 50 mg/kg/day | Oral | 72 hours | 100% | [4] |
| Vehicle Control | - | Oral | 24 hours | 0% | [4] |
Table 2: In Vivo Efficacy of this compound in a Lethal Guinea Pig Model of Lassa Fever.
Mouse Model (Tacaribe Virus Challenge): Due to the requirement of BSL-4 facilities for work with authentic Lassa virus, a surrogate model using Tacaribe virus (a related arenavirus) in AG129 mice is often employed for initial in vivo screening. In this model, daily oral doses of LHF-535 at 10 mg/kg or 30 mg/kg protected mice from a lethal challenge.[1]
| Treatment Group | Dose | Administration Route | Survival Rate | Reference(s) |
| This compound | 10 mg/kg/day | Oral | 100% | [1] |
| This compound | 30 mg/kg/day | Oral | 100% | [1] |
| Vehicle Control | - | Oral | 0% | [1] |
Table 3: In Vivo Efficacy of this compound in a Lethal Tacaribe Virus Mouse Model.
Comparison with Alternative Antivirals
This compound demonstrates a favorable profile compared to other antiviral agents that have been investigated for the treatment of Lassa fever.
| Compound | Mechanism of Action | Key Efficacy Findings | Reference(s) |
| This compound | Viral Entry Inhibitor (targets GP2) | Potent in vitro activity against most LASV strains; 100% protection in lethal guinea pig model. | [3][4] |
| ST-193 | Viral Entry Inhibitor (analog of LHF-535) | 2 to 6-fold less potent than LHF-535 in vitro; 62.5% survival in a guinea pig model. | [2][3] |
| Ribavirin | Nucleoside Analog (inhibits viral RNA polymerase) | Modest efficacy, particularly when administered early; often associated with significant side effects. | [6] |
| Favipiravir | Nucleoside Analog (inhibits viral RNA polymerase) | Shows promise in animal models, often outperforming ribavirin. | [6] |
Table 4: Comparison of this compound with Alternative Lassa Fever Antiviral Candidates.
Synergistic Effects in Combination Therapy
Recent studies have highlighted the potential for enhanced antiviral activity when this compound is co-administered with other drugs.
-
With Ribavirin: The combination of LHF-535 and ribavirin has been shown to have a synergistic effect in inhibiting Lassa virus in vitro.[6] This suggests that targeting both viral entry and replication could be a more effective therapeutic strategy.[6]
-
With Favipiravir: Co-administration of LHF-535 with a sub-optimal dose of favipiravir resulted in complete protection against lethal Junín virus (a related arenavirus) infection in guinea pigs, whereas each drug alone only delayed disease onset.[7][8]
Mechanism of Action: Inhibition of Viral Entry
This compound acts as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GP) complex.[1][2] The GP complex is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2).[3] LHF-535 is thought to bind to the GP2 subunit, stabilizing the pre-fusion conformation of the glycoprotein complex and thereby preventing the conformational changes necessary for membrane fusion between the virus and the host cell endosome.[3]
Caption: Lassa Virus Entry Pathway and Inhibition by this compound.
Experimental Protocols
Lentiviral Pseudotype Infectivity Assay
This assay is a critical tool for evaluating the in vitro efficacy of entry inhibitors in a BSL-2 environment.
Caption: Workflow for the Lentiviral Pseudotype Infectivity Assay.
Detailed Methodology:
-
Pseudovirus Production: HEK293T cells are co-transfected with plasmids encoding a lentiviral backbone (containing a reporter gene such as luciferase), the Lassa virus glycoprotein (GP), and necessary packaging components.
-
Harvest: Supernatant containing the pseudotyped viral particles is collected approximately 48-72 hours post-transfection and filtered to remove cellular debris.
-
Infection: Target cells (e.g., Vero E6) are seeded in 96-well plates. The cells are then pre-incubated with serial dilutions of this compound for a short period before the addition of the pseudotyped virus.
-
Analysis: After 48-72 hours of incubation, the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured. The reduction in reporter signal in the presence of the compound is used to calculate the 50% inhibitory concentration (IC50).
Virus-Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Caption: Workflow for the Virus-Yield Reduction Assay.
Detailed Methodology:
-
Infection and Treatment: Confluent monolayers of susceptible cells (e.g., Vero E6) are infected with authentic Lassa virus at a specific multiplicity of infection (MOI). Following viral adsorption, the inoculum is removed, and media containing serial dilutions of this compound is added.
-
Incubation and Harvest: The infected cells are incubated for a period that allows for the completion of one viral replication cycle. The supernatant, containing the progeny virus, is then harvested.
-
Titration: The amount of infectious virus in the harvested supernatant is quantified using a plaque assay on fresh cell monolayers.
-
Analysis: The viral titers from treated and untreated cells are compared to determine the concentration of the compound required to reduce the virus yield by a certain percentage (e.g., 90% effective concentration, EC90).
Conclusion
This compound is a potent and broadly active inhibitor of Lassa virus entry. Its high efficacy in vitro against multiple viral lineages and its protective effects in robust animal models underscore its potential as a leading candidate for the treatment of Lassa fever. The observed resistance in the LP strain, linked to a specific mutation, provides valuable insights for monitoring potential viral escape. Furthermore, the synergistic effects observed when combined with other antiviral agents suggest that combination therapy may be a highly effective strategy for treating this severe and often fatal disease. Continued clinical development of this compound is warranted to address the urgent unmet medical need for effective Lassa fever therapeutics.
References
- 1. "A Potent Lassa Virus Antiviral Targets an Arenavirus Virulence Determi" by Ikenna G. Madu, Megan Files et al. [digitalcommons.usu.edu]
- 2. d-nb.info [d-nb.info]
- 3. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of (E)-LHF-535 Across Host Cell Lines and Against Alternative Antivirals
(E)-LHF-535, a novel small-molecule inhibitor, has demonstrated potent antiviral activity against a broad spectrum of arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans. This guide provides a comparative analysis of this compound's activity, presenting experimental data on its efficacy in various contexts and benchmarking it against other antiviral agents.
This compound is a viral entry inhibitor that specifically targets the arenavirus envelope glycoprotein (GP) complex.[1] Its mechanism of action involves binding to the GP2 subunit and stabilizing the pre-fusion conformation of the GP complex. This stabilization prevents the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes, thereby halting the entry of the virus into the host cell cytoplasm.
Quantitative Comparison of Antiviral Activity
The in vitro potency of this compound has been evaluated against various arenaviruses, primarily using pseudovirus-based assays. The following tables summarize the available quantitative data, comparing the activity of this compound with its analog ST-193 and other antiviral drugs, favipiravir and ribavirin.
| Virus (Pseudotype) | Host Cell Line | This compound IC₅₀ (nM) | ST-193 IC₅₀ (nM) | Reference |
| Lassa virus (Josiah) | Not Specified | 0.2 | 1.4 | Madu et al., 2018 |
| Lassa virus (Pinneo) | Not Specified | 0.1 | 0.4 | Madu et al., 2018 |
| Lassa virus (GA391) | Not Specified | 0.3 | 0.8 | Madu et al., 2018 |
| Lassa virus (LP) | Not Specified | 17 | 12 | Madu et al., 2018 |
| Junín virus | Not Specified | 0.2 | 0.5 | Madu et al., 2018 |
| Machupo virus | Not Specified | 0.1 | 0.3 | Madu et al., 2018 |
| Guanarito virus | Not Specified | 0.2 | 0.5 | Madu et al., 2018 |
| Sabia virus | Not Specified | 0.2 | 0.4 | Madu et al., 2018 |
| Chapare virus | Not Specified | 0.3 | 0.6 | Madu et al., 2018 |
| Antiviral | Virus | Host Cell Line | EC₅₀/IC₅₀ (µM) | Reference |
| This compound | Lassa virus (infectious) | Huh7 | ~6.62 (less active) | Mentioned in a study, specific data limited |
| Favipiravir (T-705) | Lassa virus | Vero E6 | IC₅₀: 29, IC₉₀: 43 | Oestereich et al., 2016[2] |
| Favipiravir (T-705) | Junín virus | Vero | EC₅₀: 11.8 | Mendenhall et al., 2011 |
| Favipiravir (T-705) | Machupo virus | Vero | EC₅₀: 16.4 | Mendenhall et al., 2011 |
| Favipiravir (T-705) | Guanarito virus | Vero | EC₅₀: 13.5 | Mendenhall et al., 2011 |
| Ribavirin | Lassa virus | Vero E6 | IC₅₀: 26, IC₉₀: 33 | Oestereich et al., 2016[2] |
| Ribavirin | Junín virus | Vero | EC₅₀: 6.9 | Mendenhall et al., 2011 |
| Ribavirin | Machupo virus | Vero | EC₅₀: 5.6 | Mendenhall et al., 2011 |
| Ribavirin | Guanarito virus | Vero | EC₅₀: 5.2 | Mendenhall et al., 2011 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Workflow for the lentiviral pseudotype infectivity assay.
Experimental Protocols
Lentiviral Pseudotype Infectivity Assay
This assay is a common method to assess the activity of viral entry inhibitors in a BSL-2 laboratory setting.
-
Pseudovirus Production:
-
HEK293T cells are co-transfected with three plasmids:
-
A lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP).
-
Packaging plasmids that provide the necessary viral proteins for particle assembly (e.g., gag, pol, rev).
-
An expression plasmid for the arenavirus glycoprotein (GP) of interest.
-
-
The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection and filtered.
-
-
Inhibition Assay:
-
Target cells (e.g., HEK293T or Vero) are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of this compound or a comparator compound for a short period.
-
A standardized amount of the pseudovirus supernatant is then added to the wells.
-
After 48-72 hours of incubation, the reporter gene expression is measured. For luciferase, a luminometer is used to quantify the light output.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Antiviral Assay for Favipiravir and Ribavirin (Plaque Reduction Assay)
This method is used to determine the efficacy of antiviral drugs against replicating viruses.
-
Cell Seeding:
-
Vero E6 cells are seeded in 24-well plates and grown to confluency.
-
-
Infection and Treatment:
-
The cell monolayers are infected with a known amount of Lassa virus.
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing carboxymethylcellulose and serial dilutions of the antiviral drug (favipiravir or ribavirin).
-
-
Plaque Visualization and Counting:
-
The plates are incubated for several days to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in the treated wells is compared to the number in the untreated control wells.
-
-
Data Analysis:
-
The effective concentration 50 (EC₅₀) or inhibitory concentration 50 (IC₅₀) is defined as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
-
Discussion
The available data consistently demonstrate that this compound is a highly potent inhibitor of arenavirus entry, with IC₅₀ values in the sub-nanomolar to low nanomolar range against a wide variety of arenavirus pseudotypes. It is generally more potent than its analog, ST-193.
When compared to other classes of antivirals, such as the RNA-dependent RNA polymerase inhibitors favipiravir and ribavirin, this compound exhibits significantly lower IC₅₀ values, indicating higher potency in in vitro pseudovirus assays. However, it is important to note that these drugs have different mechanisms of action, and their in vivo efficacy can be influenced by various pharmacokinetic and pharmacodynamic factors.
The activity of this compound appears to be primarily determined by the specific arenavirus glycoprotein, with some natural polymorphisms, such as in the Lassa virus LP strain, conferring reduced susceptibility. While comprehensive data on the activity of this compound across a wide range of different host cell lines is limited, its mechanism of targeting a viral protein suggests that its efficacy may be less dependent on host cell type compared to drugs that target host factors. However, the observation of reduced activity against infectious Lassa virus in Huh7 cells warrants further investigation to understand potential host cell-specific interactions.
References
Validating the Antiviral Efficacy of (E)-LHF-535: A Comparative Guide
(E)-LHF-535 is a promising small-molecule antiviral agent demonstrating potent activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans, such as Lassa fever. This guide provides a comparative analysis of this compound's antiviral effects against established controls, supported by experimental data from in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals.
This compound is an E-isomer of LHF-535, a compound that has undergone Phase I human clinical trials and was found to be safe and well-tolerated.[1] It functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GP) complex.[1][2][3][4][5] This mechanism disrupts the fusion of the viral and host cell membranes, a critical step in the viral lifecycle.
In Vitro Antiviral Activity
The antiviral potency of this compound has been evaluated in various in vitro assays, primarily using lentiviral pseudotypes expressing the envelope glycoproteins of different arenaviruses. These assays allow for the safe assessment of viral entry inhibitors in a BSL-2 laboratory setting.
Table 1: Comparative In Vitro Antiviral Activity against Arenavirus Pseudotypes
| Compound | Virus (Strain) | Assay Type | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | Lassa (Josiah) | Pseudotype Infectivity | Vero | 0.1 - 0.3 | >10 | >33,333 | Madu et al., 2018 |
| This compound | Lassa (Multiple Strains) | Pseudotype Infectivity | Vero | 0.1 - 0.3 | >10 | >33,333 | Madu et al., 2018 |
| This compound | Junin | Pseudotype Infectivity | Vero | Sub-nanomolar | >10 | Not Reported | Madu et al., 2018 |
| This compound | Machupo | Pseudotype Infectivity | Vero | Sub-nanomolar | >10 | Not Reported | Madu et al., 2018 |
| ST-193 (Positive Control) | Lassa (Josiah) | Pseudotype Infectivity | Vero | 0.4 - 1.4 | >10 | >7,142 | Madu et al., 2018 |
| Ribavirin (Positive Control) | Lassa | Immunofluorescence | Vero E6 | Not Reported | Not Reported | Not Reported | Peng et al., 2025 |
| Favipiravir (Positive Control) | Lassa | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Vehicle Control (e.g., DMSO) | Not Applicable | Not Applicable | Not Applicable | No effect | No effect | Not Applicable | General Practice |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower EC₅₀ indicates a more potent compound. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a test compound that results in 50% cell death. A higher CC₅₀ is desirable. Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of a compound.
In Vivo Efficacy
The protective effect of this compound has been demonstrated in lethal animal models of arenavirus infection, primarily in guinea pigs and mice. These studies are crucial for evaluating the therapeutic potential of the compound in a whole-organism system.
Table 2: In Vivo Efficacy of this compound in Animal Models of Lassa Fever
| Treatment Group | Animal Model | Challenge Virus | Dosage | Treatment Start | Survival Rate | Key Findings | Reference |
| This compound | Strain 13 Guinea Pigs | Lassa virus | 50 mg/kg/day | Day 1 or 3 post-infection | 100% | Reduced viremia and clinical signs of disease. | Cashman et al., 2022 |
| Vehicle Control | Strain 13 Guinea Pigs | Lassa virus | Not Applicable | Not Applicable | 0% | All animals succumbed to infection. | Cashman et al., 2022 |
| ST-193 (Positive Control) | Guinea Pigs | Lassa virus | 25 or 80 mg/kg/day | 1 hour pre-infection | 62.5% | Provided partial protection. | Cashman et al., 2011 |
| This compound | AG129 Mice | Tacaribe virus | 10 mg/kg/day | Not Reported | Protected from lethal dose | Significantly reduced viral titers in plasma, spleen, and liver. | Madu et al., 2018 |
| Placebo Control | AG129 Mice | Tacaribe virus | Not Applicable | Not Applicable | Not Reported | Not Reported | Madu et al., 2018 |
Mechanism of Action: Arenavirus Entry and Inhibition by this compound
This compound inhibits the entry of arenaviruses into host cells. The process of arenavirus entry is a multi-step cascade that begins with the attachment of the viral glycoprotein 1 (GP1) subunit to a cellular receptor. This is followed by endocytosis of the virus particle. Inside the endosome, a drop in pH triggers a conformational change in the viral glycoprotein 2 (GP2) subunit, leading to the fusion of the viral and endosomal membranes and the release of the viral ribonucleoprotein complex into the cytoplasm. This compound is thought to bind to the GP2 subunit, stabilizing it in its pre-fusion conformation and thereby preventing the membrane fusion step.
Caption: Arenavirus entry pathway and the inhibitory point of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Lentiviral Pseudotype Infectivity Assay
This assay is used to quantify the inhibitory effect of a compound on viral entry.
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a confluent monolayer.
-
Compound Preparation: this compound and control compounds are serially diluted in cell culture medium. A vehicle control (e.g., DMSO) is also prepared at the same final concentration as the highest compound concentration.
-
Pseudovirus Preparation: Lentiviral particles are pseudotyped with the envelope glycoprotein of the arenavirus of interest (e.g., Lassa virus Josiah strain). These particles carry a reporter gene, such as luciferase or green fluorescent protein (GFP).
-
Infection: The cell culture medium is replaced with the compound dilutions. The pseudotyped lentiviral particles are then added to each well.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Data Acquisition: If a luciferase reporter is used, a luciferase substrate is added, and luminescence is measured using a plate reader. If a GFP reporter is used, the percentage of GFP-positive cells is determined by flow cytometry or fluorescence microscopy.
-
Data Analysis: The EC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. A cytotoxicity assay (e.g., MTS or CTG) is run in parallel on uninfected cells to determine the CC₅₀.
Caption: Workflow for the lentiviral pseudotype infectivity assay.
In Vivo Guinea Pig Model of Lassa Fever
This animal model is used to assess the in vivo efficacy of antiviral compounds against Lassa virus.
-
Animal Acclimatization: Strain 13 guinea pigs are acclimatized to the BSL-4 facility for a week prior to the study.
-
Virus Challenge: Animals are challenged with a lethal dose of Lassa virus via intraperitoneal injection.
-
Treatment Groups: The animals are randomly assigned to different treatment groups:
-
This compound group: Receives a daily oral gavage of this compound (e.g., 50 mg/kg/day).
-
Positive control group (optional): Receives a known antiviral agent like Ribavirin.
-
Vehicle control group: Receives the vehicle used to dissolve this compound via the same route and schedule.
-
-
Treatment Administration: Treatment is initiated at a specified time point post-infection (e.g., day 1 or day 3) and continues for a defined period (e.g., 14 days).
-
Monitoring: Animals are monitored daily for clinical signs of illness (e.g., weight loss, fever, lethargy) and survival.
-
Virological Analysis: Blood samples are collected at various time points to measure viral load (viremia) by plaque assay or RT-qPCR. At the end of the study, or upon euthanasia, tissues (e.g., spleen, liver, lung) are collected to determine organ viral titers.
-
Data Analysis: Survival curves are generated and analyzed using the log-rank test. Viral loads and clinical scores are compared between groups using appropriate statistical tests.
Caption: Workflow for the in vivo guinea pig model of Lassa fever.
Conclusion
The available data strongly support the potent and broad-spectrum antiviral activity of this compound against arenaviruses. Its efficacy in both in vitro and in vivo models, coupled with a favorable safety profile in early clinical trials, positions it as a leading candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. The use of appropriate positive and negative controls in the described experimental setups is crucial for the robust validation of its antiviral effect and for providing a clear benchmark for its therapeutic potential. Further head-to-head comparative studies with other antivirals like favipiravir will be beneficial in fully elucidating its clinical promise.
References
- 1. d-nb.info [d-nb.info]
- 2. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of (E)-LHF-535 In Vitro Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro reproducibility of (E)-LHF-535, a promising antiviral candidate for Lassa fever. The document summarizes key quantitative data from published studies, offers detailed experimental protocols for the primary assays used to evaluate the compound, and presents visual representations of the relevant biological pathways and experimental workflows. This information is intended to assist researchers in evaluating the consistency of this compound's performance and in designing future studies.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its comparators—ST-193 (a precursor to LHF-535), Ribavirin, and Favipiravir—against Lassa virus (LASV). The data is presented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represent the concentration of a drug that is required for 50% inhibition of the virus in vitro.
Table 1: In Vitro Efficacy of this compound and ST-193 against Lassa Virus Pseudotypes
| Compound | Lassa Virus Strain | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Josiah (Lineage IV) | Lentiviral Pseudotype Infectivity Assay | 293T | 0.1 - 0.3 | |
| This compound | LP (Lineage I) | Lentiviral Pseudotype Infectivity Assay | 293T | 17 | |
| ST-193 | Josiah (Lineage IV) | Lentiviral Pseudotype Infectivity Assay | 293T | 0.4 - 1.4 | |
| ST-193 | LP (Lineage I) | Lentiviral Pseudotype Infectivity Assay | 293T | 12 | |
| ST-193 | Lassa Virus | Lentiviral Pseudotype Assay | Not Specified | 1.6 |
Table 2: In Vitro Efficacy of Ribavirin and Favipiravir against Lassa Virus
| Compound | Assay Type | Cell Line | EC50/IC50 (µM) | Reference |
| Ribavirin | Not Specified | Vero | 26 | |
| Ribavirin | Not Specified | Various | 0.6 - 21.72 µg/ml (approx. 2.46 - 88.9 µM) | |
| Favipiravir | Not Specified | Not Specified | 29 |
Experimental Protocols
To ensure the reproducibility of in vitro studies, detailed and standardized protocols are essential. The following are methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Lentiviral Pseudotype Infectivity Assay
This assay is a common method for studying viral entry and the effects of entry inhibitors in a lower biosafety level environment.
a. Production of Lassa Virus Pseudotyped Lentiviral Particles:
-
Cell Seeding: Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency at the time of transfection.
-
Plasmid Transfection: Co-transfect the HEK293T cells with three plasmids:
-
A plasmid encoding the Lassa virus glycoprotein (GP).
-
A lentiviral packaging plasmid (e.g., p8.91) that provides the necessary viral proteins for particle formation.
-
A lentiviral transfer vector encoding a reporter gene, such as luciferase or green fluorescent protein (GFP) (e.g., pCSFLW).
-
-
Incubation and Harvest: After 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudotyped viral particles.
-
Filtration and Storage: Filter the supernatant through a 0.45 µm filter to remove cellular debris and store the pseudotyped virus at -80°C.
b. Infectivity and Inhibition Assay:
-
Cell Seeding: Seed target cells (e.g., Vero or 293T) in a 96-well plate.
-
Compound Dilution: Prepare serial dilutions of the test compound (this compound, ST-193, etc.) in cell culture medium.
-
Incubation: Add the diluted compounds to the cells and then add the Lassa virus pseudotyped particles.
-
Readout: After 48-72 hours of incubation, measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces reporter gene expression by 50% compared to untreated controls.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Infection: Infect a monolayer of susceptible cells (e.g., Vero cells) with Lassa virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the infected cells for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
-
Harvest: Collect the cell culture supernatant, which contains the progeny virus.
-
Titration of Progeny Virus: Determine the titer of infectious virus in the harvested supernatant using a plaque assay or a TCID50 (50% tissue culture infective dose) assay on fresh cell monolayers.
-
Data Analysis: The EC50 is the concentration of the compound that results in a 50% reduction in the titer of the progeny virus compared to the untreated control.
Plaque Reduction Neutralization Test (PRNT)
This is the "gold standard" for quantifying neutralizing antibodies but can also be adapted to measure the inhibitory activity of antiviral compounds.
-
Virus-Compound Incubation: Mix a standard amount of Lassa virus with serial dilutions of the test compound and incubate for a specific period (e.g., 1 hour) to allow the compound to bind to the virus.
-
Infection of Cell Monolayer: Add the virus-compound mixture to a confluent monolayer of susceptible cells (e.g., Vero cells) in a multi-well plate.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation and Staining: Incubate the plates for several days to allow plaques to form. Then, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (PRNT50) compared to the virus-only control is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the general workflow of the in vitro assays.
Caption: Mechanism of action of this compound as a Lassa virus entry inhibitor.
Caption: General workflow for a Lassa virus pseudotype infectivity assay.
Cross-Validation of (E)-LHF-535 Antiviral Activity: A Comparative Guide
An objective analysis of the in vitro efficacy of the arenavirus entry inhibitor (E)-LHF-535, drawing upon data from multiple international laboratories to provide a cross-validated assessment for researchers and drug development professionals.
This compound, the E-isomer of LHF-535, is a promising small-molecule antiviral agent currently under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2] As a viral entry inhibitor, its mechanism of action is to target the arenavirus envelope glycoprotein (GP) complex, thereby preventing the virus from entering host cells.[1][3] This guide synthesizes and compares quantitative data from key published studies to offer a cross-validated overview of its antiviral potency.
Comparative Analysis of In Vitro Activity
The primary body of publicly available in vitro efficacy data for this compound against a wide range of arenaviruses comes from a comprehensive study by Madu et al. (2018), representing the work of the developing consortium, including Kineta, Inc.[2] A more recent study from the Wuhan Institute of Virology (Peng et al., 2025) provides independent confirmation of its activity against a newly isolated Lassa virus strain.[1]
| Virus Strain/Pseudotype | LHF-535 IC50 (µM) | Laboratory/Study |
| Lassa Virus (LASV) | ||
| Josiah (Lineage IV) | 0.00029 | Madu et al. (2018)[2] |
| LP (Lineage I) | 0.017 | Madu et al. (2018)[2] |
| GA391 (Lineage II) | 0.00018 | Madu et al. (2018)[2] |
| CSF (Lineage III) | 0.00019 | Madu et al. (2018)[2] |
| New LASV Isolate | Inhibitory activity confirmed | Peng et al. (2025)[1] |
| Junín Virus (JUNV) | ||
| Romero | 0.00010 | Madu et al. (2018)[2] |
| Machupo Virus (MACV) | ||
| Carvallo | <1 | BOC Sciences[] |
| Other Arenaviruses | ||
| VSVg (Control) | 1-10 | BOC Sciences[] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The data consistently demonstrates that this compound possesses potent antiviral activity, with sub-nanomolar to low-micromolar efficacy against various Lassa virus lineages and Junín virus.[2] The study by Peng et al. (2025), while not providing a specific IC50 value, qualitatively confirms the inhibitory effect of LHF-535 on a recent Lassa virus isolate, lending support to its broad anti-LASV activity.[1]
Mechanism of Action: Arenavirus Entry Inhibition
This compound functions by disrupting the entry of arenaviruses into host cells. This process is mediated by the viral glycoprotein complex (GPC), which consists of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2).[3]
The proposed mechanism of action involves the binding of this compound to and stabilization of the pre-fusion conformation of the SSP-GP2 complex.[1][3] This stabilization prevents the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes following receptor-mediated endocytosis. By blocking this critical step, this compound effectively traps the virus in the endosome, preventing the release of the viral genome into the cytoplasm and subsequent replication.
Caption: Arenavirus entry pathway and the inhibitory mechanism of this compound.
Experimental Protocols
The determination of the in vitro antiviral activity of this compound has primarily been achieved through two key experimental assays: the lentiviral pseudotype infectivity assay and the virus yield reduction assay.
Lentiviral Pseudotype Infectivity Assay
This assay provides a safe and quantitative method to assess the ability of this compound to inhibit the entry of arenaviruses without the need for high-containment facilities.
Caption: Workflow for the lentiviral pseudotype infectivity assay.
Methodology:
-
Pseudovirus Production: Lentiviral particles are produced in a cell line such as HEK293T by co-transfecting plasmids encoding the lentiviral backbone (containing a reporter gene like luciferase or GFP) and a plasmid expressing the arenavirus glycoprotein of interest.
-
Cell Plating: Target cells (e.g., Vero E6) are seeded in 96-well plates and incubated.
-
Compound Treatment: The cells are then treated with serial dilutions of this compound.
-
Infection: The pseudoviral particles are added to the wells containing the cells and the compound.
-
Incubation: The plates are incubated to allow for viral entry and expression of the reporter gene.
-
Quantification: The level of reporter gene expression is quantified (e.g., by measuring luminescence for luciferase).
-
IC50 Calculation: The IC50 value is determined by plotting the reporter signal against the log of the compound concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious virus particles.
Methodology:
-
Cell Infection: Confluent monolayers of susceptible cells (e.g., Vero E6) are infected with the wild-type arenavirus in the presence of various concentrations of this compound.
-
Incubation: The infected cells are incubated for a period that allows for one or more rounds of viral replication.
-
Supernatant Collection: At the end of the incubation period, the cell culture supernatant, which contains the progeny virions, is collected.
-
Virus Titer Determination: The amount of infectious virus in the supernatant is quantified using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: The reduction in virus titer in the presence of the compound is compared to the untreated control to determine the inhibitory effect.
Conclusion
The available data from multiple research groups provides a strong indication of the potent and broad-spectrum in vitro activity of this compound against a range of pathogenic arenaviruses. The primary publication from the developing consortium offers a detailed quantitative assessment, while subsequent independent studies corroborate its antiviral efficacy. The well-defined mechanism of action, targeting a critical step in the viral lifecycle, further supports its potential as a therapeutic candidate. For researchers and drug development professionals, this compound represents a promising lead compound for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. Further independent studies quantifying its IC50 against a wider array of arenavirus strains would be beneficial for a more comprehensive cross-validation.
References
Synergistic Antiviral Effects of (E)-LHF-535 in Combination Therapies
(E)-LHF-535, a potent viral entry inhibitor targeting the arenavirus envelope glycoprotein, has demonstrated significant promise in preclinical and early clinical development for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. This guide provides a comparative analysis of the synergistic effects observed when this compound is co-administered with other antiviral agents, supported by experimental data from in vitro and in vivo studies.
Executive Summary
Combination antiviral therapy is a cornerstone of modern infectious disease management, aiming to enhance efficacy, reduce toxicity, and prevent the emergence of drug resistance. Research into this compound has revealed strong synergistic interactions with antivirals that target different stages of the viral life cycle. This guide details the enhanced antiviral activity of this compound in combination with ribavirin against Lassa virus (LASV) and with favipiravir against Junín virus (JUNV), providing researchers and drug development professionals with a comprehensive overview of these promising therapeutic strategies.
Comparison of Synergistic Effects
The following tables summarize the quantitative data from key studies demonstrating the synergistic antiviral activity of this compound in combination with other antivirals.
In Vitro Synergy: this compound and Ribavirin against Lassa Virus
| Parameter | This compound alone | Ribavirin alone | Combination (this compound + Ribavirin) |
| Target Virus | Lassa Virus (LASV) | Lassa Virus (LASV) | Lassa Virus (LASV) |
| Assay Type | Immunofluorescence Assay | Immunofluorescence Assay | Immunofluorescence Assay |
| Cell Line | Vero E6 | Vero E6 | Vero E6 |
| Synergy Score | N/A | N/A | 377.57 nM²% (Strong Synergy) [1] |
| Observed Effect | Inhibition of LASV infection | Inhibition of LASV infection | Significantly higher inhibitory effect than either drug alone[1] |
In Vivo Efficacy: this compound and Favipiravir against Junín Virus
| Parameter | This compound alone | Favipiravir (sub-optimal dose) alone | Combination (this compound + Favipiravir) | Placebo |
| Target Virus | Junín Virus (JUNV) | Junín Virus (JUNV) | Junín Virus (JUNV) | Junín Virus (JUNV) |
| Animal Model | Guinea Pig | Guinea Pig | Guinea Pig | Guinea Pig |
| Dosage | 50 mg/kg/day | 250 mg/kg/day | 50 mg/kg/day (LHF-535) + 250 mg/kg/day (Favipiravir) | Vehicle |
| Treatment Duration | 14 days | 14 days | 14 days | 14 days |
| Survival Rate | Delayed onset of severe disease | Delayed onset of severe disease | 100% [2] | 0% |
| Viremia & Viral Load | Detectable in some animals | Detectable in some animals | Undetectable [2] | High viremia and tissue titers |
Mechanisms of Synergistic Action
The observed synergy arises from the complementary mechanisms of action of the combined drugs, targeting distinct and essential stages of the arenavirus life cycle.
This compound is a viral entry inhibitor that specifically targets the arenavirus envelope glycoprotein (GP) complex. It is thought to stabilize the pre-fusion conformation of the GP2 subunit, thereby preventing the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes. This effectively blocks the entry of the virus into the host cell cytoplasm.
Ribavirin is a broad-spectrum antiviral agent with multiple proposed mechanisms of action against arenaviruses.[3][4][5] These include:
-
Inhibition of RNA-dependent RNA polymerase (RdRp): The triphosphate form of ribavirin can compete with natural nucleotides, inhibiting viral RNA synthesis.
-
Lethal Mutagenesis: Incorporation of ribavirin into the viral genome can induce an increased mutation rate, leading to a non-viable viral population.[3]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[6]
Favipiravir is another broad-spectrum antiviral that functions as a nucleoside analog.[7][8][9][10][11] Its primary mechanism of action against arenaviruses is believed to be:
-
Inhibition of RdRp: After being converted to its active triphosphate form within the host cell, favipiravir is recognized by the viral RdRp and incorporated into the growing RNA chain, leading to the termination of transcription and replication.[8][9]
-
Induction of Lethal Mutagenesis: Similar to ribavirin, favipiravir can also act as a viral mutagen.[10]
The combination of this compound with either ribavirin or favipiravir creates a multi-pronged attack on the virus, simultaneously blocking its entry and inhibiting its replication machinery. This dual assault is highly effective in controlling viral propagation and leads to the observed synergistic effects.
Experimental Protocols
In Vitro Synergy Assay: this compound and Ribavirin
Objective: To determine the synergistic antiviral effect of this compound and ribavirin against Lassa virus in vitro.
Methodology:
-
Cell Culture: Vero E6 cells were cultured in appropriate media and seeded into 96-well plates.
-
Drug Preparation: Serial dilutions of this compound and ribavirin were prepared, both individually and in combination, at various concentration ratios.
-
Pre-incubation: Cell monolayers were pre-incubated with the drug dilutions or vehicle control for 1 hour at 37°C.[1]
-
Viral Infection: The cells were then infected with Lassa virus at a specified multiplicity of infection (MOI) and incubated for 1 hour at 4°C to allow for viral attachment.[1]
-
Incubation: The virus inoculum was removed, and the cells were washed and further incubated with the drug-containing media for 48 hours at 37°C.
-
Immunofluorescence Staining: After incubation, the cells were fixed and permeabilized. Viral antigen (e.g., LASV nucleoprotein) was detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. Cell nuclei were counterstained with DAPI.
-
Data Acquisition and Analysis: The percentage of infected cells was quantified using an automated fluorescence microscope or a high-content imaging system. The synergistic, additive, or antagonistic effects of the drug combination were determined using the MacSynergy II software, which calculates the volume of synergy at a 95% confidence interval.[1] A volume greater than 100 nM²% is considered strong synergy.
In Vivo Efficacy Study: this compound and Favipiravir
Objective: To evaluate the synergistic efficacy of this compound and favipiravir in a lethal animal model of arenaviral hemorrhagic fever.
Methodology:
-
Animal Model: Hartley strain guinea pigs were used as the in vivo model for Junín virus infection.
-
Virus Challenge: Animals were challenged with a lethal dose of the Romero strain of Junín virus via intraperitoneal injection.
-
Treatment Groups: The animals were randomly assigned to four treatment groups:
-
This compound monotherapy (50 mg/kg, once daily, intraperitoneal injection)[2]
-
Favipiravir monotherapy (sub-optimal dose of 250 mg/kg/day, administered as two daily intraperitoneal injections)[2]
-
Combination therapy (this compound at 50 mg/kg/day and favipiravir at 250 mg/kg/day)
-
Placebo control (vehicle)
-
-
Treatment Regimen: Treatment was initiated 3 days post-infection and continued for 14 consecutive days.
-
Monitoring: The animals were monitored daily for clinical signs of disease (e.g., weight loss, fever, lethargy) and survival for a pre-determined observation period (e.g., 40 days).
-
Virological Analysis: On a specific day post-infection (e.g., day 11), blood and tissue samples (e.g., liver, spleen) were collected from a subset of animals in each group to determine viral load (viremia and tissue titers) by plaque assay or other quantitative viral load assays.
-
Data Analysis: Survival data were analyzed using the Kaplan-Meier method with a log-rank test. Viral load data were statistically analyzed to compare the different treatment groups.
Visualizations
Logical Workflow for In Vitro Synergy Analysis
Caption: Workflow for determining the in vitro synergy of this compound and ribavirin.
Combined Antiviral Mechanism of Action
References
- 1. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coadministration of LHF-535 and favipiravir protects against experimental Junín virus infection and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribavirin can be mutagenic for arenaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 7. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. oatext.com [oatext.com]
- 10. Potential and action mechanism of favipiravir as an antiviral against Junin virus | PLOS Pathogens [journals.plos.org]
- 11. Potential and action mechanism of favipiravir as an antiviral against Junin virus - PMC [pmc.ncbi.nlm.nih.gov]
(E)-LHF-535: A Comparative Guide to In Vivo Efficacy in Arenavirus Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of (E)-LHF-535, a novel antiviral agent, with other relevant compounds for the treatment of arenaviral hemorrhagic fevers. The data presented is compiled from published preclinical studies and aims to facilitate an informed evaluation of this compound's potential as a therapeutic candidate.
This compound is a small-molecule viral entry inhibitor under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses. It is an optimized analog of the benzimidazole derivative ST-193 and targets the arenavirus envelope glycoprotein (GP), preventing the virus from entering host cells. Preclinical studies in various animal models have demonstrated its potential, particularly in comparison to the current off-label standard of care, ribavirin, and other investigational antivirals like favipiravir.
Comparative Efficacy Data
The following tables summarize the quantitative data from key in vivo efficacy studies, providing a direct comparison of this compound with alternative treatments.
Guinea Pig Model of Lassa Fever
The strain 13 guinea pig model is a well-established and stringent model for Lassa fever pathogenesis, typically resulting in a uniformly lethal outcome in untreated animals.
| Treatment Group | Dose | Route of Administration | Treatment Initiation | Survival Rate | Reference |
| This compound | 50 mg/kg/day | Intraperitoneal | 1 or 3 days post-infection | 100% | |
| ST-193 | 25 or 80 mg/kg/day | Intraperitoneal | 1 hour pre-infection | 62.5% | |
| Ribavirin | 25 mg/kg/day | Intraperitoneal | 1 hour pre-infection | 0% | |
| Vehicle Control | N/A | Intraperitoneal | 1 hour pre-infection | 0% |
Mouse Model of Tacaribe Virus Infection
AG129 mice, which lack a functional interferon response, are used to evaluate antivirals against arenaviruses like Tacaribe virus, a close relative of Junín virus.
| Treatment Group | Dose | Route of Administration | Treatment Initiation | Outcome | Reference |
| This compound | 10 or 30 mg/kg/day | Oral | 0.5 hours pre-infection | Protected mice from lethal challenge and reduced viral titers | |
| This compound | 10 mg/kg/day | Oral | 24, 48, or 72 hours post-infection | Effective as a post-exposure therapeutic | |
| Vehicle Control | N/A | Oral | 0.5 hours pre-infection | Not specified, but lethal challenge model |
Guinea Pig Model of Junín Virus Infection
The Hartley guinea pig model is utilized to assess the efficacy of antivirals against Junín virus (JUNV), the causative agent of Argentine hemorrhagic fever.
| Treatment Group | Dose | Route of Administration | Treatment Initiation | Outcome | Reference |
| This compound | 50 mg/kg/day | Intraperitoneal | 3 days post-infection | Delayed onset of severe disease, but all animals eventually succumbed | |
| Favipiravir (sub-optimal dose) | 250 mg/kg/day (twice daily) | Intraperitoneal | 3 days post-infection | Delayed onset of severe disease | |
| This compound + Favipiravir | 50 mg/kg/day + 250 mg/kg/day | Intraperitoneal | 3 days post-infection | Complete protection against lethal infection and blocked viral replication |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for a comprehensive understanding and potential replication of the studies.
Lassa Virus Challenge in Guinea Pigs
-
Animal Model: Strain 13 guinea pigs (Cavia porcellus).
-
Challenge Virus: Guinea pig-adapted Lassa virus, Josiah strain.
-
Inoculum and Route: A lethal dose of the virus (e.g., 1000 pfu) is administered via subcutaneous injection.
-
Treatment Regimen:
-
This compound: A fixed dose of 50 mg/kg/day administered once daily via intraperitoneal injection, starting either 1 or 3 days after infection.
-
ST-193: 25 or 80 mg/kg administered once daily via intraperitoneal injection, starting 1 hour before infection and continuing for 14 days.
-
Ribavirin: 25 mg/kg administered once daily via intraperitoneal injection, starting 1 hour before infection and continuing for 14 days.
-
-
Monitoring and Endpoints: Animals are monitored for clinical signs of disease (e.g., fever, weight loss), and survival is recorded. Viremia is often measured at various time points by plaque assay.
Tacaribe Virus Challenge in Mice
-
Animal Model: AG129 mice (deficient in type I and II interferon receptors).
-
Challenge Virus: Tacaribe virus.
-
Treatment Regimen:
-
This compound: Administered via oral gavage at doses of 10 or 30 mg/kg/day. For post-exposure efficacy, treatment at 10 mg/kg/day was initiated at 24, 48, or 72 hours after viral challenge.
-
-
Monitoring and Endpoints: Survival is the primary endpoint. Viral titers in plasma and tissues (spleen, liver) are also measured to determine the effect on viral replication.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical workflow for in vivo efficacy studies.
Caption: Arenavirus entry pathway and the inhibitory action of this compound.
Caption: Generalized workflow for in vivo efficacy studies of antiviral compounds.
(E)-LHF-535: A Potent Inhibitor of Arenavirus Entry
(E)-LHF-535 has been identified as a promising small-molecule antiviral agent that effectively targets the envelope glycoprotein of arenaviruses, preventing their entry into host cells. This guide provides a comparative analysis of this compound with other relevant antiviral compounds, supported by experimental data and detailed protocols to aid researchers in the field of virology and drug development.
This compound is a viral entry inhibitor that specifically targets the arenavirus envelope glycoprotein (GP) complex.[1][2] Its mechanism of action involves binding to and stabilizing the pre-fusion conformation of the GP, which is a trimeric complex composed of three subunits: GP1, GP2, and a stable signal peptide (SSP).[3] This stabilization prevents the pH-dependent conformational changes in the GP2 subunit that are essential for the fusion of the viral and endosomal membranes, thereby halting the viral life cycle at the entry stage.[3][4]
Comparative Antiviral Activity
This compound has demonstrated potent antiviral activity against a broad spectrum of hemorrhagic fever arenaviruses.[5] Its efficacy, as measured by 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, has been compared with its parent compound, ST-193, and other antivirals such as Ribavirin and Favipiravir, which have different mechanisms of action.
| Compound | Virus | Assay Type | IC50/EC50 (nM) | Reference |
| This compound | Lassa virus (Josiah) | Pseudotype Infectivity Assay | 0.1 - 0.3 | [5][6] |
| Lassa virus (LP strain) | Pseudotype Infectivity Assay | 17 | [5] | |
| Junin virus | Pseudotype Infectivity Assay | ~1 | [7] | |
| Machupo virus | Pseudotype Infectivity Assay | <1000 | [3] | |
| Tacaribe virus | Virus Yield Reduction Assay | ~10 | [5] | |
| ST-193 | Lassa virus (Josiah) | Pseudotype Infectivity Assay | 0.4 - 1.4 | [5] |
| Lassa virus (LP strain) | Pseudotype Infectivity Assay | 12 | [5] | |
| Junin virus | Pseudotype Infectivity Assay | 0.62 | [8] | |
| Machupo virus | Pseudotype Infectivity Assay | 3.1 | [8] | |
| Guanarito virus | Pseudotype Infectivity Assay | 0.44 | [8] | |
| Sabia virus | Pseudotype Infectivity Assay | 0.2 - 12 | [7] | |
| Ribavirin | Lassa virus | Plaque Reduction Assay | 8,600 - 67,000 | [9] |
| Junin virus (Candid#1) | Virus Yield Reduction Assay | 3,600 | [10] | |
| Crimean-Congo Hemorrhagic Fever Virus | Virus Yield Reduction Assay | 600 - 2,800 | [11] | |
| Favipiravir (T-705) | Junin virus | Minigenome Assay | 245,600 - 304,300 | [12] |
| Pichinde virus | In vitro | - | [2] | |
| Influenza A virus | Plaque Reduction Assay | 190 - 22,480 | [13] |
Experimental Protocols
Lentiviral Pseudotype Infectivity Assay
This assay is a common method to screen for inhibitors of viral entry in a BSL-2 setting.
Materials:
-
HEK293T cells
-
Plasmids: lentiviral backbone (e.g., pNL4-3.Luc.R-E-), arenavirus glycoprotein (GP) expression plasmid, and a packaging plasmid (e.g., psPAX2).
-
Transfection reagent
-
Culture medium (DMEM with 10% FBS)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Pseudovirus Production: Co-transfect HEK293T cells with the lentiviral backbone, arenavirus GP, and packaging plasmids.
-
Harvest the supernatant containing the pseudotyped viral particles 48-72 hours post-transfection.
-
Infection: Seed target cells (e.g., Vero) in a 96-well plate.
-
Pre-incubate the pseudovirus with serial dilutions of the test compound (e.g., this compound) for 1 hour at 37°C.
-
Add the virus-compound mixture to the target cells.
-
Readout: After 48-72 hours of incubation, lyse the cells and measure luciferase activity using a luminometer. The reduction in luciferase signal compared to the untreated control indicates the inhibitory activity of the compound.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Vero E6 cells
-
Authentic arenavirus (handled in a BSL-4 facility)
-
Culture medium (MEM with 2% FBS)
-
96-well plates
-
Test compound
-
Plaque assay reagents
Protocol:
-
Infection: Seed Vero E6 cells in 96-well plates and infect with the arenavirus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plates for a defined period (e.g., 4-10 days) to allow for viral replication.
-
Harvest: Collect the supernatant from each well.
-
Titration: Determine the viral titer in the collected supernatants by performing a plaque assay on fresh Vero E6 cell monolayers.
-
Analysis: The reduction in viral titer in the presence of the compound compared to the untreated control is used to calculate the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the arenavirus entry pathway and the experimental workflows.
Caption: Arenavirus entry pathway and inhibition by this compound.
Caption: Experimental workflows for antiviral activity assessment.
References
- 1. grantome.com [grantome.com]
- 2. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arenavirus and coronavirus entry and fusion | Emory School of Medicine [med.emory.edu]
- 7. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.plos.org [journals.plos.org]
- 11. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Potential and action mechanism of favipiravir as an antiviral against Junin virus | PLOS Pathogens [journals.plos.org]
- 13. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (E)-LHF-535: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like (E)-LHF-535 is paramount to maintaining a secure laboratory environment and preventing environmental contamination. This guide provides essential safety information and a step-by-step procedure for the proper disposal of this compound.
Key Safety and Hazard Information
This compound is classified as an acute oral toxicant (Category 4) and is very toxic to aquatic life with long-lasting effects (Category 1 for both acute and chronic aquatic toxicity)[1]. Adherence to safety protocols is crucial to mitigate potential risks.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed[1]. |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life[1]. |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects[1]. |
Synonyms: LHF535; LHF 535[1] Molecular Formula: C27H28N2O2[1] Molecular Weight: 412.533[1]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1].
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth[1].
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water[1].
-
Eye Contact: Flush eyes immediately with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support[1].
This compound Disposal Workflow
The primary directive for the disposal of this compound is to avoid release to the environment [1]. Due to its high aquatic toxicity, it must not be disposed of down the drain. The recommended procedure is to dispose of the compound and its container at an approved waste disposal plant[1].
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused or expired product, contaminated disposable labware (e.g., pipette tips, weighing boats), and any absorbent material used for spill cleanup.
-
For solutions of this compound, do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
-
Containerization and Labeling:
-
Place all this compound waste into a designated, leak-proof, and chemically compatible waste container.
-
Securely seal the container.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents[1].
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound with general laboratory trash or via the sanitary sewer system[1]. The final disposal must be conducted at an approved waste disposal plant[1].
-
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
References
Personal protective equipment for handling (E)-LHF-535
Essential Safety and Handling Guide for (E)-LHF-535
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound, a potent antiviral compound. Adherence to these guidelines is essential to ensure personnel safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure during handling. The following table outlines the recommended PPE. For operations with a high risk of aerosol generation, more advanced respiratory protection is advised[2].
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas, preferably with exhaust ventilation. For high-risk tasks, a Powered Air-Purifying Respirator (PAPR) is recommended.[1][2][3] |
| Hand Protection | Protective Gloves | Double gloving with nitrile gloves is recommended. Change the outer glove immediately if contaminated.[1][2] |
| Eye Protection | Safety Goggles | Wear chemical safety goggles with side-shields.[1][2] |
| Body Protection | Impervious Clothing | Wear a disposable lab coat or coveralls made of a material like Tyvek.[1][2][4] |
Standard Operating Procedures for Handling this compound
A systematic approach is crucial for safely managing this compound in a laboratory setting. The following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Procedural workflow for the safe handling of this compound.
Detailed Experimental Protocols
1. Safe Handling Precautions:
-
Avoid creating dust and aerosols[1].
-
Work in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood[1].
-
Do not eat, drink, or smoke in the handling area[1].
-
Wash hands thoroughly after handling the compound[1].
2. Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area[1].
-
Store at -20°C for the powder form or -80°C when in solvent[1].
-
Protect from direct sunlight and sources of ignition[1].
3. Spill Management:
-
In case of a spill, collect the spillage[1].
-
Avoid release into the environment[1].
-
Use appropriate cleaning materials to decontaminate the area.
4. First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[1].
-
Eye Contact: Remove contact lenses and flush eyes immediately with large amounts of water. Seek medical attention[1].
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing. Call a physician[1].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[1].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, wipes, disposable lab coats) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal plant[1]. Do not allow the product to enter drains, water courses, or the soil[1].
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between the hazards of this compound and the corresponding safety measures.
Caption: Relationship between hazards and control measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
